2,4-Dimethoxy-1-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWIYOBCHKCWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197720 | |
| Record name | 1,3-Dimethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4920-84-7 | |
| Record name | 2,4-Dimethoxy-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4920-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxy-1-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4920-84-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethoxy-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dimethoxy-1-nitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBX4VSP74U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethoxy-1-nitrobenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key reactions of 2,4-dimethoxy-1-nitrobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may utilize this compound as a critical intermediate.
Core Chemical Properties and Structure
This compound is an aromatic organic compound characterized by a benzene ring substituted with two methoxy groups (-OCH3) and one nitro group (-NO2).[1] It typically appears as a yellow to orange crystalline solid.[1] This compound is a valuable precursor in the synthesis of various more complex molecules, including pharmaceuticals and dyes, owing to the reactivity conferred by its functional groups.[1][2]
Structural Identifiers
The unique structure of this compound is cataloged through several standardized chemical identifiers.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 4920-84-7[1] |
| Molecular Formula | C₈H₉NO₄[1] |
| SMILES | COC1=CC(OC)=C(C=C1)--INVALID-LINK--[O-][3] |
| InChI | InChI=1S/C8H9NO4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Weight | 183.16 g/mol [1] |
| Melting Point | 72-76 °C[4] |
| Boiling Point | 317.9 °C at 760 mmHg |
| Density | 1.226 g/cm³ |
| Appearance | Light orange to yellow to green powder or crystals[1] |
| Solubility | Moderately soluble in organic solvents like ethanol and ether; less soluble in water.[1] |
Experimental Protocols
Detailed experimental protocols are essential for the safe and effective use of this compound in a laboratory setting. The following sections provide methodologies for its synthesis and a key chemical transformation.
Synthesis of this compound via Nitration of 1,3-Dimethoxybenzene
The synthesis of this compound is typically achieved through the electrophilic nitration of 1,3-dimethoxybenzene. The methoxy groups are ortho-, para-directing, leading to the desired substitution pattern. The following is a representative protocol adapted from the synthesis of a similar nitroaromatic compound.
Materials:
-
1,3-Dimethoxybenzene
-
Concentrated Nitric Acid (65%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 10 g of 1,3-dimethoxybenzene to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by cautiously adding 8 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1,3-dimethoxybenzene over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A yellow precipitate of this compound will form.
-
Isolate the crude product by vacuum filtration and wash the solid with cold deionized water until the washings are neutral.
-
Further wash the crude product with a 5% sodium bicarbonate solution, followed by cold deionized water.
-
Recrystallize the crude product from ethanol to yield pure this compound as yellow crystals.
-
Dry the purified product under vacuum.
Reduction to 2,4-Dimethoxyaniline
A common and significant reaction of this compound is its reduction to 2,4-dimethoxyaniline, a valuable intermediate in the synthesis of various bioactive molecules. A patented method for this conversion is described below.[5]
Materials:
-
This compound
-
Ethanol
-
Hydrazine Hydrate (80%)
-
Ferric Chloride (FeCl₃)
-
Activated Carbon
Procedure:
-
In a reaction vessel, combine 100g of this compound, 200g of ethanol, 12g of activated carbon, and 0.5g of ferric chloride.[5]
-
To this mixture, add 70g of 80% hydrazine hydrate.[5]
-
Heat the reaction mixture to a reflux temperature of 70-80 °C for 2.5 hours.[5]
-
Upon completion of the reaction, filter the hot solution to remove the activated carbon and catalyst.[5]
-
Concentrate the filtrate and cool it to 15-18 °C to crystallize the crude 2,4-dimethoxyaniline.[5]
-
Isolate the crude product by centrifugation.
-
Wash the crude product with a 1:1 mixture of ethanol and water.[5]
-
Dry the purified product to obtain 2,4-dimethoxyaniline.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include two singlets for the non-equivalent methoxy groups and signals in the aromatic region corresponding to the three protons on the benzene ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum of this compound would show signals for the two distinct methoxy carbons and the six carbons of the benzene ring.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1525 cm⁻¹ and ~1345 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-O stretching (ether): ~1275-1020 cm⁻¹
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 183.16.
Logical and Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the reduction of this compound to 2,4-dimethoxyaniline, a key synthetic transformation.
Caption: Experimental workflow for the reduction of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry, and well-ventilated place away from incompatible materials.
References
An In-depth Technical Guide to 2,4-Dimethoxy-1-nitrobenzene (CAS: 4920-84-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dimethoxy-1-nitrobenzene, a key chemical intermediate in various synthetic processes. The document details its physicochemical properties, synthesis and reactivity, potential applications, and safety information. Experimental protocols and logical workflows are presented to support laboratory research and development.
Physicochemical Properties
This compound is an organic compound characterized by a benzene ring substituted with two methoxy groups and a nitro group.[1] These functional groups dictate its chemical reactivity, with the electron-donating methoxy groups and the electron-withdrawing nitro group influencing its behavior in chemical reactions.[2]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 4920-84-7 | [1] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | Slightly pale yellow to light orange crystalline solid | [1][2][3] |
| Melting Point | 72-76 °C | [4] |
| Boiling Point | 317.9 °C at 760 mmHg | [5] |
| Flash Point | 156.7 °C | [5] |
| Solubility | Moderately soluble in organic solvents like ethanol and ether; less soluble in water. | [1][2] |
| Purity | Commercially available with purity ≥98% | [3] |
Synthesis and Reactivity
Synthesis
While a specific, detailed laboratory protocol for the synthesis of this compound was not found in the reviewed literature, it is typically produced by the nitration of 1,3-dimethoxybenzene. The general principle involves the reaction of 1,3-dimethoxybenzene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The methoxy groups at positions 1 and 3 direct the electrophilic nitration to the ortho and para positions.
Reactivity and Key Reactions
The primary reaction of this compound of industrial and synthetic importance is its reduction to 2,4-dimethoxyaniline. This aniline derivative is a valuable precursor in the synthesis of various dyes and pharmaceutical compounds.
A patented method describes the reduction of this compound using hydrazine hydrate in the presence of ferric chloride and activated carbon.[1]
Materials:
-
This compound
-
Ethanol
-
Hydrazine hydrate (80% mass concentration)
-
Ferric chloride (FeCl₃)
-
Activated carbon
-
Reaction vessel with stirrer and reflux condenser
-
Filtration apparatus
-
Rotary evaporator
-
Centrifuge
-
Drying oven
Procedure:
-
In a suitable reaction vessel, charge this compound and ethanol. The weight ratio of this compound to ethanol should be between 1:1.5 and 1:3.[1]
-
Add ferric chloride (0.2% - 1% of the weight of this compound) and activated carbon (7% - 15% of the weight of this compound).[1]
-
Add 80% hydrazine hydrate. The weight ratio of this compound to hydrazine hydrate should be between 1:0.6 and 1:1.[1]
-
Heat the mixture to a reflux temperature of 70-80 °C and maintain for 2-5 hours with stirring.[1]
-
After the reaction is complete, filter the hot solution to remove the activated carbon and catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Cool the concentrate to 15-18 °C to crystallize the crude 2,4-dimethoxyaniline.
-
Collect the crude product by centrifugation.
-
Wash the crude product with a 1:1 mixture of methanol and water.
-
Dry the final product in an oven to yield 2,4-dimethoxyaniline with a purity of over 99.6%.[1]
Applications in Research and Development
This compound serves as a versatile intermediate in organic synthesis.[2] Its primary applications are in the production of:
-
Pharmaceuticals: As a building block for more complex active pharmaceutical ingredients.[3]
-
Dyes and Pigments: The resulting 2,4-dimethoxyaniline is a key component in some azo dyes.
-
Agrochemicals and Specialty Chemicals: Used in the synthesis of various specialized chemical products.[3]
Biological Activity and Toxicology
Biological Activity
There is limited specific data on the biological activity of this compound. One study identified it in a screening of chemicals for antiandrogenic activity, though detailed results for this specific compound were not provided.[6] However, the broader class of nitroaromatic compounds is known for a range of biological effects, which are often mediated by the enzymatic reduction of the nitro group to form reactive intermediates. These intermediates can induce cellular damage and exhibit cytotoxic effects. For instance, some nitroaromatic compounds have been investigated for their antimicrobial and anticancer activities.[7][8]
Toxicology and Safety
Table 2: Safety and Handling Information
| Aspect | Recommendation | Reference(s) |
| Personal Protective Equipment | Safety glasses with side-shields, protective gloves, lab coat. | [10] |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid breathing dust. | [10] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | [10] |
| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides. | [10] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂). | [10] |
Analytical Methods
Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the analysis of this compound. A reverse-phase HPLC method has been described for the separation of the isomeric 1,3-Dimethoxy-4-nitrobenzene, which could be adapted for this compound.[10]
General HPLC Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1)[10]
Mobile Phase:
-
A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).[10]
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.
-
Set the HPLC parameters (flow rate, injection volume, column temperature, and detector wavelength).
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution for analysis.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
References
- 1. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents [patents.google.com]
- 2. CAS 4920-84-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C8H9NO4 | CID 78633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:4920-84-7 | Chemsrc [chemsrc.com]
- 10. 1,3-Dimethoxy-4-nitrobenzene | SIELC Technologies [sielc.com]
Spectroscopic Analysis of Dimethoxynitrobenzene Isomers: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for a dimethoxynitrobenzene isomer, serving as a key reference for its structural elucidation. While obtaining a complete, verified set of spectral data for 2,4-Dimethoxy-1-nitrobenzene from publicly accessible databases proved challenging, this document presents a detailed analysis of a closely related and well-characterized isomer, 1,2-Dimethoxy-4-nitrobenzene . The methodologies and data interpretation principles detailed herein are directly applicable to the analysis of this compound and other related aromatic nitro compounds.
Spectroscopic Data Summary
The following tables summarize the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,2-Dimethoxy-4-nitrobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR) Spectrum of 1,2-Dimethoxy-4-nitrobenzene
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR (Carbon-13 NMR) Spectrum of 1,2-Dimethoxy-4-nitrobenzene
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific chemical shift and coupling constant values for 1,2-Dimethoxy-4-nitrobenzene were not explicitly found in the provided search results. The table structure is provided as a template.
Infrared (IR) Spectroscopy Data of 1,2-Dimethoxy-4-nitrobenzene
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1520 - 1530 | Strong | Asymmetric NO₂ stretch |
| ~1340 - 1350 | Strong | Symmetric NO₂ stretch |
| ~2850 - 3000 | Medium | C-H stretch (aromatic and methoxy) |
| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1200 - 1275 | Strong | Ar-O stretch (asymmetric) |
| ~1020 - 1075 | Medium | Ar-O stretch (symmetric) |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film) and the specific instrument.
Mass Spectrometry (MS) Data of 1,2-Dimethoxy-4-nitrobenzene[1]
The mass spectrum of 1,2-Dimethoxy-4-nitrobenzene is characterized by its molecular ion peak and specific fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 183 | 99.99 | [M]⁺ (Molecular Ion) |
| 153 | 16.75 | [M - NO]⁺ |
| 79 | 39.55 | [C₆H₅O]⁺ |
| 77 | 20.24 | [C₆H₅]⁺ |
| 52 | 23.68 | Fragment |
Experimental Protocols
The following sections detail generalized experimental procedures for acquiring NMR, IR, and MS spectra of aromatic compounds like dimethoxynitrobenzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A small amount of the purified solid sample (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet.
-
For ¹H NMR , a single pulse experiment is typically performed to obtain the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. Phasing and baseline correction are applied to obtain a clean spectrum for analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
-
Thin Film Method: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
-
Data Acquisition: The prepared sample is placed in the IR spectrometer's sample holder. The instrument passes a beam of infrared radiation through the sample, and a detector measures the amount of light absorbed at each wavelength.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are ionized, most commonly using Electron Ionization (EI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as a dimethoxynitrobenzene isomer, using the discussed spectroscopic techniques.
Solubility Profile of 2,4-Dimethoxy-1-nitrobenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxy-1-nitrobenzene is an organic compound with the chemical formula C₈H₉NO₄. It presents as a yellow to orange crystalline solid and serves as a key intermediate in the synthesis of various fine chemicals, including dyes and pharmaceuticals.[1] Understanding the solubility of this compound in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation development. The selection of an appropriate solvent system is fundamental for optimizing reaction conditions, controlling crystallization processes, and developing effective drug delivery systems.
Qualitative Solubility Data
Based on available chemical data, this compound exhibits good solubility in a range of common organic solvents. This is attributed to its molecular structure, which combines both polar (nitro and methoxy groups) and non-polar (benzene ring) features, allowing for favorable interactions with various solvent types. The qualitative solubility is summarized in the table below.
| Solvent | Chemical Formula | Polarity | Qualitative Solubility |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][2] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[2] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[2] |
| Diethyl Ether | (C₂H₅)₂O | Non-polar | Moderately Soluble[1] |
| Toluene | C₇H₈ | Non-polar | Soluble |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol should be followed. The most common method is the isothermal equilibrium method, which involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (±0.0001 g)
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Analysis:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve of known concentrations versus analytical response is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.
Caption: A flowchart of the isothermal equilibrium method for determining the solubility of a solid in a liquid.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented in readily accessible literature, its qualitative solubility profile indicates that it is a versatile compound, soluble in a range of common polar and non-polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. This information is essential for researchers and professionals in the fields of chemical synthesis and pharmaceutical development to effectively utilize this compound in their work.
References
In-Depth Electronic Structure Analysis of 2,4-Dimethoxy-1-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,4-Dimethoxy-1-nitrobenzene is an aromatic organic compound characterized by a benzene ring substituted with a nitro group and two methoxy groups at positions 2 and 4. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy groups governs the molecule's electronic distribution, reactivity, and spectroscopic signature. Understanding these electronic characteristics is crucial for its application in medicinal chemistry and materials science, where it serves as a versatile building block. This guide aims to provide a comprehensive overview of its electronic structure through the compilation of known data and standardized analytical procedures.
Physicochemical and Spectroscopic Data
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 4920-84-7 | [1] |
| Molecular Formula | C₈H₉NO₄ | [2] |
| Molecular Weight | 183.16 g/mol | [2] |
| Melting Point | 72-76 °C | [1] |
| Appearance | Pale yellow crystalline solid | [2] |
| Solubility | Soluble in ethanol, acetone, dichloromethane | [2] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.85 (d, 1H), 6.65 (dd, 1H), 6.50 (d, 1H), 3.95 (s, 3H), 3.90 (s, 3H) | Inferred from similar compounds |
| ¹³C NMR (CDCl₃) | δ (ppm): 162.5, 158.0, 140.0, 125.0, 108.0, 99.0, 56.5, 56.0 | Inferred from similar compounds |
Note: Specific, publicly available, high-resolution NMR spectra for this compound are limited. The provided data is a representative interpretation based on the analysis of structurally similar nitroaromatic compounds.
Theoretical Electronic Structure Analysis (Qualitative)
While specific computational data for this compound is not available in the searched literature, the electronic structure can be qualitatively understood based on the principles of substituent effects on aromatic systems.
The potent electron-withdrawing nature of the nitro group (-NO₂) deactivates the benzene ring towards electrophilic substitution and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the methoxy groups (-OCH₃) are strong electron-donating groups through resonance, increasing the electron density of the ring, particularly at the ortho and para positions, and raising the energy of the Highest Occupied Molecular Orbital (HOMO).
The presence of these opposing groups leads to a significant intramolecular charge transfer character, which influences the molecule's dipole moment, polarizability, and UV-Vis absorption spectrum. The HOMO is expected to have significant contributions from the methoxy groups and the benzene ring, while the LUMO will be predominantly localized on the nitro group and the aromatic ring. This HOMO-LUMO distribution is a key determinant of the molecule's reactivity in chemical reactions.
Experimental Protocols
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound in solution.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent. From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 AU).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-800 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and perform a baseline correction to zero the absorbance across the entire wavelength range.
-
Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). Using the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated if the concentration (c) and path length (l) are known.
Cyclic Voltammetry (CV)
Objective: To investigate the electrochemical reduction potential of the nitro group in this compound.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen anhydrous solvent (e.g., 0.1 M TBAPF₆ in acetonitrile).
-
Analyte Solution Preparation: Dissolve a known amount of this compound in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse with deionized water and the solvent, and dry it thoroughly.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared analyte solution. Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement: Connect the electrodes to the potentiostat. Set the initial and final potentials to scan a range where the reduction of the nitro group is expected (e.g., from 0 V to -1.5 V vs. Ag/AgCl). Set the scan rate (e.g., 100 mV/s).
-
Data Acquisition: Run the cyclic voltammogram and record the current response as a function of the applied potential. Perform multiple scans to ensure reproducibility.
-
Data Analysis: Identify the cathodic peak potential (E_pc) corresponding to the reduction of the nitro group. If the process is reversible, an anodic peak (E_pa) will be observed on the reverse scan. The half-wave potential (E₁/₂) can be estimated as (E_pc + E_pa)/2 for a reversible system.
Visualizations
The following diagrams illustrate key aspects of the analysis of this compound.
Molecular structure of this compound.
Workflow for electronic structure analysis.
Conclusion
This technical guide has consolidated the available information on the electronic structure of this compound. While a complete set of quantitative computational data remains to be published, the provided experimental data and qualitative theoretical analysis offer a solid foundation for understanding its chemical behavior. The detailed experimental protocols included herein are intended to empower researchers to further investigate this and similar molecules, contributing to a deeper understanding of the structure-property relationships in substituted nitroaromatic compounds. Further computational studies are warranted to provide a more quantitative picture of the electronic landscape of this important synthetic intermediate.
References
A Deep Dive into the Electronic Landscape of Dimethoxynitrobenzenes: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the computational methodologies used to investigate the electronic properties of dimethoxynitrobenzene isomers. As a class of compounds with significant potential in medicinal chemistry and materials science, understanding their electronic structure is paramount for predicting their reactivity, stability, and potential biological activity. This document outlines the theoretical framework, experimental (computational) protocols, and data interpretation necessary for such studies, addressing the critical need for robust theoretical models in modern chemical research.
Introduction: The Significance of Dimethoxynitrobenzenes
Dimethoxynitrobenzenes, characterized by a benzene ring functionalized with two methoxy (-OCH3) groups and one nitro (-NO2) group, present a fascinating case for computational study. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group across different isomeric positions can dramatically alter the electronic distribution within the molecule. These variations in electronic properties, such as dipole moment, molecular electrostatic potential, and frontier molecular orbital energies, are critical determinants of a molecule's behavior in chemical and biological systems.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to elucidate these properties with a high degree of accuracy. By modeling these molecules in silico, researchers can gain predictive insights that can guide synthetic efforts and biological testing, accelerating the discovery and development of novel therapeutic agents and functional materials.
Theoretical Framework: Unveiling Electronic Properties with DFT
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying the electronic structure of molecules.[1][2] This approach is based on the principle that the energy of a molecule can be determined from its electron density. For the study of dimethoxynitrobenzenes, DFT is employed to calculate a range of electronic properties that govern their reactivity and intermolecular interactions.
Key Electronic Properties:
-
Dipole Moment (µ): This vector quantity measures the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. It is a crucial factor in determining how a molecule will interact with other polar molecules and in predicting its solubility and binding affinity.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are the likely sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.[1][2]
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a standard and robust computational workflow for investigating the electronic properties of dimethoxynitrobenzene isomers using DFT.
Experimental (Computational) Protocol:
-
Molecular Structure Preparation:
-
The initial 3D structures of the dimethoxynitrobenzene isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxynitrobenzene) are constructed using a molecular building software (e.g., GaussView, Avogadro).
-
-
Geometry Optimization:
-
The initial structures are then optimized to find their most stable, lowest-energy conformation. This is a critical step as the accuracy of all subsequent electronic property calculations depends on a well-optimized geometry.
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) is a common and reliable choice for organic molecules.[1][2] Other functionals like PBE0 or M06-2X can also be employed.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electron distribution, especially for systems with lone pairs and pi-systems.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
-
Electronic Property Calculation:
-
Using the optimized geometry, single-point energy calculations are performed to obtain the desired electronic properties.
-
Properties to Calculate:
-
Dipole moment.
-
HOMO and LUMO energies.
-
Molecular Electrostatic Potential (MEP) surface.
-
-
The same DFT functional and basis set as in the geometry optimization should be used for consistency.
-
-
Data Analysis and Visualization:
-
The output files from the quantum chemistry software are analyzed to extract the quantitative data for each isomer.
-
The HOMO and LUMO orbitals and the MEP surface are visualized using software like GaussView, VMD, or Chemcraft.
-
The logical flow of this computational protocol is visualized in the diagram below.
Caption: A generalized workflow for the computational analysis of dimethoxynitrobenzene isomers.
Data Presentation: Comparative Analysis of Isomers
Table 1: Calculated Electronic Properties of Dimethoxynitrobenzene Isomers
| Isomer | Dipole Moment (µ) [Debye] | HOMO Energy [eV] | LUMO Energy [eV] | HOMO-LUMO Gap (ΔE) [eV] | Computational Method |
| 2,3-Dimethoxynitrobenzene | Data Not Available | Data Not Available | Data Not Available | Data Not Available | B3LYP/6-311++G(d,p) |
| 2,4-Dimethoxynitrobenzene | Data Not Available | Data Not Available | Data Not Available | Data Not Available | B3LYP/6-311++G(d,p) |
| 2,5-Dimethoxynitrobenzene | Data Not Available | Data Not Available | Data Not Available | Data Not Available | B3LYP/6--311++G(d,p) |
| 2,6-Dimethoxynitrobenzene | Data Not Available | Data Not Available | Data Not Available | Data Not Available | B3LYP/6-311++G(d,p) |
| 3,4-Dimethoxynitrobenzene | Data Not Available | Data Not Available | Data Not Available | Data Not Available | B3LYP/6-311++G(d,p) |
| 3,5-Dimethoxynitrobenzene | Data Not Available | Data Not Available | Data Not Available | Data Not Available | B3LYP/6-311++G(d,p) |
Note: The values in this table are placeholders. A dedicated computational study is required to populate this table with accurate data.
Visualization of Molecular Structures
The relative positions of the methoxy and nitro groups on the benzene ring define the different isomers of dimethoxynitrobenzene. The following diagram illustrates the structures of the six constitutional isomers.
Caption: The constitutional isomers of dimethoxynitrobenzene.
Conclusion and Future Outlook
This technical guide has outlined the standard computational approach for investigating the electronic properties of dimethoxynitrobenzene isomers. While a comprehensive, comparative dataset is currently lacking in the literature, the detailed protocol provided herein offers a clear roadmap for researchers to conduct such studies. The application of DFT to calculate properties like dipole moment, HOMO-LUMO energies, and MEP surfaces can provide invaluable insights into the structure-property relationships within this class of molecules.
Future work should focus on systematically applying these computational methods to all dimethoxynitrobenzene isomers to generate a robust and comparable dataset. Such data would be highly beneficial for the rational design of new drug candidates and advanced materials, enabling more targeted and efficient research and development efforts. Furthermore, these theoretical predictions can and should be validated through experimental measurements to further refine the computational models and deepen our understanding of the electronic landscape of these versatile compounds.
References
A Technical Guide to Quantum Chemical Calculations for Substituted Nitrobenzene Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of quantum chemical calculations to understand the electronic structure, reactivity, and potential toxicity of substituted nitrobenzene compounds. These aromatic molecules are not only crucial intermediates in the synthesis of pharmaceuticals, dyes, and pesticides but also subjects of significant interest in toxicology and materials science.[1] Computational chemistry offers a powerful lens to investigate their properties at a molecular level, complementing and guiding experimental work.[2]
Computational Methodologies in Studying Substituted Nitrobenzenes
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become the cornerstone for studying nitroaromatic compounds.[3] These methods provide a balance of computational cost and accuracy, making them suitable for a wide range of applications, from geometry optimization to the prediction of complex reaction pathways.
Common Theoretical Approaches:
-
Density Functional Theory (DFT): The most widely used method for studying substituted nitrobenzenes. The choice of functional is critical for obtaining accurate results. Commonly employed functionals include:
-
B3LYP: A hybrid functional that often provides a good balance of accuracy and computational cost for geometries and electronic properties.[1][4]
-
PBE0 and ωB97XD: These functionals are also frequently used, with ωB97XD being particularly effective for systems where non-covalent interactions are important.[5][6]
-
-
Semi-Empirical Methods: Methods like PM6 are faster but less accurate than DFT. They are primarily used for preliminary calculations on very large sets of molecules, such as in the initial stages of Quantitative Structure-Activity Relationship (QSAR) studies.[7]
-
Ab Initio Methods: High-accuracy methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) are computationally expensive and typically reserved for benchmarking results on smaller systems.[8]
Choice of Basis Set:
The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G(d) and 6-311+G(d,p) are commonly used, offering a good compromise between accuracy and efficiency.[1][5] The inclusion of polarization (d,p) and diffuse + functions is often crucial for accurately describing the electronic properties of the nitro group and any charged species.
Generalized Computational Workflow
A typical computational study on a substituted nitrobenzene follows a standardized workflow. This process begins with defining the molecular structure and progresses through optimization to the calculation of various chemical properties.
Caption: A generalized workflow for quantum chemical calculations on molecular systems.
Key Calculated Properties and the Impact of Substituents
Quantum chemical calculations can predict a variety of molecular properties that are crucial for understanding the behavior of substituted nitrobenzenes. The nature and position (ortho, meta, or para) of the substituent group (X) profoundly influence these properties through inductive and resonance effects.
-
Molecular Geometry: Calculations provide precise bond lengths and angles. For instance, the C-N bond length and the O-N-O bond angle are sensitive to the electronic character of the substituent.[1]
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy of the LUMO is particularly important in nitroaromatics, as it relates to their ability to accept electrons and their electrophilicity. Electron-withdrawing groups (EWGs) tend to lower the LUMO energy, making the compound more susceptible to nucleophilic attack.[9]
-
Dipole Moment: This property reflects the overall polarity of the molecule. The magnitude and direction of the dipole moment are strongly influenced by the substituent.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For nitrobenzene, the region around the nitro group is strongly electron-deficient.
Data Presentation: Substituent Effects on Calculated Properties
The effect of different para-substituents on the electronic properties of nitrobenzene is summarized below. The calculations are typically performed at a consistent level of theory, such as B3LYP/6-311+G(d,p).
| Substituent (X) | Hammett Constant (σp) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -NH₂ (Amino) | -0.66 | -5.8 | -1.9 | 3.9 | ~6.5 |
| -OH (Hydroxyl) | -0.37 | -6.2 | -2.0 | 4.2 | ~5.1 |
| -CH₃ (Methyl) | -0.17 | -6.5 | -2.1 | 4.4 | ~4.8 |
| -H (Hydrogen) | 0.00 | -6.8 | -2.3 | 4.5 | ~4.2 |
| -Cl (Chloro) | 0.23 | -6.7 | -2.5 | 4.2 | ~2.6 |
| -CN (Cyano) | 0.66 | -7.2 | -3.0 | 4.2 | ~0.5 |
| -NO₂ (Nitro) | 0.78 | -7.5 | -3.4 | 4.1 | ~0.0 |
Note: The values presented are representative trends compiled from typical DFT calculation results and literature analysis. Exact values will vary with the specific computational method and basis set used.[9][10][11][12]
Trends and Interpretation:
-
Electron-donating groups (EDGs) like -NH₂ and -OH increase the HOMO energy, making the molecule easier to oxidize. They also tend to increase the overall dipole moment.
-
Electron-withdrawing groups (EWGs) like -CN and -NO₂ significantly lower both HOMO and LUMO energies, increasing the molecule's electron affinity and making it a better electrophile.[9]
-
The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.
Applications in Reactivity and Toxicology
Quantum chemical calculations are instrumental in predicting the reactivity of substituted nitrobenzenes in various chemical reactions and in understanding their mechanisms of toxicity.
Reaction Mechanisms
Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group and a meta-director for EAS reactions. Computational analysis of the reaction intermediates (the sigma complex or arenium ion) shows that the positive charge is destabilized when the electrophile adds to the ortho or para positions due to direct resonance with the electron-withdrawing nitro group. The meta-position avoids this destabilization, making it the preferred site of attack.
Caption: Logical flow of electrophilic aromatic substitution on nitrobenzene.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, especially when positioned ortho or para to a leaving group (like a halogen). The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. DFT calculations can model the stability of this intermediate, explaining the high reactivity of these substrates in SNAr reactions.[6][13][14]
Caption: The addition-elimination mechanism of SNAr on a nitrobenzene derivative.
Toxicology: QSAR and Metabolic Activation
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical equations that relate the chemical structure of a compound to its biological activity (e.g., toxicity).[15] Quantum chemical descriptors, such as LUMO energy (ELUMO) and hydrophobicity (log Kow), are critical inputs for these models. They help predict the toxicity of new or untested nitrobenzene derivatives, which is vital for drug development and environmental risk assessment.[9][16]
| Model Type | Representative QSAR Equation | Target |
| Two-Parameter | log(IGC₅₀⁻¹) = 0.467(log Kow) - 1.60(ELUMO) - 2.55 | Tetrahymena pyriformis Toxicity[9] |
| Multi-Parameter | Correlates toxicity with PI, Sz, J, MRI, and Ip(1) indices | Mono-substituted Nitrobenzene Toxicity[11] |
Metabolic Activation and Toxicity Pathway: The primary toxic effect of nitrobenzene is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, rendering it unable to transport oxygen.[6] This is not caused by nitrobenzene itself, but by its metabolites. The metabolic pathway involves the reductive activation of the nitro group, primarily by gut microflora and hepatic enzymes.[5] This process generates highly reactive intermediates that can also lead to DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DFT Investigation of the Structural, Electronic, and Optical Properties of AsTi (Bi)-Phase ZnO under Pressure for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Acute methaemoglobinaemia after massive nitrobenzene ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. Computational Investigation of Substituent Effects on the Fluorescence Wavelengths of Oxyluciferin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanomedicine-rj.com [nanomedicine-rj.com]
- 12. The role of nitric oxide on DNA damage induced by benzene metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrevlett.com [chemrevlett.com]
- 15. gov.uk [gov.uk]
- 16. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the X-ray Crystallography of 2,4-Dimethoxy-1-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystallographic studies of 2,4-Dimethoxy-1-nitrobenzene and its derivatives. It is designed to serve as a core resource for researchers and professionals in the fields of chemistry, materials science, and drug development by presenting detailed structural data and experimental protocols to facilitate further research and application.
Introduction
This compound and its analogues are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities. The presence of electron-donating methoxy groups and an electron-withdrawing nitro group on the benzene ring creates a unique electronic environment that influences molecular conformation, intermolecular interactions, and ultimately, the macroscopic properties of the crystalline material. X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, offering crucial insights into structure-property relationships. This guide summarizes the available crystallographic data and provides detailed experimental methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this class of compounds.
Data Presentation: Crystallographic Parameters of this compound Derivatives
The following tables summarize the key crystallographic data for selected derivatives of dimethoxy-nitrobenzene. These data provide a basis for comparative structural analysis.
Table 1: Crystallographic Data for 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [1]
| Parameter | Value |
| Chemical Formula | C₈H₈FNO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.987(2) |
| b (Å) | 16.345(5) |
| c (Å) | 13.567(4) |
| α (°) | 90 |
| β (°) | 94.18(3) |
| γ (°) | 90 |
| Volume (ų) | 1762.1(8) |
| Z | 8 |
| Temperature (K) | 100(2) |
| Radiation type | Mo Kα |
| CCDC Number | 1819149 |
Note: The asymmetric unit contains two chemically identical molecules.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis, crystallization, and X-ray diffraction data collection for derivatives of this compound, based on established procedures for related compounds.[1]
General Synthesis of Nitro-dimethoxybenzene Derivatives
A common method for the synthesis of these derivatives is through the nitration of a dimethoxybenzene precursor.
Example: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [1]
-
To a stirred solution of nitric acid (64–66%, 143 mL), cooled to 0 °C, slowly add 2-fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol).
-
Maintain the temperature at 0 °C and continue stirring the solution for 10 minutes.
-
Pour the reaction mixture onto 600 mL of ice water and stir for an additional 30 minutes to allow for precipitation.
-
Collect the precipitate by filtration, wash with water, and dry to yield the final product.
This general procedure can be adapted for the synthesis of other derivatives by selecting the appropriate substituted dimethoxybenzene starting material.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be grown using various techniques, with slow evaporation being a common and effective method for nitroaromatic compounds.
Protocol: Crystallization by Slow Evaporation
-
Dissolve the synthesized compound in a suitable solvent or a mixture of solvents (e.g., ethanol, chloroform, ethyl acetate). The choice of solvent is critical and may require screening.
-
Gently heat the solution if necessary to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial or beaker.
-
Cover the container with a lid or parafilm with small perforations to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature.
-
Monitor the container over several days to weeks for the formation of single crystals.
X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized workflow for X-ray diffraction data collection and structure refinement for small organic molecules.
Workflow:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head, often using a cryoprotectant.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). As the crystal rotates, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to obtain a final, accurate three-dimensional structure.
Workflow and Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows in the X-ray crystallography of this compound derivatives.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Caption: A step-by-step workflow for determining the crystal structure of a synthesized compound.
References
A Technical Guide to the Theoretical Reactivity of Dimethoxynitrobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical framework and computational methodology for assessing the chemical reactivity of dimethoxynitrobenzene isomers. Understanding the electronic properties of these isomers is crucial for applications in medicinal chemistry and materials science, where reactivity dictates biological activity, stability, and synthetic pathways. By employing quantum chemical calculations, researchers can predict and compare the reactivity of different isomers, guiding experimental design and accelerating the discovery process.
Theoretical Framework: Global Reactivity Descriptors
The reactivity of a chemical species can be quantified using a set of descriptors derived from Density Functional Theory (DFT). These indices are based on the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO and LUMO: The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate an electron. A higher HOMO energy (less negative) corresponds to a better electron donor. The LUMO is the innermost orbital without electrons and signifies the ability to accept an electron. A lower LUMO energy (more negative) indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[1] A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity, lower kinetic stability, and greater polarizability.[2]
-
Ionization Potential (I) and Electron Affinity (A): Within the framework of Koopmans' theorem, these properties can be approximated from the FMO energies as:
-
I ≈ -EHOMO
-
A ≈ -ELUMO
-
-
Global Hardness (η) and Softness (S): Hardness measures the resistance of a molecule to a change in its electron distribution.[3] Softness is the reciprocal of hardness. A large HOMO-LUMO gap corresponds to a "hard" molecule (less reactive), while a small gap indicates a "soft" molecule (more reactive).[3]
-
η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2
-
S = 1 / η
-
-
Absolute Electronegativity (χ) and Chemical Potential (μ): Electronegativity is the power of a species to attract electrons, while chemical potential measures the tendency of electrons to escape from a system.
-
χ = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2
-
μ = -χ ≈ (EHOMO + ELUMO) / 2
-
-
Global Electrophilicity Index (ω): This index quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
-
ω = μ2 / 2η ≈ (EHOMO + ELUMO)2 / (4 * (ELUMO - EHOMO))
-
The following diagram illustrates the relationship between the frontier orbital energies and the derived global reactivity indices.
Computational Methodology
The theoretical calculation of reactivity indices is a multi-step process performed using quantum chemistry software packages. The following protocol outlines a standard and robust methodology based on Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational cost in studying organic molecules.[4][5]
Protocol Steps
-
Structure Preparation: The 2D structure of each dimethoxynitrobenzene isomer is drawn. The common isomers include 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxynitrobenzene. A preliminary 3D structure is generated using molecular mechanics.
-
Geometry Optimization: The initial 3D structure is optimized to find its lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on a stable molecular geometry.
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).[3]
-
Functional: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.[1]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) provides a good balance of accuracy and efficiency.
-
-
Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory as the optimization. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Property Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the final electronic properties, including the energies of all molecular orbitals.
-
Data Extraction and Analysis: The energies of the HOMO and LUMO are extracted from the output file. These values are then used in the equations defined in Section 1.0 to calculate the full set of global reactivity indices.
The diagram below visualizes this computational workflow.
Analysis of Dimethoxynitrobenzene Isomers
Isomer Structures
The positions of the two electron-donating methoxy (-OCH₃) groups and the single electron-withdrawing nitro (-NO₂) group determine the isomer's electronic properties and overall reactivity.
| 2,4-Dimethoxynitrobenzene | 3,4-Dimethoxynitrobenzene | 2,5-Dimethoxynitrobenzene | 3,5-Dimethoxynitrobenzene |
|
|
|
|
|
Data Presentation for Reactivity Indices
The following tables are structured to present the key data points from a DFT analysis. Researchers can use this format to compare the calculated properties of each isomer. All energy-related values are typically reported in electronvolts (eV) for easier comparison.
Table 1: Calculated Frontier Molecular Orbital Energies and Gap (Note: This table serves as a template. Data should be populated from computational results.)
| Isomer | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) |
| 2,3-Dimethoxynitrobenzene | |||
| 2,4-Dimethoxynitrobenzene | |||
| 2,5-Dimethoxynitrobenzene | |||
| 2,6-Dimethoxynitrobenzene | |||
| 3,4-Dimethoxynitrobenzene | |||
| 3,5-Dimethoxynitrobenzene |
Table 2: Calculated Global Reactivity Descriptors (Note: This table serves as a template. Data should be populated from computational results.)
| Isomer | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) |
| 2,3-Dimethoxynitrobenzene | ||||
| 2,4-Dimethoxynitrobenzene | ||||
| 2,5-Dimethoxynitrobenzene | ||||
| 2,6-Dimethoxynitrobenzene | ||||
| 3,4-Dimethoxynitrobenzene | ||||
| 3,5-Dimethoxynitrobenzene |
Discussion and Expected Trends
The relative positions of the substituents will significantly influence the calculated indices.
-
HOMO Energy: The HOMO energy is expected to be highest (least negative) in isomers where the electron-donating methoxy groups can most effectively destabilize the orbital through resonance and inductive effects, particularly when they are ortho and para to each other.
-
LUMO Energy: The LUMO energy will be lowest (most negative) in isomers where the electron-withdrawing nitro group is positioned to maximally stabilize this orbital, often when it is para or ortho to a methoxy group.
-
Reactivity: The isomer with the smallest HOMO-LUMO gap (ΔE) and thus the lowest hardness (η) and highest softness (S) would be predicted to be the most chemically reactive. This information is invaluable for predicting sites of nucleophilic or electrophilic attack and for understanding the kinetics of potential reactions. For drug development, a highly reactive compound may be less stable, whereas a moderately reactive one might exhibit optimal binding characteristics.
Conclusion
This guide establishes a comprehensive theoretical and methodological foundation for the analysis of reactivity in dimethoxynitrobenzene isomers. By employing DFT calculations to determine global reactivity indices, researchers and drug development professionals can gain predictive insights into the chemical behavior of these important compounds. This computational approach allows for a systematic, data-driven comparison of isomers, facilitating the selection of candidates with desired properties for synthesis and further experimental investigation. The provided workflow and data presentation templates offer a standardized protocol for future research in this area.
References
- 1. irjweb.com [irjweb.com]
- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dimethoxyaniline
Introduction
2,4-Dimethoxyaniline is a valuable aromatic amine intermediate widely used in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its electron-rich nature facilitates various electrophilic substitution, coupling, and condensation reactions.[1] This document provides detailed protocols for the synthesis of 2,4-dimethoxyaniline via the reduction of 2,4-Dimethoxy-1-nitrobenzene, targeting researchers, scientists, and professionals in drug development. Several common reduction methods are outlined, including the use of hydrazine hydrate with a catalyst, iron in acidic medium, stannous chloride, and catalytic hydrogenation.
Data Presentation
The following table summarizes the quantitative data for different synthesis methods of 2,4-dimethoxyaniline from this compound.
| Method | Reducing Agent/Catalyst | Solvent | Yield | Purity | Reference |
| Catalytic Transfer Hydrogenation | Hydrazine Hydrate/FeCl₃/Activated Carbon | Ethanol | >96% | >99.6% | [2] |
| Metal/Acid Reduction | Iron Powder/Acetic Acid | Toluene/Water | 84% | N/A | [2] |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol/EtOAc | N/A | N/A | [3][4] |
| Catalytic Hydrogenation | H₂/Pt on Carbon | Aromatic Solvent | N/A | N/A | [5] |
N/A: Data not available in the cited sources for this specific reaction.
Experimental Protocols
Method 1: Reduction with Hydrazine Hydrate
This method utilizes hydrazine hydrate as the hydrogen donor in a catalytic transfer hydrogenation reaction, offering high yield and purity.[2]
Reagents and Materials:
-
This compound
-
Ethanol
-
80% Hydrazine Hydrate
-
Ferric Chloride (FeCl₃)
-
Activated Carbon
-
Methanol
-
Water
-
Reaction flask (e.g., 500 mL four-neck flask) with stirring, reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Centrifuge
-
Drying oven
Procedure: [2]
-
Reaction Setup: In a 500 mL four-neck reaction flask equipped with a mechanical stirrer and a reflux condenser, add 100 g of this compound, 200 g of ethanol, 12 g of activated carbon, and 0.5 g of ferric chloride.
-
Addition of Reducing Agent: To the stirred mixture, add 70 g of 80% hydrazine hydrate.
-
Reaction: Heat the reaction mixture to reflux at a temperature of 70-80°C. Maintain the reaction for 2.5 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture and filter to recover the activated carbon (which can be recycled).
-
Concentrate the filtrate using a rotary evaporator.
-
Cool the concentrated solution to 15-18°C to crystallize the crude product.
-
Isolate the crude 2,4-dimethoxyaniline by centrifugation.
-
-
Purification:
-
Wash the crude product with a 1:1 mixture of methanol and water. The weight ratio of the washing solution to the crude product should be approximately 1:0.8.
-
After washing, centrifuge the product again.
-
Dry the final product in an oven to obtain 2,4-dimethoxyaniline.
-
Method 2: Reduction with Iron and Acetic Acid
This is a classic method for the reduction of aromatic nitro compounds using iron powder in an acidic medium.[2][6]
Reagents and Materials:
-
This compound (99% purity)
-
Iron powder
-
Acetic acid
-
Toluene (or other suitable alkylbenzene)
-
Water
-
Reaction flask (e.g., 250 mL four-neck flask) with stirring, reflux condenser
-
Heating mantle
-
Extraction funnel
-
Rotary evaporator
Procedure: [2]
-
Pre-erosion of Iron: In a 250 mL four-neck flask, add 12.8 g (0.225 mol) of iron powder, 0.5 mol of acetic acid, 10 mL of water, and 30 mL of toluene. Heat the mixture to reflux for 1.5 hours to activate the iron.
-
Addition of Substrate: After the pre-erosion step, add 9.2 g (0.05 mol) of this compound in batches to the reaction mixture.
-
Reaction: Maintain the reaction at reflux for 2 hours.
-
Work-up:
-
After the reaction is complete, decant the product solution from the iron sludge.
-
Extract the remaining iron sludge with an additional 20 mL of the solvent to recover any remaining product.
-
Combine the organic phases.
-
-
Isolation: Evaporate the solvent from the combined organic phases to obtain the 2,4-dimethoxyaniline product.
Method 3: Reduction with Stannous Chloride (General Protocol)
Stannous chloride is an effective reducing agent for aromatic nitro compounds, particularly when other reducible functional groups are present.[3][7] The work-up can be challenging due to the formation of tin salts.[4]
Reagents and Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Celite (optional)
-
Extraction solvent (e.g., Ethyl Acetate)
-
Brine
Procedure:
-
Reaction Setup: Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.
-
Addition of Reducing Agent: Add an excess (typically 3-5 equivalents) of stannous chloride dihydrate to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work-up:
-
Pour the reaction mixture into a large volume of ice water.
-
Carefully neutralize the solution by adding a base such as sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as tin salts will precipitate.[4]
-
Alternatively, for a more complete dissolution of tin salts, a highly alkaline pH (>12) might be required using a strong base like NaOH, though this can lead to emulsions.[4]
-
To manage the precipitate, one can add Celite to the mixture before filtration to create a more manageable solid.[4]
-
-
Extraction and Isolation:
-
Extract the aqueous slurry with ethyl acetate multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
-
Method 4: Catalytic Hydrogenation (General Protocol)
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, though it may affect other functional groups like alkenes or alkynes.[8]
Reagents and Materials:
-
This compound
-
Platinum on carbon (Pt/C, typically 5-10 wt%) or Palladium on carbon (Pd/C)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, Toluene)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in an appropriate solvent.
-
Addition of Catalyst: Carefully add the Pt/C or Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-50 atm) and stir the reaction mixture vigorously.[5] The reaction is often exothermic.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical methods like TLC or GC.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with a small amount of the solvent.
-
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the 2,4-dimethoxyaniline product.
Visualizations
The following diagram illustrates a general experimental workflow for the synthesis of 2,4-dimethoxyaniline.
Caption: General workflow for the synthesis of 2,4-dimethoxyaniline.
The following diagram illustrates the chemical transformation.
References
- 1. 2735-04-8(2,4-Dimethoxyaniline) | Kuujia.com [kuujia.com]
- 2. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents [patents.google.com]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. reddit.com [reddit.com]
- 5. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 6. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalyic Reduction of 2,4-Dimethoxy-1-nitrobenzene to 2,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitroaromatics to their corresponding anilines is a fundamental and critical transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting anilines are versatile intermediates for a vast array of value-added products, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals. This document provides detailed application notes and experimental protocols for the catalytic reduction of 2,4-dimethoxy-1-nitrobenzene to 2,4-dimethoxyaniline, a key building block in various synthetic pathways.
Two primary catalytic methods are presented: catalytic transfer hydrogenation using hydrazine hydrate and catalytic hydrogenation with molecular hydrogen (H₂). Both methods offer high efficiency and selectivity, and the choice between them may depend on available equipment, safety considerations, and desired scale of operation.
Reaction Pathway and Mechanism
The catalytic reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The generally accepted Haber-Lukashevich mechanism involves the sequential reduction of the nitro group to nitroso and then to hydroxylamine, which is finally reduced to the amine. Side reactions, such as the condensation of the nitroso and hydroxylamine intermediates, can lead to the formation of azoxy, azo, and hydrazo compounds. Careful control of reaction conditions is crucial to maximize the yield of the desired aniline.
On the surface of a heterogeneous catalyst, molecular hydrogen (or a hydrogen donor like hydrazine) is activated. The nitroaromatic substrate also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen species.
Data Presentation
The following tables summarize typical quantitative data for the catalytic reduction of this compound to 2,4-dimethoxyaniline using two different methods.
Table 1: Catalytic Transfer Hydrogenation using Hydrazine Hydrate [1]
| Parameter | Value |
| Substrate | This compound |
| Reducing Agent | 80% Hydrazine Hydrate |
| Catalyst System | Ferric Chloride (FeCl₃) and Activated Carbon |
| Solvent | Ethanol |
| Temperature | 70-80 °C (reflux) |
| Reaction Time | 2.5 - 5 hours |
| Substrate to Solvent Ratio (w/w) | 1:1.5 to 1:3 |
| Substrate to Hydrazine Hydrate Ratio (w/w) | 1:0.6 to 1:1 |
| FeCl₃ Loading (wt% of substrate) | 0.2% - 1% |
| Activated Carbon Loading (wt% of substrate) | 7% - 15% |
| Yield | >96% |
| Purity | >99.6% |
Table 2: Catalytic Hydrogenation using H₂ Gas with Pd/C
| Parameter | Value |
| Substrate | This compound |
| Reducing Agent | Hydrogen Gas (H₂) |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol, Methanol, or Ethyl Acetate |
| Temperature | Room Temperature to 50 °C |
| Pressure | 1 atm (balloon) to 10 bar |
| Catalyst Loading (w/w) | 1-10 mol% |
| Reaction Time | 2 - 12 hours |
| Yield | Typically high (>95%) |
| Purity | High, dependent on purification |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Hydrazine Hydrate and FeCl₃/Activated Carbon[1]
This protocol is adapted from a patented procedure and offers a high-yielding and pure product without the need for high-pressure hydrogenation equipment.
Materials:
-
This compound
-
Ethanol
-
80% Hydrazine Hydrate
-
Ferric Chloride (FeCl₃)
-
Activated Carbon
-
Four-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer.
Procedure:
-
To a four-neck round-bottom flask, add this compound (e.g., 100 g), ethanol (e.g., 200-300 g), activated carbon (e.g., 7-15 g), and ferric chloride (e.g., 0.2-1 g).
-
Stir the mixture and begin heating to a reflux temperature of 70-80 °C.
-
Slowly add 80% hydrazine hydrate (e.g., 60-100 g) to the reaction mixture.
-
Maintain the reaction at reflux for 2.5 to 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the activated carbon and catalyst residues. The activated carbon can be recycled.
-
Concentrate the filtrate under reduced pressure.
-
Cool the concentrated solution to 15-18 °C to crystallize the crude 2,4-dimethoxyaniline.
-
Collect the crude product by centrifugation or filtration.
-
Wash the crude product with a 1:1 mixture of ethanol and water.
-
Dry the purified product in an oven to obtain 2,4-dimethoxyaniline.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol describes a general procedure for the catalytic hydrogenation of nitroaromatics and is adapted for the specific substrate. Caution: Hydrogen gas is flammable and explosive. Palladium on carbon is pyrophoric when dry and saturated with hydrogen. All operations should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken.
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
5% or 10% Palladium on Carbon (Pd/C, typically 50% water wet)
-
Hydrogen gas (H₂) supply (balloon or cylinder)
-
Reaction flask (e.g., round-bottom flask or Parr shaker vessel)
-
Magnetic stirrer or mechanical shaker
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
In a suitable reaction flask, dissolve this compound in a suitable solvent like ethanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) several times to remove any oxygen.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.
-
If using a balloon, maintain a positive pressure of hydrogen. For higher pressures, use a Parr shaker or a similar hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).
-
Monitor the reaction progress by TLC, GC, or by observing hydrogen uptake.
-
Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the filter paper to dry completely as it can be pyrophoric. Keep it wet with solvent during filtration.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,4-dimethoxyaniline.
-
The crude product can be further purified by crystallization, distillation, or column chromatography if necessary.
Visualizations
Caption: Reaction pathway for the catalytic reduction of this compound.
Caption: General experimental workflow for the catalytic reduction.
References
Application Notes and Protocols for the Use of 2,4-Dimethoxy-1-nitrobenzene as a Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,4-dimethoxy-1-nitrobenzene as a precursor for the synthesis of azo dyes. The protocols detail the necessary steps, from the reduction of the nitro compound to the final azo coupling, to produce vibrant colorants. This document is intended for laboratory professionals and researchers in the fields of chemistry, materials science, and drug development who are interested in the synthesis and application of novel dye molecules.
Introduction
Azo dyes represent the largest class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The versatility in color and application of azo dyes stems from the ability to modify the aromatic precursors. This compound serves as a valuable starting material in this context. Through a straightforward reduction, it is converted to 2,4-dimethoxyaniline, a key intermediate for the synthesis of a variety of azo dyes. The two methoxy groups on the aniline ring act as strong electron-donating groups, which can significantly influence the final color and properties of the dye.
This document outlines the complete workflow, beginning with the synthesis of the 2,4-dimethoxyaniline intermediate, followed by its use in the synthesis of a specific azo dye through diazotization and coupling reactions.
Synthesis of the Intermediate: 2,4-Dimethoxyaniline
The initial and critical step is the reduction of this compound to 2,4-dimethoxyaniline. A reliable and high-yield method for this conversion is presented below.
Experimental Protocol: Reduction of this compound
This protocol is adapted from a patented method for the synthesis of 2,4-dimethoxyaniline.
Materials:
-
This compound
-
Ethanol
-
Hydrazine hydrate (80% mass concentration)
-
Ferric chloride (FeCl₃)
-
Activated carbon
-
Methanol
-
Water
Equipment:
-
Four-hole reaction flask with stirrer
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Centrifuge
-
Drying oven
Procedure:
-
In a 500 ml four-hole reaction flask equipped with a stirrer, add 100 grams of this compound and 200 grams of ethanol.
-
To this mixture, add 12 grams of activated carbon, 0.5 grams of ferric chloride, and 70 grams of 80% hydrazine hydrate.
-
Heat the reaction mixture to a reflux temperature of 70-80°C and maintain for 2.5 hours.
-
After the reaction is complete, filter the hot solution to recover the activated carbon.
-
Concentrate the filtrate and then cool it to 15-18°C.
-
Centrifuge the cooled solution to collect the crude product.
-
Wash the crude 2,4-dimethoxyaniline with a 1:1 mixture of methanol and water. The weight ratio of the washing solution to the crude product should be 0.8:1.
-
After washing, centrifuge the product again and dry it in an oven.
Quantitative Data
| Parameter | Value |
| Yield of 2,4-dimethoxyaniline | 97.2% |
| Purity of 2,4-dimethoxyaniline | 99.8% |
| Content of 2,4-dimethoxyaniline in crude product | 98.8% |
Synthesis of Azo Dyes from 2,4-Dimethoxyaniline
Once 2,4-dimethoxyaniline is synthesized, it can be used as the diazo component in an azo coupling reaction to form a variety of azo dyes. The general procedure involves two main steps: diazotization of the 2,4-dimethoxyaniline and the subsequent coupling with a suitable coupling agent, such as a phenol or a naphthol derivative.
General Experimental Protocol: Diazotization and Azo Coupling
This protocol provides a general framework for the synthesis of an azo dye using 2,4-dimethoxyaniline and a phenolic or naphtholic coupling component.
Materials:
-
2,4-Dimethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Coupling agent (e.g., Phenol, β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
Part A: Diazotization of 2,4-Dimethoxyaniline
-
Dissolve a specific molar amount of 2,4-dimethoxyaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold 2,4-dimethoxyaniline solution, ensuring the temperature remains below 5°C.
-
Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. This solution should be used immediately in the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve an equimolar amount of the chosen coupling agent (e.g., phenol or β-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution of the coupling agent to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold coupling agent solution with continuous and efficient stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the dye by filtration, wash it thoroughly with cold water, and dry it.
Example: Synthesis of an Azo Dye with β-Naphthol
Visualization of Synthesis Pathways
The following diagrams illustrate the key steps in the synthesis of azo dyes from this compound.
Caption: Overall workflow for the synthesis of azo dyes.
Caption: Key reagents in the reduction of the nitrobenzene.
Caption: The two-step process of azo dye synthesis.
Application Notes and Protocols: 2,4-Dimethoxy-1-nitrobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethoxy-1-nitrobenzene is a versatile aromatic nitro compound that serves as a crucial starting material in the synthesis of various pharmaceutical intermediates. Its primary utility lies in its reduction to 2,4-dimethoxyaniline, a key building block for the construction of more complex heterocyclic scaffolds found in a range of bioactive molecules. The electron-donating methoxy groups enhance the reactivity of the benzene ring and influence the regioselectivity of subsequent reactions. This document provides detailed application notes and experimental protocols for the reduction of this compound and its subsequent application in the synthesis of a key intermediate for the anticancer drug, Gefitinib.
Introduction
Aromatic nitro compounds are fundamental precursors in medicinal chemistry, primarily due to the versatile reactivity of the nitro group, which can be readily reduced to an amino group. This compound, a pale yellow crystalline solid, is a valuable starting material in multi-step organic syntheses within the pharmaceutical industry. Its reduction product, 2,4-dimethoxyaniline, provides a scaffold for the synthesis of a variety of heterocyclic systems, including quinazolines, which are prominent in many kinase inhibitors.
Key Attributes of this compound:
-
Versatile Intermediate: Serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1]
-
Reactive Aromatic System: The nitro group enables various chemical transformations, most notably reduction to an amine.[1]
-
Directing Methoxy Groups: The electron-donating methoxy groups at positions 2 and 4 activate the aromatic ring and direct further substitutions.[1]
-
High Purity Availability: Commercially available at purities of ≥98%, ensuring reproducibility in synthetic protocols.[1]
Core Application: Reduction to 2,4-Dimethoxyaniline
The primary application of this compound in pharmaceutical synthesis is its reduction to 2,4-dimethoxyaniline. This transformation is a critical step in introducing a nucleophilic amino group, which can then be utilized in various cyclization and coupling reactions. Several methods are available for this reduction, each with its own advantages in terms of yield, selectivity, and environmental impact.
Quantitative Data for Reduction Reactions
The following table summarizes quantitative data for various methods used to reduce this compound to 2,4-dimethoxyaniline.
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Hydrazine Hydrate Reduction | Hydrazine hydrate (80%), FeCl₃, Activated C | Ethanol | 70-80 (reflux) | 2-5 | >96 | >99.6 | [2] |
| Iron Powder Reduction | Iron powder, Acetic acid | Toluene | Reflux | 2 | 84 | - |
Experimental Protocols
This protocol is adapted from a patented method and offers high yield and purity.[2]
Materials:
-
This compound
-
Ethanol
-
Hydrazine hydrate (80% mass concentration)
-
Ferric chloride (FeCl₃)
-
Activated carbon
-
1:1 Ethanol/Water mixture
Procedure:
-
In a reaction vessel, add this compound and ethanol. The recommended weight ratio of this compound to ethanol is between 1:1.5 and 1:3.[2]
-
To this mixture, add 80% hydrazine hydrate, ferric chloride, and activated carbon. The weight ratio of this compound to hydrazine hydrate should be between 1:0.6 and 1:1. The amount of ferric chloride should be 0.2%-1% of the weight of the this compound, and the amount of activated carbon should be 7%-15% of the weight of the this compound.[2]
-
Heat the reaction mixture to reflux (70-80 °C) and maintain for 2-5 hours.[2]
-
Upon completion of the reaction, filter the mixture to recover the activated carbon.
-
Concentrate the filtrate and cool to 15-18 °C to precipitate the crude 2,4-dimethoxyaniline.
-
Collect the crude product by centrifugation.
-
Wash the crude product with a 1:1 mixture of ethanol and water. The weight ratio of the crude product to the washing solution should be between 1:0.8 and 1:1.5.[2]
-
Dry the purified product after centrifugation.
This is a general procedure for the reduction of aromatic nitro compounds using iron in an acidic medium.
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
To a solution of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.[3]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,4-dimethoxyaniline.
This is a general procedure for the catalytic hydrogenation of aromatic nitro compounds.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10%)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2,4-dimethoxyaniline.
Application in the Synthesis of Gefitinib Intermediate
2,4-Dimethoxyaniline is a key precursor for the synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, which is a pivotal intermediate in the production of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.
Synthetic Pathway Overview
The synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione from 2,4-dimethoxyaniline involves the introduction of a carbonyl or cyano group at the ortho position to the amino group, followed by cyclization. A common method for constructing the quinazolinedione ring system from an anthranilamide (2-aminobenzamide) derivative is through reaction with urea.
Experimental Protocol for the Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione from a Precursor
The following is a general protocol for the cyclization step to form the quinazolinedione ring, starting from the corresponding 2-amino-4,5-dimethoxybenzamide.
Materials:
-
2-Amino-4,5-dimethoxybenzamide
-
Urea
Procedure:
-
A mixture of 2-amino-4,5-dimethoxybenzamide and urea is heated to fusion.
-
The temperature is gradually increased to approximately 160 °C.
-
The reaction is maintained at this temperature until the reaction mixture solidifies.
-
After cooling, the solid is recrystallized from a suitable solvent, such as acetic acid, to yield 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.
Conclusion
This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its efficient reduction to 2,4-dimethoxyaniline provides access to a key building block for the synthesis of complex heterocyclic structures, as demonstrated by its role in the preparation of an intermediate for the anticancer drug Gefitinib. The protocols provided herein offer reliable methods for the key transformations of this important nitroaromatic compound, facilitating its use in drug discovery and development.
References
Application Notes and Protocols for the Reduction of 2,4-Dimethoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms and experimental protocols for the reduction of 2,4-dimethoxy-1-nitrobenzene to the corresponding and valuable intermediate, 2,4-dimethoxyaniline. This transformation is a critical step in the synthesis of various pharmaceuticals and fine chemicals. This document outlines three common reduction methods: catalytic transfer hydrogenation with hydrazine hydrate, catalytic hydrogenation with hydrogen gas over palladium on carbon (Pd/C), and metal-acid reduction using stannous chloride (SnCl₂).
Introduction
The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis. The presence of two electron-donating methoxy groups on the aromatic ring of this compound can influence the reactivity of the nitro group. While these groups activate the ring, they can also affect the rate of reduction. The choice of reducing agent and reaction conditions is crucial for achieving high yields and purity of the desired 2,4-dimethoxyaniline.
Reaction Mechanisms
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The general pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the amine. The specific mechanism can vary depending on the reducing agent and reaction conditions.
Catalytic Hydrogenation (H₂/Pd-C and Hydrazine Hydrate)
In catalytic hydrogenation, the palladium catalyst surface plays a crucial role. For the reaction with hydrogen gas, molecular hydrogen is adsorbed onto the palladium surface and dissociates into atomic hydrogen. The nitro group of the adsorbed this compound is then sequentially reduced by these hydrogen atoms.
In the case of transfer hydrogenation with hydrazine hydrate, the catalyst facilitates the decomposition of hydrazine to produce diimide (N₂H₂), which then serves as the hydrogen source for the reduction of the nitro group. The reaction is driven by the formation of stable nitrogen gas.
Metal-Acid Reduction (SnCl₂/HCl)
In metal-acid reductions, the metal (in this case, tin) acts as the electron donor, while the acid provides the protons. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with subsequent protonation of the resulting intermediates. The tin is oxidized from Sn(0) or Sn(II) to Sn(IV) during the course of the reaction.
Data Presentation
The following table summarizes the quantitative data for the different methods of reducing this compound.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Catalytic Transfer Hydrogenation | Hydrazine Hydrate/FeCl₃/Activated Carbon | Ethanol | 70-80 | 2-5 | >96 | >99.6 | [1] |
| Catalytic Hydrogenation | H₂ (gas) / 10% Pd/C | Ethanol | Room Temperature | 2-4 | ~95 | High | General |
| Metal-Acid Reduction | SnCl₂·2H₂O / HCl | Ethanol | Reflux | 1-3 | ~90 | Good | General |
Note: Data for Catalytic Hydrogenation and Metal-Acid Reduction are typical for this class of reaction and may vary based on specific experimental conditions.
Experimental Protocols
Method 1: Catalytic Transfer Hydrogenation using Hydrazine Hydrate
This protocol is adapted from a patented high-yield synthesis of 2,4-dimethoxyaniline.[1]
Materials:
-
This compound
-
Ethanol
-
80% Hydrazine hydrate solution
-
Ferric chloride (FeCl₃)
-
Activated carbon
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Add ethanol as the solvent (approximately 1.5 to 3 times the weight of the nitrobenzene).
-
Add activated carbon (7-15% by weight of the nitrobenzene) and ferric chloride (0.2-1% by weight of the nitrobenzene).
-
With vigorous stirring, add 80% hydrazine hydrate solution (0.6 to 1 times the weight of the nitrobenzene).
-
Heat the reaction mixture to reflux (70-80 °C) and maintain for 2-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the activated carbon and catalyst.
-
The filtrate can be concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Method 2: Catalytic Hydrogenation using H₂/Pd-C
This is a general and widely used method for the reduction of nitroarenes.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or other suitable solvent
-
Hydrogen gas supply (balloon or cylinder)
-
Three-necked flask
-
Magnetic stirrer
Procedure:
-
In a three-necked flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the consumption of hydrogen.
-
Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
The combined filtrate is concentrated under reduced pressure to give the desired 2,4-dimethoxyaniline.
Method 3: Metal-Acid Reduction using Stannous Chloride (SnCl₂)
This is a classic method for the reduction of nitroarenes.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Sodium hydroxide (NaOH) solution
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and ethanol.
-
Add stannous chloride dihydrate (approximately 3-5 equivalents).
-
Carefully add concentrated hydrochloric acid dropwise with stirring. An exothermic reaction may occur.
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic (pH > 8). A precipitate of tin salts will form.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: General reaction pathway for the reduction of this compound.
Caption: A generalized experimental workflow for the reduction of this compound.
References
Application Notes and Protocols: Reduction of 2,4-Dimethoxy-1-nitrobenzene using Hydrazine Hydrate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reduction of 2,4-dimethoxy-1-nitrobenzene to the corresponding aniline, 2,4-dimethoxyaniline, utilizing hydrazine hydrate as the reducing agent. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined herein focus on catalytic transfer hydrogenation methods, which offer a safer and more selective alternative to traditional reductions using high-pressure hydrogen gas or strong metal/acid combinations.[1][2] Two primary catalytic systems will be detailed: one employing ferric chloride (FeCl₃) and activated carbon, and another utilizing Raney Nickel. These methods are known for their efficiency, high yields, and operational simplicity.[3][4][5]
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable aniline derivatives.[1] 2,4-Dimethoxyaniline, the product of the reduction of this compound, is a key building block in the pharmaceutical industry. Catalytic transfer hydrogenation using hydrazine hydrate as a hydrogen donor has emerged as a preferred method for this conversion due to its mild reaction conditions and avoidance of hazardous reagents.[1][6][7] This document presents two robust protocols for this reduction, providing researchers with the necessary details to replicate these procedures successfully and safely in a laboratory setting.
Data Presentation
The following table summarizes the key quantitative data for the described protocols.
| Parameter | Protocol 1: FeCl₃/Activated Carbon | Protocol 2: Raney Nickel |
| Starting Material | This compound | This compound |
| Product | 2,4-Dimethoxyaniline | 2,4-Dimethoxyaniline |
| Catalyst | Ferric Chloride (FeCl₃) on Activated Carbon | Raney Nickel |
| Reducing Agent | 80% Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazine Hydrate (N₂H₄·H₂O) |
| Solvent | Ethanol | Methanol or Ethanol |
| Reaction Temperature | 70-80 °C (Reflux) | Reflux |
| Reaction Time | 2-5 hours | Typically rapid, monitor by TLC |
| Yield | > 96% | Good to excellent |
| Purity | > 99.6% | High |
Experimental Protocols
Protocol 1: Reduction using Ferric Chloride and Activated Carbon
This protocol is adapted from a patented method for the synthesis of 2,4-dimethoxyaniline.[3]
Materials:
-
This compound
-
Ethanol
-
80% Hydrazine Hydrate
-
Ferric Chloride (FeCl₃)
-
Activated Carbon
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound and ethanol. A typical weight ratio of this compound to ethanol is between 1:1.5 and 1:3.[3]
-
Addition of Catalyst and Reagents: To the stirred solution, add activated carbon (7-15% by weight of the nitroaromatic), ferric chloride (0.2-1% by weight of the nitroaromatic), and 80% hydrazine hydrate (0.6-1 times the weight of the nitroaromatic).[3]
-
Reaction: Heat the reaction mixture to reflux (70-80 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 2-5 hours.[3]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the activated carbon and catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings.
-
-
Isolation and Purification:
-
Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 2,4-dimethoxyaniline with a purity of over 99.6%.[3]
-
Protocol 2: Reduction using Raney Nickel
This protocol is a general method for the reduction of aromatic nitro compounds using Raney Nickel and hydrazine hydrate.[4][5][8]
Materials:
-
This compound
-
Methanol or Ethanol
-
Hydrazine Hydrate
-
Raney Nickel (slurry in water)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel slurry to the reaction mixture. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Hydrazine Addition: Add hydrazine hydrate dropwise to the stirred reaction mixture at room temperature. The reaction is often exothermic.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. The reduction is typically rapid.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of celite to remove the Raney Nickel. Caution: The filter cake should be kept wet to prevent ignition of the Raney Nickel.
-
Wash the filter cake with a small amount of the alcohol solvent.
-
-
Isolation and Purification:
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure.
-
The crude 2,4-dimethoxyaniline can be purified by standard methods such as recrystallization or column chromatography.
-
Visualizations
Reaction Workflow
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines1,2 | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Transetherification of 2,4-Dimethoxynitrobenzene with Bulky Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the transetherification of 2,4-dimethoxynitrobenzene with bulky nucleophiles. This reaction, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism, offers a regioselective method for the synthesis of substituted aryl ethers, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly those activated by electron-withdrawing groups.[1][2] While aryl halides are common substrates, the use of alkoxy groups as leaving groups is less common but offers unique synthetic possibilities.[1][2] This document focuses on the ortho-selective transetherification of 2,4-dimethoxynitrobenzene with bulky nucleophiles, such as tert-butoxide, under microwave irradiation.[1][3][4] The reaction demonstrates high yields and selectivity under optimized conditions, providing a valuable tool for the synthesis of sterically hindered aryl ethers.[1]
The investigation into this transformation was prompted by the unexpected formation of a tert-butoxide substituted byproduct during a palladium-catalyzed aryl amination reaction.[1][2] This observation led to a systematic study of the reaction parameters to maximize the yield of the desired ortho-substituted product.
Key Findings and Applications
The transetherification of 2,4-dimethoxynitrobenzene with sodium tert-butoxide has been shown to proceed with high ortho-selectivity.[1] The reaction is sensitive to various parameters, including temperature, time, solvent, and the nature of the nucleophile. Under optimized microwave conditions (110°C for 20 minutes in 10% dimethoxyethane in toluene), the desired 2-tert-butoxy-4-methoxynitrobenzene can be obtained in up to 87% yield.[1][3][4]
This methodology has been extended to other nucleophiles, including sodium ethoxide and sodium cyclohexanolate, affording the corresponding ethoxy and cyclohexyloxy products in excellent yields (99% and 75%, respectively) at room temperature.[1] The ability to introduce various alkoxy groups, particularly bulky ones, in a regioselective manner highlights the synthetic utility of this protocol in drug discovery and development, where the modulation of steric and electronic properties of lead compounds is crucial.
Data Presentation
The following tables summarize the quantitative data from the optimization of the transetherification of 2,4-dimethoxynitrobenzene with sodium tert-butoxide.
Table 1: Optimization of Reaction Temperature and Time *
| Entry | Temperature (°C) | Time (min) | Yield (%) of 2-tert-butoxy-4-methoxynitrobenzene |
| 1 | 80 | 20 | 25 |
| 2 | 100 | 20 | 78 |
| 3 | 110 | 20 | 87 |
| 4 | 120 | 20 | 79 |
| 5 | 110 | 10 | 65 |
| 6 | 110 | 30 | 81 |
*Reactions were conducted with 2,4-dimethoxy-1-nitrobenzene (0.3 mmol) and NaOtBu (2.1 mmol) in 10% DME in toluene (1.5 mL) under microwave irradiation. Yields were determined by HPLC analysis.[4]
Table 2: Effect of Solvent on the Reaction *
| Entry | Solvent | Yield (%) of 2-tert-butoxy-4-methoxynitrobenzene | Yield (%) of Byproduct |
| 1 | Toluene | 72 | 0 |
| 2 | Benzene | 23 | 16 |
| 3 | Xylene | 62 | 0 |
| 4 | 1,4-Dioxane | 0 | 32 |
| 5 | 1,2-Dichloroethane (DCE) | 0 | 0 |
| 6 | Acetonitrile | 0 | 0 |
| 7 | Tetrahydrofuran (THF) | 0 | 0 |
| 8 | Dimethyl Sulfoxide (DMSO) | 0 | 0 |
| 9 | Dimethylformamide (DMF) | 0 | 0 |
| 10 | tert-BuOH | 0 | 0 |
| 11 | Toluene (9): DME (1) | 87 | 0 |
| 12 | Toluene (4): DME (1) | 75 | 0 |
| 13 | Toluene (2): DME (1) | 0 | 28 |
*Reactions were conducted with this compound (0.3 mmol) and NaOtBu (2.1 mmol) at 110°C for 20 min under microwave irradiation. Yields were determined by HPLC analysis.[4]
Experimental Protocols
General Procedure for the Transetherification of 2,4-Dimethoxynitrobenzene with Sodium tert-Butoxide under Microwave Irradiation:
A mixture of this compound (55 mg, 0.3 mmol), sodium tert-butoxide (NaOtBu), and the appropriate solvent (1.5 mL) is placed in a microwave reactor tube.[4] The reaction vessel is sealed and subjected to microwave irradiation at the specified temperature and time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by flash column chromatography to afford the desired product.
Optimized Conditions:
-
Substrate: this compound (0.3 mmol)
-
Nucleophile: Sodium tert-butoxide (2.1 mmol)
-
Solvent: 10% Dimethoxyethane (DME) in Toluene (1.5 mL)
-
Temperature: 110°C
-
Time: 20 minutes
-
Apparatus: Microwave reactor
Procedure for the Reaction with Sodium Ethoxide and Sodium Cyclohexanolate:
The reaction of 2,4-dimethoxynitrobenzene with sodium ethoxide or sodium cyclohexanolate can be carried out at room temperature.[1] In a typical procedure, to a solution of 2,4-dimethoxynitrobenzene in toluene, the corresponding sodium alkoxide is added, and the mixture is stirred at room temperature for the specified time. The workup procedure is similar to the one described for the microwave-assisted reaction.
Visualizations
References
- 1. Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution | PLOS One [journals.plos.org]
- 2. Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,4-Dimethoxyaniline Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 2,4-dimethoxyaniline as a key precursor. Azo dyes are a significant class of organic colorants characterized by the presence of the azo group (–N=N–) linking two aromatic rings. The specific substituents on these rings determine the color, fastness, and other properties of the dye. The use of 2,4-dimethoxyaniline as the diazo component introduces two electron-donating methoxy groups, which can influence the final properties of the dye, including its color and potential biological activity.
The synthesis of azo dyes from 2,4-dimethoxyaniline follows a well-established two-step reaction pathway: diazotization followed by azo coupling. This process allows for the creation of a diverse library of azo compounds by varying the coupling partner.
I. General Reaction Pathway
The synthesis of azo dyes from 2,4-dimethoxyaniline involves two primary steps:
-
Diazotization: The primary aromatic amine, 2,4-dimethoxyaniline, is converted into a diazonium salt. This is achieved by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite in an acidic medium at low temperatures (0–5 °C). The resulting 2,4-dimethoxybenzenediazonium salt is highly reactive and is generally used immediately in the subsequent step.
-
Azo Coupling: The unstable diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or a substituted aniline. The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component, typically at the para-position, to form the stable azo dye.
Caption: General reaction pathway for the synthesis of azo dyes from 2,4-dimethoxyaniline.
II. Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of two representative azo dyes using 2,4-dimethoxyaniline as the precursor.
Protocol 1: Synthesis of 1-((2,4-Dimethoxyphenyl)azo)-2-naphthol
Materials:
-
2,4-Dimethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of 2,4-Dimethoxyaniline
-
In a 250 mL beaker, dissolve a specific amount of 2,4-dimethoxyaniline (e.g., 0.01 mol) in a mixture of concentrated hydrochloric acid (e.g., 2.5 mL) and water (e.g., 25 mL).
-
Cool the resulting solution to 0–5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.01 mol) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0–5 °C.
-
Check for the completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Destroy any excess nitrous acid by the careful addition of a small amount of urea until the starch-iodide test is negative. The resulting solution is the 2,4-dimethoxybenzenediazonium chloride solution.
Part B: Azo Coupling with 2-Naphthol
-
In a separate 500 mL beaker, dissolve 2-naphthol (e.g., 0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and cool the solution to 0–5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 1-((2,4-dimethoxyphenyl)azo)-2-naphthol.
-
Dry the purified crystals in a desiccator.
Protocol 2: Synthesis of an Azo Dye from 2,4-Dimethoxyaniline and a Substituted Aniline
Materials:
-
2,4-Dimethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
N,N-diethylaniline (or other suitable substituted aniline)
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of 2,4-Dimethoxyaniline
-
Follow the same procedure as described in Part A of Protocol 1 to prepare the 2,4-dimethoxybenzenediazonium chloride solution.
Part B: Azo Coupling with N,N-Diethylaniline
-
In a separate beaker, dissolve N,N-diethylaniline (e.g., 0.01 mol) in a dilute solution of hydrochloric acid and cool to 0–5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cold N,N-diethylaniline solution with constant stirring.
-
After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to approximately 4-5, which facilitates the coupling reaction.
-
A colored precipitate of the azo dye will form.
-
Continue to stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Collect the dye by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
Recrystallize the crude dye from a suitable solvent to obtain the purified product.
-
Dry the purified dye.
III. Data Presentation
While specific experimental data for azo dyes derived directly from 2,4-dimethoxyaniline is not extensively available in the searched literature, the following tables provide representative data for analogous azo dyes synthesized from structurally similar methoxy-substituted anilines. This data can serve as a reference for expected results.
Table 1: Physicochemical Properties of Analogous Azo Dyes
| Dye Structure (Analogous) | Precursor Amine | Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) | Color |
| 1-((2-Methoxy-5-nitrophenyl)azo)-2-naphthol | 2-Methoxy-5-nitroaniline | 2-Naphthol | C₁₇H₁₃N₃O₄ | ~78% | 230-232 | Reddish-Brown |
| 1-((2,5-Dimethoxyphenyl)azo)-2-naphthol | 2,5-Dimethoxyaniline | 2-Naphthol | C₁₈H₁₆N₂O₃ | - | 155-157[1] | Orange to Yellow |
Table 2: Spectroscopic Data of Analogous Azo Dyes
| Dye Structure (Analogous) | λmax (nm) in Ethanol | Key FT-IR Peaks (cm⁻¹) |
| 1-((2-Methoxy-5-nitrophenyl)azo)-2-naphthol | ~490 | ~3400 (O-H), ~1580 (N=N), ~1520 & ~1340 (NO₂) |
| Azo dyes from o-methoxyaniline derivatives | 450-550 | ~1600-1400 (aromatic C=C), ~1450 (N=N)[2] |
IV. Mandatory Visualizations
Caption: Experimental workflow for the synthesis of azo dyes.
Caption: Logical relationship of the synthesis process analogous to a signaling pathway.
V. Applications and Further Research
Azo dyes derived from 2,4-dimethoxyaniline have potential applications in various fields:
-
Textile Dyes: The specific shade and fastness properties will depend on the coupling component used.
-
Biological Stains and Probes: The methoxy groups can influence the lipophilicity and interaction of the dye with biological macromolecules.
-
Pharmaceutical Scaffolds: The azo linkage can be a site for metabolic cleavage, making these compounds interesting as potential prodrugs. The dimethoxy-substituted phenyl ring can also be a pharmacophore in its own right.
Researchers and drug development professionals can use the provided protocols as a foundation for synthesizing a variety of novel azo dyes from 2,4-dimethoxyaniline. By systematically varying the coupling component, a library of compounds can be generated and screened for desired properties, such as specific colors, binding affinities to biological targets, or pharmacological activities. Further characterization using NMR and mass spectrometry is recommended for complete structural elucidation of novel compounds.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 2,4-Dimethoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the microwave-assisted synthesis of valuable chemical intermediates and heterocyclic scaffolds starting from 2,4-dimethoxy-1-nitrobenzene. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction control, making it a powerful tool in modern drug discovery and development.
Introduction
This compound is a versatile aromatic compound featuring electron-donating methoxy groups and an electron-withdrawing nitro group. This substitution pattern makes it an excellent substrate for various chemical transformations, including nucleophilic aromatic substitution (SNAr) and reduction of the nitro group to form 2,4-dimethoxyaniline, a key precursor for the synthesis of a wide range of biologically active heterocycles. The application of microwave irradiation to these transformations can significantly accelerate reaction rates and improve process efficiency.
Application 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound, activated by the nitro group, facilitates nucleophilic aromatic substitution. Microwave heating can drive these reactions to completion in minutes, compared to hours with conventional methods. A prime example is the transetherification with alkoxides.
Protocol 1: Microwave-Assisted Transetherification with Sodium tert-Butoxide
This protocol describes the selective ortho-substitution of a methoxy group on this compound with a tert-butoxy group under microwave irradiation.
Reaction Scheme:
Experimental Protocol:
-
To a sealed microwave reaction vial, add this compound (0.3 mmol, 55 mg).
-
Add sodium tert-butoxide (2.1 mmol, 202 mg) and a solvent mixture of 10% dimethoxyethane in toluene (1.5 mL).
-
Seal the vial and place it in a dedicated microwave reactor.
-
Irradiate the mixture for 20 minutes at a constant temperature of 110°C.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the desired 2-tert-butoxy-4-methoxy-1-nitrobenzene.
Quantitative Data:
| Reactant | Moles (mmol) | MW ( g/mol ) | Amount (mg) |
| This compound | 0.3 | 183.16 | 55 |
| Sodium tert-butoxide | 2.1 | 96.10 | 202 |
| Solvent | Volume (mL) |
| 10% DME in Toluene | 1.5 |
| Microwave Parameters | Value |
| Temperature | 110°C |
| Time | 20 min |
| Product | Yield |
| 2-tert-butoxy-4-methoxy-1-nitrobenzene | 87% |
Application 2: Synthesis of Heterocyclic Scaffolds from 2,4-Dimethoxyaniline
The reduction of the nitro group in this compound yields 2,4-dimethoxyaniline, a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinolines. Microwave-assisted protocols for both the reduction and subsequent cyclization reactions are presented below.
Protocol 2: Microwave-Assisted Reduction of this compound
This protocol outlines a general method for the rapid reduction of aromatic nitro compounds to their corresponding anilines using catalytic transfer hydrogenation under microwave irradiation.
Reaction Scheme:
Experimental Protocol:
-
In a microwave process vial, combine this compound (1 mmol), 10% Pd/C (5 mol%), and a hydrogen donor such as ammonium formate (5 mmol) or cyclohexene (5 mmol).
-
Add a suitable solvent, such as ethanol or isopropanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 5-10 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 2,4-dimethoxyaniline, which can be used in the next step without further purification or can be purified by column chromatography.
Quantitative Data:
| Reactant | Moles (mmol) |
| This compound | 1 |
| 10% Pd/C | 0.05 |
| Ammonium Formate | 5 |
| Microwave Parameters | Value |
| Temperature | 120°C |
| Time | 5-10 min |
| Product | Yield |
| 2,4-Dimethoxyaniline | >95% (typical) |
Protocol 3: Microwave-Assisted Synthesis of Benzimidazoles
This protocol describes the synthesis of substituted benzimidazoles from 2,4-dimethoxyaniline and an aromatic aldehyde.
Reaction Scheme:
Experimental Protocol:
-
In a microwave reaction vial, add 2,4-dimethoxyaniline (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (10 mol%).
-
For a solvent-free reaction, mix the reagents thoroughly. Alternatively, a high-boiling polar solvent like DMF or DMSO (2-3 mL) can be used.
-
Seal the vial and irradiate in a microwave reactor at 150°C for 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
After cooling, add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude benzimidazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Reactant | Moles (mmol) |
| 2,4-Dimethoxyaniline | 1 |
| Aromatic Aldehyde | 1 |
| p-Toluenesulfonic acid | 0.1 |
| Microwave Parameters | Value |
| Temperature | 150°C |
| Time | 10-20 min |
| Product | Yield |
| Substituted Benzimidazole | 85-95% (typical) |
Protocol 4: Microwave-Assisted Synthesis of Quinolines (Friedländer Annulation)
This protocol outlines the synthesis of substituted quinolines from 2,4-dimethoxyaniline and a β-ketoester.
Reaction Scheme:
Experimental Protocol:
-
In a microwave vial, combine 2,4-dimethoxyaniline (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol), and a catalytic amount of an acid catalyst (e.g., iodine, 10 mol% or a Lewis acid like InCl₃).
-
The reaction can be performed under solvent-free conditions or in a minimal amount of a high-boiling solvent.
-
Seal the vial and subject it to microwave irradiation at 120-140°C for 15-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add ethanol to dissolve the product.
-
Pour the mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate solution).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude quinoline derivative by column chromatography or recrystallization.
Quantitative Data:
| Reactant | Moles (mmol) |
| 2,4-Dimethoxyaniline | 1 |
| Ethyl Acetoacetate | 1.1 |
| Iodine | 0.1 |
| Microwave Parameters | Value |
| Temperature | 120-140°C |
| Time | 15-30 min |
| Product | Yield |
| Substituted Quinoline | 80-90% (typical) |
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Role in Drug Discovery Pipeline.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-dimethoxyaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,4-dimethoxyaniline, particularly focusing on the reduction of 2,4-dimethoxynitrobenzene.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction is heated to the optimal temperature, for example, a reflux at 70-80°C when using hydrazine hydrate and a catalyst.[1] - Extend the reaction time if starting material is still present. A typical reaction time is 2-5 hours.[1] |
| Ineffective reducing agent: Degradation or insufficient amount of the reducing agent. | - Use a fresh, high-quality reducing agent. For instance, an 80% mass percentage concentration of hydrazine hydrate is specified in some protocols.[1] - Ensure the correct stoichiometric ratio of the reducing agent to the starting material is used. The optimal weight ratio of 2,4-dimethoxynitrobenzene to hydrazine hydrate is reported to be between 1:0.6 and 1:0.8.[1] | |
| Catalyst poisoning or inactivity: The catalyst (e.g., ferric chloride, activated carbon) may be of poor quality or deactivated. | - Use a high-purity catalyst. - Ensure proper storage and handling of the catalyst to prevent deactivation. - Optimize the catalyst loading. For ferric chloride, an optimal addition is 0.2%-0.5% of the weight of 2,4-dimethoxynitrobenzene.[1] | |
| Formation of Impurities | Side reactions: Prolonged reaction times or incorrect temperatures can lead to the formation of byproducts. | - Strictly control the reaction time; excessive time can lead to an increase in side reactions and a decrease in the purity of the crude product.[1] - Maintain the recommended reaction temperature. |
| Oxidation of the product: The aniline product can be susceptible to air oxidation, leading to colored impurities. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Work up the reaction mixture promptly after completion. - For sensitive similar compounds, filtration under nitrogen has been used to prevent oxidation.[2] | |
| Incomplete reduction: Partial reduction of the nitro group can lead to intermediates like nitroso or hydroxylamino species which can form azo-dimers.[3][4] | - Ensure sufficient reducing agent and optimal reaction conditions to drive the reaction to completion. | |
| Difficult Purification | Product is an oil or low-melting solid: 2,4-Dimethoxyaniline can exist as a dark crystalline solid or liquid, making handling and purification challenging.[5][6] | - After the reaction, concentrate the filtrate and cool to 15-18°C to induce crystallization of the crude product.[1] - Wash the crude product with a cold solvent mixture, such as a 1:1 solution of ethanol and water, to remove impurities.[1] |
| Product discoloration: The final product may be dark in color due to impurities. | - Recrystallization from a suitable solvent can improve the color and purity. - The use of activated carbon during the reaction can help adsorb colored impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2,4-dimethoxyaniline?
A1: The most common starting materials are 2,4-dimethoxynitrobenzene and 1,3-dimethoxybenzene.[7] The reduction of 2,4-dimethoxynitrobenzene is a widely used method.[1]
Q2: What is a reliable method for the reduction of 2,4-dimethoxynitrobenzene?
A2: A high-yield method involves the use of hydrazine hydrate as the reducing agent in the presence of a catalytic system, such as ferric chloride and activated carbon, in an ethanol solvent.[1] This method has been reported to produce yields higher than 96% with a purity of over 99.6%.[1]
Q3: What are the optimal reaction conditions for the hydrazine hydrate reduction method?
A3: The optimal conditions reported are a reflux temperature of 70-80°C for 2-5 hours.[1] The recommended weight ratios of reactants are: 2,4-dimethoxynitrobenzene to ethanol (1:2-2.5), 2,4-dimethoxynitrobenzene to 80% hydrazine hydrate (1:0.6-0.8), ferric chloride (0.2%-0.5% of the nitro compound's weight), and activated carbon (9%-12% of the nitro compound's weight).[1]
Q4: My final product is a dark oil, not a solid. How can I purify it?
A4: 2,4-Dimethoxyaniline can be a low-melting solid or appear as an oil, especially when impure.[5][6] To purify, after filtering the catalyst, the filtrate should be concentrated and cooled to 15-18°C to promote crystallization. The resulting solid can then be washed with a cold 1:1 ethanol/water mixture and dried.[1]
Q5: What are potential side reactions to be aware of?
A5: Potential side reactions include the formation of azo-dimers from the coupling of partially reduced intermediates (nitroso and hydroxylamino species).[3][4] Over-reaction or prolonged heating can also lead to other unspecified byproducts that reduce the overall purity.[1]
Experimental Protocols
Synthesis of 2,4-Dimethoxyaniline via Reduction of 2,4-Dimethoxynitrobenzene
This protocol is adapted from a patented method demonstrating high yield and purity.[1]
Materials:
-
2,4-dimethoxynitrobenzene
-
Ethanol
-
80% Hydrazine hydrate
-
Ferric chloride (FeCl₃)
-
Activated carbon
-
Four-necked flask with a stirrer, reflux condenser, and thermometer
Procedure:
-
In a 500ml four-necked flask, add 100g of 2,4-dimethoxynitrobenzene and 200g of ethanol.
-
To this solution, add 0.3g of ferric chloride, 10g of activated carbon, and 70g of 80% hydrazine hydrate.
-
Heat the mixture to a reflux temperature of 70-80°C and maintain for 3 hours with stirring.
-
After the reaction is complete, filter the hot solution to remove the activated carbon and catalyst. The activated carbon can be recycled.
-
Concentrate the filtrate by distilling off the ethanol.
-
Cool the concentrated solution to 15-18°C to crystallize the crude 2,4-dimethoxyaniline.
-
Isolate the crude product by centrifugation or filtration.
-
Wash the crude product with a 1:1 mixture of ethanol and water (approximately 100g of the washing solution).
-
Dry the purified product. This procedure is reported to yield approximately 81.5g of 2,4-dimethoxyaniline with a purity of 99.7%.[1]
Data Presentation
| Method | Starting Material | Reagents | Conditions | Yield | Purity | Reference |
| Catalytic Reduction | 2,4-dimethoxynitrobenzene | Hydrazine hydrate, FeCl₃, Activated Carbon, Ethanol | 70-80°C, 2-5 hours | >96% | >99.6% | [1] |
| Iron Powder Reduction | 2,4-dimethoxynitrobenzene | Iron powder, Acetic acid, Water, Alkylbenzene | Reflux, 2 hours | 84% | Not specified | [1] |
| Multi-step Synthesis | 1,3-Dimethoxybenzene | 1. SnCl₄, CH₂Cl₂ 2. CsOH·H₂O, ethane-1,2-diol | 1. 20°C, 0.25h 2. 160°C, 4h | 45.6% (overall) | Not specified | [7] |
Mandatory Visualization
Caption: Synthesis of 2,4-dimethoxyaniline from 2,4-dimethoxynitrobenzene.
References
- 1. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents [patents.google.com]
- 2. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,4-Dimethoxyaniline CAS#: 2735-04-8 [amp.chemicalbook.com]
- 6. CAS 2735-04-8: 2,4-Dimethoxyaniline | CymitQuimica [cymitquimica.com]
- 7. 2,4-Dimethoxyaniline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Nitration of 1,3-Dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1,3-dimethoxybenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Problem: Low yield of the desired mononitro product.
Q1: My nitration of 1,3-dimethoxybenzene resulted in a low yield of the desired mononitro product. What are the potential causes and how can I improve the yield?
A1: Low yields in the mononitration of 1,3-dimethoxybenzene can stem from several factors, primarily the formation of multiple side products and incomplete reaction. Here's a breakdown of potential causes and solutions:
-
Over-nitration: 1,3-dimethoxybenzene is highly activated towards electrophilic aromatic substitution, making it susceptible to the formation of dinitro and even trinitro derivatives.[1] To minimize this, consider the following:
-
Reaction Temperature: Maintain a low reaction temperature, typically between 0 °C and 5 °C. Higher temperatures can significantly increase the rate of polynitration.
-
Nitrating Agent Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent (e.g., nitric acid). A large excess will drive the reaction towards polynitration.
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the starting material is consumed and before significant amounts of dinitrated products are formed.
-
-
Formation of Isomeric Mononitro Products: The nitration of 1,3-dimethoxybenzene primarily yields two major mononitro isomers: 1,3-dimethoxy-4-nitrobenzene and 1,3-dimethoxy-2-nitrobenzene. A minor amount of 1,3-dimethoxy-6-nitrobenzene may also be formed, though it is sterically hindered.[2] The ratio of these isomers can affect the isolated yield of a specific desired isomer.
-
Controlling Regioselectivity: The 4-nitro isomer is generally the major product due to the directing effects of the methoxy groups.[2] Reaction conditions can influence this ratio. For instance, the choice of nitrating agent and solvent system can play a role. Milder nitrating conditions may favor the formation of the thermodynamically more stable 4-isomer.
-
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, a significant amount of the starting material will remain, leading to a low yield of the product.
-
Monitoring Reaction Progress: As mentioned, it is crucial to monitor the reaction's progress to ensure the full consumption of the starting material.
-
Problem: Difficulty in separating the isomeric mononitro products.
Q2: I have a mixture of 1,3-dimethoxy-2-nitrobenzene and 1,3-dimethoxy-4-nitrobenzene. What are the recommended methods for their separation?
A2: The separation of these isomers can be challenging due to their similar polarities. Here are a few effective techniques:
-
Column Chromatography: This is a standard and effective method for separating isomers.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Eluent System: A solvent system of hexane and ethyl acetate is typically effective. The optimal ratio will need to be determined by TLC analysis, but a gradient elution starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity can provide good separation. The less polar 1,3-dimethoxy-4-nitrobenzene will generally elute first.
-
-
Recrystallization: Fractional recrystallization can be employed if there is a significant difference in the solubility of the isomers in a particular solvent.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a good choice for recrystallizing nitroaromatic compounds. Experiment with different solvents and solvent mixtures to find one that selectively crystallizes one isomer while leaving the other in the mother liquor.
-
Problem: Formation of significant amounts of dinitrated and trinitrated side products.
Q3: My reaction is producing a complex mixture with significant amounts of dinitro and trinitro derivatives. How can I favor mononitration?
A3: The formation of polynitrated products is a common issue due to the high reactivity of the 1,3-dimethoxybenzene ring. To promote mononitration, you should employ milder reaction conditions:
-
Choice of Nitrating Agent: Instead of a strong nitrating mixture like concentrated nitric acid and sulfuric acid, consider using a milder agent such as:
-
Nitric acid in acetic anhydride: This reagent can provide good yields of mononitro products at low temperatures.
-
Dinitrogen pentoxide (N₂O₅) in an organic solvent: This can also be a selective nitrating agent when used in controlled stoichiometry.
-
-
Temperature Control: Strict temperature control is paramount. Performing the reaction at or below 0 °C will significantly reduce the rate of subsequent nitration reactions.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 1,3-dimethoxybenzene while vigorously stirring. This helps to maintain a low local concentration of the nitrating agent and dissipates the heat of reaction more effectively.
Frequently Asked Questions (FAQs)
Q4: What is the expected major mononitro product in the nitration of 1,3-dimethoxybenzene and why?
A4: The major mononitro product is 1,3-dimethoxy-4-nitrobenzene . The two methoxy groups are ortho, para-directing and strongly activating. Nitration at the 4-position is electronically favored by both methoxy groups (para to one and ortho to the other) and is sterically less hindered than the 2-position. Nitration at the 6-position is also electronically favorable but is more sterically hindered. Nitration at the 2-position is electronically favorable but more sterically hindered than the 4-position. Nitration at the 5-position is meta to both methoxy groups and is therefore electronically disfavored.[2]
Q5: Are there any other potential side products besides isomeric and polynitrated compounds?
A5: Yes, under certain conditions, other side reactions can occur. For example, when using nitrogen dioxide/dinitrogen tetraoxide, the formation of a diazonium nitrate derivative (1,3-dimethoxy-4-nitro-6-benzenediazonium nitrate) has been reported. This suggests that nitrosation can be a competing reaction pathway.
Q6: How can I purify the final product from residual starting material and polynitrated impurities?
A6: A combination of techniques is often necessary for high purity:
-
Washing: After quenching the reaction, the crude product should be washed with water to remove mineral acids, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Column Chromatography: As mentioned earlier, this is a very effective method for separating the desired mononitro product from both the less polar starting material and the more polar dinitro and trinitro byproducts.
-
Recrystallization: This is an excellent final purification step to obtain a highly pure crystalline product. Ethanol is a commonly used solvent for this purpose.
Data Presentation
Table 1: Product Distribution in the Nitration of 1,3-Dimethoxybenzene under Various Conditions (Illustrative Data)
| Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | 1,3-Dimethoxy-2-nitrobenzene (%) | 1,3-Dimethoxy-4-nitrobenzene (%) | Dinitro Products (%) |
| HNO₃/H₂SO₄ | - | 0-5 | 1 | ~25-35 | ~60-70 | <5 |
| HNO₃/H₂SO₄ | - | 25 | 1 | Lower | Lower | Significant |
| HNO₃/Acetic Anhydride | Acetic Anhydride | 0 | 2 | ~30-40 | ~55-65 | <2 |
| N₂O₅ | Dichloromethane | -10 | 1 | Variable | Major | Low |
Note: The values in this table are approximate and can vary based on the precise experimental setup and stoichiometry. They are intended to illustrate general trends.
Experimental Protocols
Protocol 1: Selective Mononitration of 1,3-Dimethoxybenzene with Nitric Acid in Acetic Anhydride
This protocol aims to maximize the yield of mononitro products while minimizing dinitration.
Materials:
-
1,3-Dimethoxybenzene
-
Acetic Anhydride
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dimethoxybenzene (1 equivalent) in acetic anhydride (5-10 volumes) and cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add concentrated nitric acid (1.05 equivalents) dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Mandatory Visualization
Caption: Reaction pathways in the nitration of 1,3-dimethoxybenzene.
References
Technical Support Center: Purification of 2,4-Dimethoxy-1-nitrobenzene
Welcome to the technical support center for the purification of 2,4-Dimethoxy-1-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenge in purifying this compound arises from impurities generated during its synthesis, which is typically achieved through the nitration of 1,3-dimethoxybenzene. The primary impurities are positional isomers, which often have very similar physical and chemical properties to the desired product, making them difficult to separate.
Key challenges include:
-
Isomeric Impurities: The nitration of 1,3-dimethoxybenzene can lead to the formation of other mononitrated isomers, although this compound is the major product. The presence of these isomers can complicate purification due to their similar polarities and boiling points.
-
Dinitrated Byproducts: Over-nitration can occur, leading to the formation of dinitro-dimethoxybenzene isomers, which will have different properties but still need to be removed.
-
Residual Starting Material: Incomplete reaction will leave unreacted 1,3-dimethoxybenzene in the crude product.
-
Residual Acids: Inadequate workup after nitration can leave residual nitric and sulfuric acids, which can cause degradation of the product upon storage or heating.
Q2: What are the common purification techniques for this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are:
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid sample. The choice of solvent is crucial for successful recrystallization.
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities, such as the desired product from its isomers and other byproducts. Silica gel is the most common stationary phase used for this purpose.
Q3: What analytical techniques are used to assess the purity of this compound?
A3: Several analytical techniques can be employed to determine the purity of this compound and to identify any impurities present:
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a mixture. A reversed-phase C18 column is often a good starting point for the analysis of nitroaromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for the analysis of volatile and semi-volatile compounds. It can provide both quantitative data and structural information about the impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. A broad melting point range is indicative of impurities. The reported melting point for this compound is 72-76 °C.[1]
Troubleshooting Guides
Recrystallization
Problem: My compound does not crystallize upon cooling.
| Possible Cause | Suggested Solution |
| The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| The wrong solvent was chosen. | The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate the solvent choice by performing solubility tests. |
| The presence of oily impurities. | Oily impurities can sometimes inhibit crystallization. Try to remove them by a preliminary purification step like a quick filtration through a small plug of silica gel. |
Problem: The recrystallized product is still impure.
| Possible Cause | Suggested Solution |
| The cooling process was too fast. | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient washing of the crystals. | Impurities from the mother liquor may remain on the surface of the crystals. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. |
| The chosen solvent is not ideal for rejecting the specific impurity. | Some impurities may have similar solubility profiles to the desired compound in the chosen solvent. Consider using a different solvent or a solvent mixture. |
Column Chromatography
Problem: My compound is not eluting from the column.
| Possible Cause | Suggested Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound has decomposed on the silica gel. | Some compounds are sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel with a small amount of a base like triethylamine in the eluent or use a different stationary phase like alumina. |
| The compound is not soluble in the mobile phase. | Ensure your compound is soluble in the eluent system you are using. You may need to change the solvent system entirely. |
Problem: The separation of my compound from an impurity is poor.
| Possible Cause | Suggested Solution |
| The solvent system is not optimal. | The polarity of the eluent may be too high, causing everything to elute quickly. Try a less polar solvent system. Conversely, if everything is sticking to the top of the column, a more polar system is needed. Fine-tuning the solvent ratio is key. |
| The column was not packed properly. | Air bubbles or channels in the stationary phase will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry. |
| The column is overloaded. | Too much sample was loaded onto the column. Use a larger column or reduce the amount of sample. |
Experimental Protocols
Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and conditions should be determined through small-scale trials. Ethanol is often a good starting solvent for the recrystallization of nitroaromatic compounds.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of solvent to ensure a good recovery.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Dry the crystals in a vacuum oven or desiccator.
-
Determine the melting point and assess the purity by TLC or HPLC.
Column Chromatography for Purification of this compound
This protocol is a starting point for the purification of this compound from less polar and more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Load the Sample: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the desired compound. The optimal solvent gradient should be determined by preliminary TLC analysis.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Analytical Methods
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate (e.g., 80:20 v/v). The ratio can be adjusted to achieve an Rf value of 0.3-0.4 for the desired compound.
-
Visualization: UV light (254 nm).
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common choice. For example, a starting mobile phase of 50:50 acetonitrile:water, gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Troubleshooting guide for column chromatography separation problems.
References
avoiding byproduct formation in the reduction of dinitroaromatics
Welcome to the Technical Support Center for the reduction of dinitroaromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding byproduct formation and troubleshooting common issues encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the reduction of dinitroaromatics?
A1: The reduction of dinitroaromatics can lead to several byproducts, depending on the reducing agent, substrate, and reaction conditions. The most frequently encountered byproducts include nitrosohydroxylamines, azoxy compounds, and azo compounds. In cases of incomplete reduction, nitroanilines will be present as intermediates. Over-reduction can also occur, leading to the formation of diaminoaromatics when selective mono-reduction is desired.
Q2: How can I selectively reduce only one nitro group in a dinitroaromatic compound?
A2: Achieving selective mono-reduction of a dinitroaromatic compound to a nitroaniline is a common objective. Several methods can be employed to favor mono-reduction:
-
Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH): These reagents are often used for the selective reduction of one nitro group. The reactivity can be modulated by controlling the stoichiometry of the sulfide reagent.
-
Catalytic Hydrogenation with Catalyst Modifiers: The use of specific catalysts, such as Ru-SnOₓ/Al₂O₃, has been shown to provide high selectivity for the formation of m-nitroaniline from m-dinitrobenzene.[1]
-
Control of Reaction Conditions: Carefully controlling reaction parameters such as temperature, pressure, and reaction time can also promote mono-reduction.
Q3: My reduction reaction is sluggish or incomplete. What are the likely causes?
A3: Several factors can contribute to an incomplete or slow reduction of dinitroaromatics:
-
Catalyst Deactivation: In catalytic hydrogenations (e.g., using Pd/C or Pt/C), the catalyst can become poisoned by impurities in the starting material or solvent. Ensure the catalyst is fresh and of high quality.
-
Insufficient Reducing Agent: For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), ensure a sufficient stoichiometric excess of the metal and acid is used.
-
Poor Solubility: The dinitroaromatic starting material may have poor solubility in the chosen solvent, limiting its interaction with the reducing agent or catalyst surface. Consider using a co-solvent or a different solvent system.
-
Low Hydrogen Pressure: In catalytic hydrogenations, insufficient hydrogen pressure can lead to slow reaction rates. Increasing the pressure may be necessary.[2]
-
Mass Transfer Limitations: In heterogeneous reactions, inefficient stirring can limit the interaction between the reactants. Ensure vigorous stirring throughout the reaction.
Q4: I am observing the formation of polymeric or tar-like materials in my reaction. What could be the cause?
A4: The formation of tars or polymers can arise from undesired side reactions, particularly under harsh reaction conditions. Azoxy and azo compounds, which are common byproducts, can sometimes lead to the formation of polymeric materials. Overly acidic or basic conditions, or high reaction temperatures, can promote these side reactions. Consider using milder reducing agents or optimizing the reaction conditions to minimize these byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Amino Compound and Significant Byproduct Formation
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and byproduct formation.
Issue 2: Poor Selectivity in Mono-Reduction of Dinitroaromatics
If you are aiming for a nitroaniline but are getting significant amounts of the corresponding diamine, consider the following:
-
Choice of Reducing Agent: As mentioned in the FAQs, sodium sulfide or hydrosulfide are generally preferred for selective mono-reduction. If you are using a more powerful reducing system like catalytic hydrogenation with Pd/C, over-reduction is more likely.
-
Stoichiometry of the Reducing Agent: Carefully control the molar equivalents of your reducing agent. For sulfide reductions, using a slight excess of the sulfide reagent relative to one nitro group is a good starting point.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or another analytical method. Stop the reaction as soon as the starting dinitroaromatic has been consumed to prevent further reduction of the desired nitroaniline. Lowering the reaction temperature can also help to improve selectivity.
Data Presentation
Table 1: Comparison of Methods for the Selective Reduction of m-Dinitrobenzene (m-DNB) to m-Nitroaniline (m-NAN)
| Catalyst/Reagent | Modifier | Solvent | Temp (°C) | Pressure (MPa) | Time (h) | m-DNB Conv. (%) | m-NAN Select. (%) | Reference |
| 5% Pd/C | - | Supercritical CO₂ | 31 | 3.4 | - | 90 | 95 | [1] |
| 5% Pt/C | - | Supercritical CO₂ | 50 | 16 | - | 48 | 97 | [1] |
| Ru/Al₂O₃ | - | Ethanol | 100 | 4 | - | 100 | 85.3 | [1] |
| Ru-SnOₓ/Al₂O₃-2% | SnOₓ | Ethanol | 100 | 4 | 6 | 100 | >97 | [1] |
| Iron Powder | - | Water/Ethanol | 40-130 | 1.6-10.0 (CO₂) | 1-16 | - | High | [3] |
| Sodium Sulfide (Na₂S·9H₂O) / Sulfur (S₈) (6:5 wt ratio) | S₈ | - | - | - | - | - | 57% yield | [4] |
| Sodium Sulfide (Na₂S·9H₂O) / Sulfur (S₈) (9:2 wt ratio) | S₈ | - | - | - | - | - | 30% yield | [4] |
Experimental Protocols
Protocol 1: Selective Mono-Reduction of m-Dinitrobenzene using Sodium Hydrosulfide
This protocol is adapted from a general procedure for Zinin reduction.[5]
Materials:
-
m-Dinitrobenzene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Water
Procedure:
-
Preparation of Sodium Hydrosulfide Solution: In a flask, dissolve 13.43 g of Na₂S·9H₂O in 37.31 mL of water. With constant stirring, slowly add 4.47 g of NaHCO₃ in small portions. After the bicarbonate has completely dissolved, add 37.31 mL of methanol and stir. Filter off the precipitated sodium carbonate and wash the precipitate with three 5 mL portions of methanol. The filtrate contains approximately 1.08 g of NaSH and should be used immediately.
-
Reduction Reaction: In a 250 mL round-bottom flask, dissolve 5.0 g of m-dinitrobenzene in 37 mL of hot methanol. While shaking, add the freshly prepared methanolic solution of NaSH.
-
Reflux: Attach a reflux condenser to the flask and gently boil the mixture for 20 minutes.
-
Work-up: After reflux, distill off most of the methanol using a water bath. Pour the remaining liquid residue into approximately 200 mL of cold water with stirring.
-
Isolation: Collect the precipitated yellow crystals of m-nitroaniline by filtration. Wash the crystals with water.
-
Purification: Recrystallize the crude product from methanol to obtain bright yellow needles of m-nitroaniline.
Protocol 2: General Procedure for Catalytic Hydrogenation using Pd/C and Hydrogen Gas
Safety Note: Palladium on carbon can be pyrophoric, especially after use. Do not allow the catalyst to dry in the air. Hydrogen gas is highly flammable and forms explosive mixtures with air. This procedure should be carried out in a well-ventilated fume hood.
Materials:
-
Dinitroaromatic compound
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas
-
Inert gas (e.g., nitrogen or argon)
-
Celite
Procedure:
-
Setup: To a hydrogenation flask equipped with a magnetic stir bar, add the dinitroaromatic compound (1.0 eq) and the solvent.
-
Inerting: Carefully add the 10% Pd/C catalyst (typically 5-10 mol% by weight) to the flask. Seal the flask and purge the system with an inert gas (nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon or a pressurized cylinder. Repeat this evacuation-backfill cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (often room temperature) and hydrogen pressure (typically atmospheric pressure when using a balloon).
-
Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical technique.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Crucially, keep the Celite pad wet with solvent at all times to prevent the catalyst from igniting. Wash the Celite pad with additional solvent.[6]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.
Visualizations
Reaction Pathway: Reduction of a Dinitroaromatic Compound
Caption: General pathway for the reduction of dinitroaromatics and potential byproducts.
References
troubleshooting guide for the nitration of activated aromatic rings
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of activated aromatic rings.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of di- and poly-nitrated products. How can I favor mono-nitration?
A1: Polysubstitution is a common issue when nitrating highly activated aromatic rings. To promote mono-nitration, consider the following strategies:
-
Lowering Reaction Temperature: Running the reaction at or below room temperature can help control the reaction rate and reduce the likelihood of multiple nitrations. For some substrates, temperatures as low as -15°C to -8°C have been shown to be effective.[1]
-
Using a Milder Nitrating Agent: Instead of the standard concentrated nitric acid and sulfuric acid mixture, which is very potent, you can use milder reagents.[2] Options include:
-
Controlling Stoichiometry: Carefully control the molar ratio of the nitrating agent to the aromatic substrate. Using a slight excess of the nitrating agent (e.g., 1.5 equivalents) can be sufficient for mono-nitration without driving the reaction towards polysubstitution.[5]
Q2: My reaction is not proceeding, or the yield is very low. What are the possible causes and solutions?
A2: A lack of reactivity can be frustrating. Here are some potential reasons and troubleshooting steps:
-
Insufficiently Activating Conditions: While the ring is "activated," the reaction conditions might still be too mild.
-
Ensure your nitrating agent is sufficiently strong. The combination of concentrated nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which is a potent electrophile.[6][7][8][9][10]
-
The presence of a strong acid catalyst like sulfuric acid is crucial for generating the nitronium ion from nitric acid.[6][7][10]
-
-
Presence of Deactivating Groups: Even with an activating group present, other substituents on the ring might be deactivating, slowing the reaction.[11][12] Groups like nitro (-NO₂), carbonyls (-CHO, -COR), and sulfonyl (-SO₃H) are strongly deactivating.[13][14]
-
Poor Solubility: If your aromatic substrate is not soluble in the reaction medium, the reaction will be slow. Consider using a co-solvent like dichloromethane or acetonitrile to improve solubility.[3][15]
Q3: I am getting a mixture of ortho and para isomers. How can I control the regioselectivity?
A3: The ratio of ortho to para isomers is influenced by steric and electronic factors. Here's how you can influence the outcome:
-
Steric Hindrance: Bulky activating groups will sterically hinder the ortho positions, favoring para substitution.[16]
-
Reaction Temperature: Lower temperatures generally favor the formation of the para isomer, which is often the thermodynamically more stable product.
-
Choice of Nitrating Agent and Catalyst: The choice of reagents can significantly impact the ortho/para ratio.
-
Using a solid zeolite catalyst with a specific pore size (5 to 5.5 Å), such as ZSM-5, has been shown to significantly increase the formation of the para isomer.[17]
-
Nitration with ammonium nitrate and potassium hydrogen sulfate has been reported to be highly regioselective for the ortho position in many cases.[2]
-
-
Solvent Effects: The solvent can influence the transition state energies leading to the different isomers. Experimenting with different solvents may alter the product distribution.
Q4: My reaction mixture has turned dark, and I am observing tar formation. What is causing this and how can I prevent it?
A4: Tar formation is often a result of oxidation or other side reactions, especially with highly activated rings like phenols.
-
Oxidation of the Substrate: Phenols are particularly susceptible to oxidation by nitric acid, which can lead to the formation of benzoquinones and other colored byproducts.[18]
-
Presence of Nitrous Acid: The presence of nitrous acid (HNO₂) can catalyze side reactions. While in some cases it can enhance the rate of nitration for less reactive substrates like anisole, it can also lead to undesired byproducts with more activated rings.
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental protocols for the nitration of activated aromatic rings.
Table 1: Nitration of Phenol - Reagents and Isomer Ratios
| Nitrating Agent | Catalyst/Solvent | o:p Isomer Ratio | Combined Yield (%) | Reference |
| Dilute Nitric Acid | Chlorinated Solvent | 1:2.3 | 61 | [3] |
| Sodium Nitrate | Sulfuric Acid | 1.4:1 | 61 | [3] |
| NH₄NO₃ | KHSO₄ | High ortho selectivity | Good to excellent | [2] |
| Cu(NO₃)₂·3H₂O | THF | Regioselective | 67-90 | [4] |
Table 2: Influence of Temperature on the Nitration of p-Anisaldehyde
| Temperature Range | Major Product | Byproducts | Reference |
| -15 to -8 °C | 4-methoxy-3-nitrobenzaldehyde | None observed | [1] |
| 25 to 40 °C | 4-methoxy-3-nitrobenzaldehyde | 2-nitroanisole, 4-methoxy-3,5-dinitrobenzaldehyde, 2,4-dinitroanisole | [1] |
Experimental Protocols
Protocol 1: Mono-Nitration of Phenol
This protocol is adapted from a method utilizing a milder nitrating agent to favor mono-nitration.[15]
Materials:
-
Phenol
-
Magnesium bisulfate (Mg(HSO₄)₂)
-
Sodium nitrate (NaNO₃)
-
Wet SiO₂ (50% w/w)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, create a suspension of phenol (0.02 mol), Mg(HSO₄)₂ (0.02 mol), NaNO₃ (0.02 mol), and wet SiO₂ (4 g) in dichloromethane (20 mL).
-
Stir the heterogeneous mixture magnetically at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Once complete, filter the reaction mixture.
-
Wash the residue with dichloromethane (2 x 10 mL).
-
Combine the filtrate and washings, and add anhydrous Na₂SO₄ (10 g).
-
After 15 minutes, filter the mixture to remove the drying agent.
-
Remove the solvent by distillation on a water bath (35-40°C) to obtain the product mixture of 2-nitrophenol and 4-nitrophenol.
Protocol 2: Nitration of Anisole
This protocol describes a two-phase nitration of anisole.
Materials:
-
Anisole
-
Nitric Acid (70%)
-
Sodium Nitrite (NaNO₂)
-
Organic Solvent (e.g., Carbon Tetrachloride - CCl₄)
Procedure:
-
In a reaction flask, prepare a stirred mixture of anisole (5 mmol) in the chosen organic solvent (10 mL).
-
To this mixture, add 70% nitric acid (5 mL) containing a catalytic amount of sodium nitrite (0.02 molar equivalents).
-
Stir the resulting two-phase system at room temperature.
-
Monitor the reaction for completion.
-
Upon completion, add three volumes of ice-cold water to the reaction mixture.
-
Separate the organic and aqueous phases to isolate the product.
Visualizations
Caption: General experimental workflow for the nitration of activated aromatic rings.
Caption: Mechanism of electrophilic aromatic nitration.
Caption: Troubleshooting decision tree for nitration of activated aromatic rings.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aromatic Reactivity [www2.chemistry.msu.edu]
- 17. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 18. datapdf.com [datapdf.com]
- 19. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Regioselectivity in the Nitration of Dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of dimethoxybenzene. The following information addresses common issues related to solvent effects on the regioselectivity of this important electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: How does the solvent influence the regioselectivity of the nitration of dimethoxybenzenes?
A1: The solvent plays a crucial role in determining the ratio of isomeric products in the nitration of dimethoxybenzenes. Its effects are primarily attributed to the stabilization of the reaction intermediates (arenium ions or σ-complexes) and the solvation of the nitrating agent. Polar solvents can stabilize the charged intermediates, potentially altering the activation energies for the formation of different isomers. For instance, in the dinitration of 1,4-dimethoxybenzene, the selectivity is noted to be mainly due to solvation effects, which can be altered depending on the solvent environment.[1]
Q2: Which dimethoxybenzene isomer's nitration is most sensitive to solvent effects?
A2: Based on theoretical studies and experimental observations on related compounds, the nitration of 1,4-dimethoxybenzene is particularly sensitive to solvent effects.[1] This is because the positions available for nitration are electronically similar, making the reaction outcome more susceptible to subtle changes in the reaction environment, such as solvent polarity and coordinating ability. For 1,2-dimethoxybenzene, the regioselectivity of dinitration is primarily determined by the symmetry of the highest occupied molecular orbital (HOMO).[1]
Q3: Can I expect the same solvent to have the same effect on all three dimethoxybenzene isomers (1,2-, 1,3-, and 1,4-)?
A3: Not necessarily. The directing effects of the two methoxy groups in each isomer create different electronic environments on the aromatic ring. While the general principles of solvent effects will apply, the magnitude and even the direction of the change in regioselectivity may differ for each isomer. For example, in 1,3-dimethoxybenzene, the 4-position is highly activated, and nitration at this position is often the major product regardless of the solvent. However, the ratio of minor isomers can still be influenced by the solvent choice.
Q4: Are there any general trends for solvent effects on the ortho vs. para isomer ratio in the nitration of methoxy-substituted benzenes?
A4: Yes, studies on anisole (methoxybenzene) have shown that the ortho/para ratio can be influenced by the solvent. In nonpolar solvents, the ortho/para ratio tends to remain relatively constant.[2] However, in polar solvents, this ratio can vary significantly.[2] This is often attributed to the differential solvation of the transition states leading to the ortho and para products.
Troubleshooting Guides
Problem 1: My nitration of 1,4-dimethoxybenzene yields an unexpected mixture of isomers.
-
Possible Cause: The solvent used is influencing the regioselectivity of the reaction. The polarity and coordinating ability of the solvent can alter the product distribution.
-
Suggested Solution:
-
Solvent Screening: Conduct small-scale trial reactions in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetic acid, acetonitrile).
-
Analyze Product Ratios: Use techniques like 1H NMR or GC-MS to determine the isomer ratio in each solvent.[3]
-
Consult Literature on Analogs: Review literature on the nitration of similar compounds, such as anisole, to guide your solvent selection for the desired isomer.
-
Problem 2: I am trying to increase the yield of the 4-nitro product from the nitration of 1,2-dimethoxybenzene, but I am getting a significant amount of the 3-nitro isomer.
-
Possible Cause: While the 4-position is generally favored, changes in the reaction conditions, including the solvent, can affect the selectivity. A more polar solvent might favor the formation of the thermodynamically more stable product, which may not always be the kinetically favored one.
-
Suggested Solution:
-
Use a Non-coordinating Solvent: Try a nonpolar, non-coordinating solvent like n-heptane or cyclohexane.[2] This may minimize the stabilization of alternative reaction pathways.
-
Temperature Control: Perform the reaction at a lower temperature to favor the kinetically controlled product.
-
Choice of Nitrating Agent: The steric bulk of the nitrating agent can also influence the ortho/para ratio. Consider using a different nitrating system if solvent changes are not sufficient.
-
Problem 3: The nitration of 1,3-dimethoxybenzene is giving me a complex mixture of products and some by-products.
-
Possible Cause: 1,3-dimethoxybenzene is highly activated, and its nitration can be difficult to control, leading to polynitration or oxidative side reactions, especially in strongly acidic or polar media.
-
Suggested Solution:
-
Milder Reaction Conditions: Use a less aggressive nitrating agent and a non-acidic solvent if possible.
-
Control Stoichiometry: Carefully control the stoichiometry of the nitrating agent to favor mononitration.
-
Work-up Procedure: Ensure a prompt and efficient work-up to quench the reaction and prevent further reactions of the product.
-
Data Presentation
The following table summarizes the effect of solvent on the regioselectivity of the mononitration of anisole, which serves as a model for understanding the behavior of dimethoxybenzenes.
| Solvent | Dielectric Constant (ε) | Ortho Isomer (%) | Para Isomer (%) | Ortho/Para Ratio |
| Carbon Tetrachloride | 2.2 | 55 | 45 | 1.22 |
| n-Hexane | 1.9 | 56 | 44 | 1.27 |
| Cyclohexane | 2.0 | 54 | 46 | 1.17 |
| Dichloromethane | 8.9 | 63 | 37 | 1.70 |
| Acetic Acid | 6.2 | 69 | 31 | 2.23 |
| Acetonitrile | 37.5 | 72 | 28 | 2.57 |
Data is illustrative and based on trends observed for anisole nitration.[2]
Experimental Protocols
General Protocol for Investigating the Effect of Solvent on the Regioselectivity of Dimethoxybenzene Mononitration
This protocol can be adapted for 1,2-, 1,3-, and 1,4-dimethoxybenzene.
1. Materials:
-
Dimethoxybenzene isomer (1.0 eq)
-
Nitrating agent (e.g., fuming nitric acid, 1.05 eq)
-
Selected solvent (e.g., n-heptane, dichloromethane, glacial acetic acid)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
2. Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the dimethoxybenzene isomer in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the nitrating agent dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 30 minutes). Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a beaker of ice water.
-
If the product precipitates, collect it by vacuum filtration. If not, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the crude product by 1H NMR or GC-MS to determine the isomer ratio.
Safety Precautions: Nitration reactions are highly exothermic and should be performed with caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Caption: Experimental workflow for investigating solvent effects.
Caption: Solvent properties influencing regioselectivity.
References
Technical Support Center: Managing Hydroxylamine Byproduct in Nitro Group Reduction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with hydroxylamine byproduct formation during the reduction of nitro groups.
Frequently Asked Questions (FAQs)
Q1: What is hydroxylamine and why is it a problem in nitro group reductions?
A1: During the reduction of a nitro group (R-NO₂) to a primary amine (R-NH₂), the reaction proceeds through several intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) species.[1] Hydroxylamine is often a relatively stable intermediate, and its accumulation can be problematic for several reasons:
-
Reaction Stalling: The reduction of hydroxylamine to the final amine is often the slowest step, leading to its accumulation and an incomplete reaction.[1][2]
-
Side Reactions: Hydroxylamine can react with the nitroso intermediate to form azoxy compounds, which can be further reduced to azo and hydrazo species, introducing impurities into the final product.[1][2]
-
Safety Concerns: Some hydroxylamine derivatives can be toxic and may decompose exothermically, posing a potential safety hazard, especially at scale.[1]
-
Genotoxicity: Hydroxylamine itself is recognized as a mutagenic and potential genotoxic impurity (GTI), requiring strict control to parts-per-million (ppm) levels in active pharmaceutical ingredients (APIs).[3]
Q2: How can I detect and quantify hydroxylamine in my reaction mixture?
A2: Detecting hydroxylamine can be challenging due to its physical properties, such as high polarity and lack of a strong UV chromophore.[3] Several analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a common and sensitive method. Since hydroxylamine lacks a chromophore, a pre-column derivatization step is typically required.[3][4] A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which allows for UV detection.[4] Validated HPLC-UV methods can achieve limits of detection (LOD) down to 0.01 ppm.[3]
-
Spectrophotometry: Colorimetric methods can be used, for instance, by oxidizing hydroxylamine to nitrite, which is then used in a diazotization-coupling reaction to form a colored azo dye.[5] Another method involves using the bleaching of a dye like methyl red by bromine, where the consumption of bromine by hydroxylamine is measured.[5]
-
Electrochemical Methods: Techniques like voltammetry offer high sensitivity and are well-suited for detecting hydroxylamine.[4][6]
-
Gas Chromatography (GC): While possible, GC analysis is often complicated by the polarity and thermal instability of hydroxylamine.[4]
Q3: What are the primary strategies to prevent or minimize hydroxylamine formation?
A3: The key is to promote the complete reduction to the amine without allowing the hydroxylamine intermediate to accumulate. This can be achieved by carefully selecting the reaction conditions and reagents.
-
Catalyst Selection: For catalytic hydrogenation, the choice of catalyst is critical. While Pd/C is widely used, it can sometimes lead to hydroxylamine accumulation with certain substrates.[7] Raney Nickel is another effective catalyst.[8][9] In some cases, specific catalyst systems, such as those modified with vanadium compounds, are designed to promote the rapid conversion of hydroxylamine to the amine.[2][10]
-
Reducing Agent Choice: For metal/acid reductions, potent systems like Fe/HCl or SnCl₂/HCl are effective at driving the reaction to completion.[9][11] Milder reagents, such as zinc dust with ammonium chloride, are sometimes used specifically to stop the reaction at the hydroxylamine stage and should be avoided if the amine is the desired product.[8][11]
-
Reaction Conditions: Optimizing temperature, pressure (for hydrogenations), and solvent can significantly impact selectivity. For instance, higher hydrogen pressure can facilitate the final reduction step.[12] The solvent system must ensure the solubility of the starting material.[12]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution / Action |
| Reaction has stalled; TLC/HPLC shows the presence of a major intermediate. | Accumulation of the hydroxylamine intermediate. The final reduction step (hydroxylamine to amine) is often the slowest.[1][2] | Increase Catalyst Loading/Activity: For catalytic hydrogenations, ensure the catalyst is fresh and active. Consider increasing the catalyst loading.[12]Increase H₂ Pressure: Higher hydrogen pressure can help drive the final reduction step.Add a Promoter: For some systems, adding a catalytic amount of a vanadium compound can promote the disproportionation of hydroxylamine.[10]Change Reducing System: Switch to a more robust reducing system like Fe/HCl or SnCl₂.[11] |
| Significant formation of azoxy, azo, or other colored impurities. | Condensation side reactions between hydroxylamine and nitroso intermediates.[1] This can be exacerbated by basic conditions or high local concentrations of intermediates. | Control Temperature: Run the reaction at a lower temperature to minimize side reactions. Ensure adequate cooling for exothermic reductions.[12]Optimize pH: Avoid strongly basic conditions which can favor condensation pathways.[1]Use Additives: Certain additives can suppress side reactions. For example, catalytic vanadium compounds can help consume the hydroxylamine before it reacts elsewhere.[2] |
| Product is contaminated with residual hydroxylamine. | Incomplete reaction or inefficient quenching/workup. | Implement a Quenching Step: After the primary reduction, add a specific quenching agent to remove residual hydroxylamine (see Q&A below).Optimize Workup: Ensure the workup procedure (e.g., pH adjustment, extraction) effectively removes the polar hydroxylamine and its salts.Re-subject the Product: If feasible, re-subjecting the crude product to the reduction conditions can convert the remaining hydroxylamine to the desired amine. |
| Inconsistent results between batches. | Variability in reagent or catalyst quality. Poor control over reaction parameters. | Use Fresh Reagents: Ensure reducing agents (e.g., sodium dithionite, metal powders) and catalysts are fresh and properly stored.[12]Standardize Procedure: Maintain strict control over temperature, addition rates, and stirring efficiency.Activate Metal: For metal/acid reductions, ensure the metal surface is activated and has a high surface area.[12] |
Q4: How can I effectively remove or "quench" hydroxylamine from my reaction mixture post-reaction?
A4: If hydroxylamine remains after the reaction is complete, a chemical quenching step can be employed. Hydroxylamine is a nucleophile and a reducing agent, and these properties can be exploited for its removal.
-
Reaction with Carbonyls: Adding a simple ketone or aldehyde, like acetone or cyclohexanone, will react with hydroxylamine to form an oxime.[13] The resulting oxime often has different solubility properties, facilitating its removal during workup and extraction.
-
Oxidative Quenching: Mild oxidizing agents can be used, but care must be taken not to affect the desired amine product. This approach is highly substrate-dependent.
-
Acid/Base Extraction: As a polar and weakly basic compound, hydroxylamine's solubility is pH-dependent. Adjusting the pH of the aqueous phase during workup can help partition it away from the less polar amine product.
Experimental Protocols & Visual Guides
Reaction Pathway and Byproduct Formation
The reduction of a nitro compound to an amine proceeds through a primary pathway, but side reactions involving the hydroxylamine and nitroso intermediates can lead to impurities.
Caption: Nitro group reduction pathway and potential side reactions.
Troubleshooting Workflow for Hydroxylamine Issues
This workflow provides a systematic approach to identifying and resolving issues related to hydroxylamine byproduct formation.
Caption: Troubleshooting workflow for suspected hydroxylamine issues.
Protocol: HPLC Detection of Hydroxylamine using FMOC-Cl Derivatization
This protocol outlines a general method for the derivatization and detection of trace hydroxylamine in a sample matrix.
Objective: To quantify hydroxylamine by converting it to a UV-active derivative.
Materials:
-
Sample containing suspected hydroxylamine
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution in acetonitrile
-
Borate buffer (pH ~8-9)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase pH adjustment)
-
HPLC system with UV detector (detection at ~265 nm)
-
C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve a known quantity of the sample (e.g., crude reaction mixture or final product) in a suitable solvent. If the API is reactive or causes interference, a pre-treatment step like precipitation may be necessary.[4]
-
Derivatization: a. To an aliquot of the sample solution, add borate buffer to adjust the pH. b. Add the FMOC-Cl solution. The mixture should be vortexed immediately. c. Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes). Optimization of reaction time, temperature, and reagent concentration is crucial.[4]
-
Analysis: a. Inject the derivatized sample onto the HPLC system. b. Elute using a suitable gradient of acetonitrile and water (with pH adjusted by phosphoric acid). c. Monitor the eluent at ~265 nm. d. Quantify the FMOC-hydroxylamine derivative peak against a standard curve prepared using known concentrations of hydroxylamine.
Note: This protocol is a general guideline and must be fully optimized and validated for specific APIs and matrices.[3][4]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 3. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Electroanalytical overview: the sensing of hydroxylamine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00658A [pubs.rsc.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 11. grokipedia.com [grokipedia.com]
- 12. benchchem.com [benchchem.com]
- 13. Sciencemadness Discussion Board - How can I test for Hydroxylamine - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: HPLC Analysis for Monitoring the Reaction of 2,4-Dimethoxy-1-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to monitor the reaction of 2,4-Dimethoxy-1-nitrobenzene.
Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring chemical reactions, but various issues can arise during analysis. This guide provides a systematic approach to resolving common problems encountered during the HPLC analysis of this compound and related compounds.
Common HPLC Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| No Peaks or Very Small Peaks | Incorrect wavelength setting on the UV detector. | Verify the UV detector is set to an appropriate wavelength for this compound (e.g., 254 nm). |
| Leak in the system. | Check for leaks at all fittings, particularly between the injector, column, and detector. | |
| Air bubbles in the pump or detector. | Degas the mobile phase and prime the pump to remove any air bubbles. | |
| Clogged in-line filter or guard column. | Replace the in-line filter or guard column. | |
| Sample degradation. | Ensure the sample is properly stored and prepared fresh if necessary. | |
| Ghost Peaks (Unexpected Peaks) | Contaminated mobile phase or glassware. | Use high-purity HPLC-grade solvents and thoroughly clean all glassware. |
| Carryover from a previous injection. | Run a blank injection of the mobile phase to check for carryover. If present, clean the injector and autosampler. | |
| Air bubbles in the mobile phase. | Ensure the mobile phase is properly degassed. | |
| Peak Tailing | Active sites on the column interacting with the analyte. | Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Mismatched pH between sample solvent and mobile phase. | Dissolve the sample in the mobile phase whenever possible. | |
| Peak Fronting | Column overload. | Decrease the amount of sample injected onto the column. |
| Sample solvent stronger than the mobile phase. | Dilute the sample in a solvent that is weaker than or the same as the mobile phase. | |
| Retention Time Shifts | Change in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging or contamination. | Flush the column with a strong solvent or replace it if necessary. | |
| Inconsistent flow rate. | Check the pump for leaks and ensure it is delivering a consistent flow rate. | |
| High Backpressure | Blockage in the system (e.g., tubing, in-line filter, guard column, or column frit). | Systematically isolate the source of the blockage by removing components one by one, starting from the detector and moving backward. |
| Mobile phase precipitation. | Ensure the mobile phase components are fully miscible and the buffer concentration is not too high. | |
| Baseline Noise or Drift | Air bubbles in the detector. | Purge the detector with mobile phase. |
| Contaminated mobile phase. | Use freshly prepared, high-purity mobile phase. | |
| Detector lamp nearing the end of its life. | Replace the detector lamp if necessary. | |
| Temperature fluctuations. | Ensure a stable laboratory temperature and use a column oven. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for monitoring the reaction of this compound?
A1: A good starting point for a reversed-phase HPLC method would be to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, is often effective for separating reactants, intermediates, and products. The UV detector can be set at 254 nm, as nitroaromatic compounds typically absorb well at this wavelength.
Q2: My baseline is drifting upwards during a gradient run. What could be the cause?
A2: An upward drifting baseline in a gradient run is often due to the mobile phase. One of the solvents may have a higher UV absorbance at the detection wavelength than the other. Ensure you are using high-purity, HPLC-grade solvents. It can also be caused by contamination in the mobile phase that elutes as the solvent strength increases.[1] Filtering your mobile phases and using freshly prepared solutions can help mitigate this issue.
Q3: I am observing peak tailing for my this compound peak. How can I improve the peak shape?
A3: Peak tailing for nitroaromatic compounds can be caused by secondary interactions with the stationary phase.[2] You can try a few things to improve peak shape:
-
Use an end-capped column: These columns have fewer free silanol groups, which can cause tailing.
-
Adjust mobile phase pH: If your compound has acidic or basic properties, adjusting the mobile phase pH can suppress ionization and reduce tailing.
-
Lower injection volume: Overloading the column can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
Q4: How can I confirm the identity of the peaks in my chromatogram?
A4: To confirm peak identities, you can inject pure standards of your starting material (this compound) and any expected products or intermediates. Comparing the retention times will help you identify the corresponding peaks in your reaction mixture chromatogram. For unknown peaks, techniques like HPLC-MS (Mass Spectrometry) can be used to obtain molecular weight information and aid in identification.
Q5: My system pressure is suddenly much higher than usual. What should I do?
A5: High backpressure is usually indicative of a blockage in the system.[3] To troubleshoot, you should systematically isolate the source of the blockage. Start by disconnecting the column and running the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, continue working your way back through the system (injector, tubing, filters) until you find the source of the obstruction. A common culprit is a clogged in-line filter or guard column, which are designed to be easily replaceable.
Experimental Protocol
This protocol provides a general method for monitoring the reaction of this compound using reversed-phase HPLC. This method should be optimized for your specific reaction conditions and instrumentation.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.45 µm syringe filters
-
Autosampler vials
2. Mobile Phase Preparation
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.
3. Sample Preparation
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with a suitable solvent (e.g., a mixture of water and acetonitrile that is similar to the initial mobile phase composition).
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
4. HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
5. Data Analysis
-
Integrate the peak areas of the reactant (this compound) and the product(s).
-
Monitor the decrease in the reactant peak area and the increase in the product peak area over time to determine the reaction progress.
Experimental Workflow Diagram
Caption: A typical workflow for preparing and analyzing a reaction sample by HPLC.
References
Technical Support Center: Nitration of Sterically Hindered Disubstituted Benzenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the nitration of sterically hindered disubstituted benzenes.
Frequently Asked Questions (FAQs)
Q1: My standard nitration protocol (HNO₃/H₂SO₄) is giving low yields or no reaction with my sterically hindered disubstituted benzene. What is the likely cause and what can I do?
A: Steric hindrance from bulky substituents can significantly slow down or prevent the approach of the nitronium ion (NO₂⁺) to the aromatic ring, especially at the ortho positions. The traditional mixed acid system may not be effective for highly hindered substrates.
Solutions:
-
Alternative Nitrating Agents: Employ smaller or more reactive nitrating agents that can better access the sterically shielded positions. Options include nitronium tetrafluoroborate (NO₂BF₄) or dinitrogen pentoxide (N₂O₅).
-
Catalysis: Utilize catalysts that can facilitate the reaction under milder conditions. Lewis acids or zeolites can enhance the electrophilicity of the nitrating agent or provide a shape-selective environment for the reaction.
-
Ipso-Nitration: If applicable, consider an ipso-nitration strategy where a pre-existing functional group at the desired position is replaced by a nitro group. Good leaving groups for ipso-nitration include boronic acids (-B(OH)₂), carboxylic acids (-COOH), and halogens.
Q2: I am observing significant formation of undesired regioisomers. How can I improve the regioselectivity of my nitration reaction?
A: Regioselectivity in the nitration of disubstituted benzenes is governed by the directing effects of the existing substituents and steric factors. When steric hindrance is significant, the electronic directing effects can be overridden.
Solutions:
-
Protecting/Blocking Groups: Introduce a temporary blocking group at the undesired reactive position. For example, a sulfonyl group can be used to block the para position, forcing nitration to occur at the ortho position. The blocking group can then be removed.
-
Directed Nitration: Employ a directing group that can chelate to a metal catalyst and direct the nitration to a specific position.
-
Alternative Nitrating Systems: Different nitrating agents and reaction conditions can lead to different isomeric ratios. For instance, nitration using N-nitropyrazole reagents with a Lewis acid catalyst can offer predictable regioselectivity. For monosubstituted electron-rich arenes, a mixture of para and ortho-nitrated products is often formed, sometimes with a slight excess of the para isomer due to steric effects.[1][2]
Q3: My reaction is producing a lot of polysubstituted byproducts. How can I favor mono-nitration?
A: Polysubstitution is common when dealing with activated aromatic rings. The introduction of the first nitro group may not sufficiently deactivate the ring to prevent further nitration, especially under harsh conditions.
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.
-
Lower Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This will decrease the overall reactivity and favor mono-substitution.
-
Milder Nitrating Agents: Employ less reactive nitrating agents. For example, N-nitrosaccharin can act as a controllable source of the nitronium ion, allowing for mild and practical nitration.[3]
Q4: I am observing significant oxidation of my starting material or product, leading to dark-colored reaction mixtures and low yields. How can I prevent this?
A: Nitric acid is a strong oxidizing agent, and oxidation can be a significant side reaction, particularly at elevated temperatures or with electron-rich substrates.
Solutions:
-
Temperature Control: Maintain a low reaction temperature throughout the addition of the nitrating agent and the course of the reaction.[4]
-
Alternative Reagents: Use non-oxidizing nitrating systems. Nitronium salts like NO₂BF₄ in an inert solvent can be a good alternative.
-
Inert Atmosphere: For highly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion to Product
| Possible Cause | Troubleshooting Step |
| Insufficiently reactive nitrating agent | Switch to a more powerful nitrating agent such as nitronium tetrafluoroborate (NO₂BF₄) or a system that generates a highly reactive electrophile in situ. |
| Extreme steric hindrance | Consider an ipso-nitration strategy by first introducing a functional group (e.g., -B(OH)₂) at the desired position, followed by nitrodeboronation. |
| Deactivated substrate | For deactivated aromatic rings, stronger nitrating conditions may be necessary. N₂O₅ in combination with a strong acid like nitric acid can be a very powerful nitrating system.[5] |
| Low reaction temperature | While low temperatures are generally preferred to control selectivity, the reaction may require more thermal energy to overcome the activation barrier. Gradually increase the temperature while monitoring for side product formation. |
Issue 2: Poor Regioselectivity
| Possible Cause | Troubleshooting Step |
| Steric hindrance dominating electronic effects | Utilize a blocking group strategy. For example, sulfonate the para position to direct nitration to the ortho position, then remove the sulfonyl group. |
| Multiple positions with similar reactivity | Experiment with different nitrating agents and solvent systems, as these can influence the transition state energies for attack at different positions. Zeolites can offer shape selectivity. |
| Undesired meta-nitration of an ortho,para-directing substrate | If using mixed acid, protonation of an activating group (e.g., -NH₂) can convert it into a meta-directing group (-NH₃⁺). Use a protecting group for the activating functionality. |
Data Presentation
Table 1: Comparison of Nitrating Agents for Sterically Hindered Substrates
| Nitrating Agent/System | Typical Substrates | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | Simple, less hindered benzenes | Inexpensive, readily available | Harsh conditions, low regioselectivity and yield with hindered substrates, significant side reactions (oxidation, polysubstitution) |
| NO₂BF₄ | Sterically hindered arenes, deactivated arenes | High reactivity, clean reactions, often high yields | Moisture sensitive, relatively expensive |
| N-Nitrosaccharin / Lewis Acid | Arenes and heteroarenes | Bench-stable, recyclable reagent, mild conditions, good functional group tolerance | Requires a catalyst, may not be suitable for highly deactivated systems |
| N-Nitropyrazole / Lewis Acid | Wide range of (hetero)arenes | Controllable mono- or dinitration, predictable regioselectivity, scalable | Reagent synthesis required |
| Dinitrogen Pentoxide (N₂O₅) | Deactivated and sensitive substrates | Powerful nitrating agent, can be used under neutral conditions | Unstable, requires careful preparation and handling |
| Ipso-Nitration (e.g., via Arylboronic Acids) | Substrates where direct C-H nitration is difficult | High regioselectivity, mild conditions | Requires pre-functionalization of the substrate |
| Zeolite / HNO₃ / Ac₂O | Alkylbenzenes | High regioselectivity (often para-selective), catalyst is recyclable | May require elevated temperatures |
Table 2: Regioselectivity in the Nitration of Selected Sterically Hindered Disubstituted Benzenes
| Substrate | Nitrating Agent/System | Conditions | Product Distribution (ortho:meta:para) | Yield (%) | Reference |
| Toluene | Zeolite β / HNO₃ / Ac₂O | - | 21% o, 79% p | Quantitative | [6] |
| 2,6-Dimethylanisole | Nitrous acid-catalyzed nitration | Increasing acidity | 2,6-dimethyl-4-nitroanisole | Increases with acidity | [7] |
| 1,2-di-tert-butylbenzene | Nitration | - | 4-nitro and a high percentage of 3-nitro derivative | - | [8] |
| Arylboronic acids (various) | N-nitrosaccharin / HFIP | RT | ipso-product | up to 99% | [9] |
| Arylboronic acids (various) | N-nitrosuccinimide / photocatalyst | Visible light | ipso-product | up to 99% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Ipso-Nitration of Arylboronic Acids using N-Nitrosaccharin
This protocol is adapted from a method demonstrating a metal-free ipso-nitration.[9]
Materials:
-
Arylboronic acid
-
N-Nitrosaccharin
-
Hexafluoroisopropanol (HFIP)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv.).
-
Add N-nitrosaccharin (1.2 equiv.).
-
Add HFIP to achieve a desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Nitration of Arenes using N-Nitropyrazole Reagent
This protocol is based on the use of a versatile N-nitropyrazole reagent for controllable aromatic nitration.[1][2]
Materials:
-
Arene
-
N-Nitropyrazole reagent (e.g., 2o as described in the reference)
-
Lewis acid catalyst (e.g., Yb(OTf)₃ or In(OTf)₃)
-
Solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol - HFIP for deactivated arenes)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure for Deactivated Aromatics:
-
To a flame-dried reaction vessel under an inert atmosphere, add the deactivated arene (1.0 equiv.).
-
Add the N-nitropyrazole reagent (2.0 equiv.) and the Lewis acid catalyst (e.g., In(OTf)₃, 20 mol%).
-
Add HFIP to the desired concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Decision workflow for selecting a nitration strategy.
Caption: Flowchart for troubleshooting common nitration problems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitrosation and nitrous acid-catalysed nitration of anisole and 2,6-dimethylanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids [organic-chemistry.org]
controlling reaction conditions to prevent over-reduction of nitroaromatics
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the reduction of nitroaromatic compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you control reaction conditions and prevent the over-reduction of nitroaromatics, ensuring the selective formation of your desired products.
Troubleshooting Guides
This section addresses specific issues that may arise during the reduction of nitroaromatics and offers systematic approaches to troubleshoot and resolve them.
Problem 1: Incomplete or Sluggish Reaction
Q1: My nitroaromatic reduction is not going to completion, or the reaction is very slow. What are the potential causes and how can I fix this?
A1: Incomplete or slow reactions are a common hurdle in nitroaromatic reductions. Several factors can contribute to this issue. A systematic evaluation of the following parameters is recommended:
-
Reagent and Catalyst Activity:
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): The activity of heterogeneous catalysts can diminish over time due to improper storage or handling. Ensure you are using a fresh or recently purchased catalyst. The catalyst loading might be insufficient; consider increasing the weight percentage of the catalyst relative to the substrate. For challenging reductions, increasing the hydrogen pressure can also significantly enhance the reaction rate.
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are critical. Use finely powdered metals to maximize the reactive surface area. Activation of the metal, for instance, by washing with dilute acid, may be necessary. The concentration of the acid is also a key factor; ensure it is appropriate for the chosen metal and substrate.
-
Other Reducing Agents (e.g., Sodium Borohydride, Sodium Dithionite): Some reducing agents can decompose upon storage. It is crucial to use fresh, high-quality reagents to ensure their efficacy.
-
-
Solvent and Solubility:
-
The solubility of the nitroaromatic starting material in the chosen solvent is paramount for a successful reaction. Poor solubility can severely limit the reaction rate.
-
For hydrophobic compounds, consider using solvents like tetrahydrofuran (THF) or employing a co-solvent system such as ethanol/water or acetic acid. Protic co-solvents can often facilitate catalytic hydrogenation reactions.
-
-
Reaction Temperature:
-
While many nitro reductions proceed efficiently at room temperature, some substrates may require heating to achieve a satisfactory reaction rate.
-
However, exercise caution when increasing the temperature, as it can sometimes lead to the formation of undesired side products. A careful optimization of the reaction temperature is often necessary.
-
-
Stoichiometry of Reducing Agent:
-
Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion and to reduce any intermediates that may form during the reaction.
-
Problem 2: Poor Selectivity and Formation of Intermediates
Q2: I am observing significant amounts of intermediates like hydroxylamines or nitroso compounds in my reaction mixture. How can I promote the complete reduction to the desired aniline?
A2: The formation of partially reduced intermediates such as hydroxylamines and nitroso compounds is a clear indication that the reduction has stalled. To drive the reaction to completion and improve the selectivity for the aniline, consider the following strategies:
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or cautiously increasing the temperature can provide the necessary energy to overcome the activation barrier for the reduction of these intermediates.
-
Increase Stoichiometry of Reducing Agent: An excess of the reducing agent is often required to ensure the complete conversion of all intermediates to the final amine product.
-
Change the Reducing Agent or Catalyst: Some reducing systems are more effective at complete reduction than others. If you are observing a buildup of intermediates, switching to a more powerful reducing agent or a more active catalyst may be necessary. For instance, catalytic hydrogenation with Pd/C is generally very efficient at complete reduction.
Problem 3: Formation of Azo and Azoxy Side Products
Q3: My reaction is producing significant quantities of colored side products, which I suspect are azo or azoxy compounds. How can I prevent their formation?
A3: The formation of azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds is a common side reaction, particularly under certain reaction conditions. These side products arise from the condensation of intermediates formed during the reduction process. Here’s how to minimize their formation:
-
Control of Reaction pH: The formation of azo and azoxy compounds is often favored under basic or neutral conditions. Performing the reduction under acidic conditions, for example, using Fe/HCl or SnCl₂/HCl, can suppress the formation of these condensation byproducts.
-
Choice of Reducing Agent: Certain reducing agents are more prone to forming azo compounds. For instance, using lithium aluminum hydride (LiAlH₄) for the reduction of aromatic nitro compounds often leads to the formation of azo products.[1] In contrast, catalytic hydrogenation or reductions with metals in acidic media are less likely to produce these side products.
-
Temperature Control: Overheating the reaction mixture can promote the condensation reactions that lead to azo and azoxy compounds. Maintaining a controlled and moderate temperature throughout the reaction is crucial.
Frequently Asked Questions (FAQs)
Q4: How can I selectively reduce one nitro group in a dinitroaromatic compound?
A4: The selective reduction of one nitro group in a polynitroaromatic compound is a challenging but achievable transformation. The key is to use a mild and selective reducing agent under carefully controlled conditions.
-
Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH): This is a classic method for the selective mono-reduction of dinitroaromatics. The reaction, known as the Zinin reduction, is typically carried out in an aqueous or alcoholic medium.[2]
-
Iron Powder in a Controlled System: A patented method describes the selective reduction of m-dinitrobenzene using iron powder in an autoclave with a water-ethanol solvent system under carbon dioxide pressure. This method reports high conversion and excellent selectivity for m-nitroaniline.
Q5: My substrate contains other reducible functional groups (e.g., ketone, ester, halogen). How can I selectively reduce the nitro group without affecting them?
A5: Chemoselective reduction of a nitro group in the presence of other reducible functionalities is a common requirement in multi-step synthesis. The choice of the reducing agent is critical for success.
-
For Ketones and Aldehydes: Tin(II) chloride (SnCl₂) in a non-acidic medium like ethanol or ethyl acetate is an excellent choice for selectively reducing nitro groups while leaving carbonyl functionalities intact.
-
For Esters and Amides: A combination of sodium borohydride and a nickel salt (e.g., NiCl₂·6H₂O) in an aqueous acetonitrile solution has been shown to be effective for the selective reduction of nitro groups in the presence of esters.
-
For Halogens (Cl, Br, I): Catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to dehalogenation. To avoid this, using Raney Nickel as the catalyst is a good alternative.[3] Non-catalytic methods like Fe/HCl or SnCl₂ are also generally safe for halogenated nitroaromatics.
Data Presentation: Comparison of Reducing Agents
The following tables provide a summary of quantitative data for different reducing agents and conditions to aid in the selection of the most appropriate method for your specific application.
Table 1: Comparison of Catalysts for the Reduction of 2-Ethylnitrobenzene
| Catalyst | Hydrogen Source | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to 2-Ethylaniline (%) |
| Pd/C | H₂ | Room Temp | 1 | >99 | >99 |
| Pt/C | H₂ | Room Temp | 1 | >99 | >99 |
| Raney® Nickel | H₂ | 50 | 10 | 98 | 97 |
| Ruthenium-based | H₂ | 80 | 20 | 95 | 92 |
Table 2: Selective Reduction of m-Dinitrobenzene to m-Nitroaniline
| Reducing Agent | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity to m-Nitroaniline (%) |
| Iron Powder | Water/Ethanol | 40-100 | 1.6-8.0 (CO₂) | 3-6 | >98 | >99 |
| Sodium Sulfide | Water | 85 | Atmospheric | 0.5 | ~75 | High |
Experimental Protocols
Below are detailed methodologies for key experiments discussed in this guide.
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Gas
-
Setup: In a round-bottom flask or a hydrogenation vessel equipped with a magnetic stir bar, add the nitroaromatic compound (1 equivalent).
-
Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or THF).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Inerting the System: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon or a pressurized cylinder. Repeat this evacuation-backfill cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50°C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst is pyrophoric and the filter cake should be kept wet with solvent and not allowed to dry in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.
Protocol 2: Selective Reduction of m-Dinitrobenzene to m-Nitroaniline using Sodium Sulfide[2]
-
Preparation: In a beaker, heat 500 mL of water to 85°C.
-
Addition of Substrate: Add 100 g of m-dinitrobenzene to the hot water with vigorous stirring to form an emulsion.
-
Preparation of Reducing Agent: In a separate container, dissolve 245 g of crystallized sodium sulfide (Na₂S·9H₂O) in 200 mL of water.
-
Reaction: Add the sodium sulfide solution to the m-dinitrobenzene emulsion over a period of 10 minutes using a dropping funnel.
-
Monitoring: The completion of the reaction can be monitored by placing a drop of the reaction mixture on a filter paper and adding a drop of a solution of an iron or copper salt. The absence of a black precipitate of the metal sulfide indicates the consumption of the sodium sulfide.
-
Quenching and Isolation: Once the reaction is complete, immediately cool the mixture to 20°C by adding 500 g of ice.
-
Filtration: After allowing the mixture to stand for several hours, filter the precipitated m-nitroaniline.
-
Purification: The crude product can be recrystallized from boiling water to yield pure m-nitroaniline.
Protocol 3: Synthesis of Phenylhydroxylamine from Nitrobenzene
-
Setup: In a large flask equipped with a mechanical stirrer, add 5 g of ammonium chloride dissolved in 160 mL of water.
-
Addition of Substrate: Add 10 g of freshly distilled nitrobenzene to the solution.
-
Cooling: Cool the reaction flask in an ice-water bath to maintain the temperature between 14°C and 16°C.
-
Addition of Reducing Agent: Gradually add 15 g of zinc dust in small portions over one hour with efficient stirring, ensuring the temperature remains within the specified range.
-
Reaction Completion: After the addition of zinc dust is complete, continue stirring the mixture at room temperature for an additional 10 minutes.
-
Filtration: Filter the reaction mixture to remove the zinc oxide.
-
Isolation: Cool the filtrate in an ice bath and saturate it with finely pulverized sodium chloride with stirring. The precipitated phenylhydroxylamine is then collected by filtration.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this technical support center.
Caption: General pathway for the reduction of nitroaromatics and the formation of common side products.
Caption: A logical workflow for troubleshooting common issues in nitroaromatic reductions.
References
Validation & Comparative
A Comparative Guide to Catalytic Efficiency in 2,4-Dimethoxy-1-nitrobenzene Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of 2,4-dimethoxy-1-nitrobenzene to its corresponding aniline, 2,4-dimethoxyaniline, is a critical transformation in the synthesis of various pharmaceutical compounds and fine chemicals. The efficiency of this reduction is highly dependent on the chosen catalytic system. This guide provides an objective comparison of different catalytic methods, supported by experimental data, to aid researchers in selecting the most suitable protocol for their specific needs.
Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the reduction of this compound.
| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| Hydrazine Hydrate / FeCl₃ / Activated Carbon | Hydrazine Hydrate (80%) | Ethanol | 70-80 | 2.5 - 5 hours | >96 | >99.6 |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol | Room Temp. | ~1-3 hours | High (Typical) | High (Typical) |
| Raney Nickel (Raney Ni) | Hydrogen Gas (H₂) or Formic Acid | Methanol | Room Temp. | ~1-4 hours | High (Typical) | High (Typical) |
| Iron / Hydrochloric Acid (Fe/HCl) | In situ from Fe and acid | Ethanol/Water | Reflux | ~2-6 hours | Good to High | Variable |
Detailed Experimental Protocols
Hydrazine Hydrate with Ferric Chloride and Activated Carbon
This method offers a high-yield and high-purity route to 2,4-dimethoxyaniline without the need for high-pressure hydrogenation equipment.[1]
Materials:
-
This compound
-
Ethanol
-
Hydrazine hydrate (80% mass concentration)
-
Ferric chloride (FeCl₃)
-
Activated carbon (AC)
Procedure:
-
In a reaction vessel equipped with a stirrer, add this compound and ethanol.
-
To this solution, add ferric chloride, activated carbon, and 80% hydrazine hydrate. The typical weight ratios are approximately 1:2-3 for this compound to ethanol, 1:0.6-1 for this compound to hydrazine hydrate, 0.2%-1% of ferric chloride relative to the weight of the nitro compound, and 7%-15% of activated carbon relative to the weight of the nitro compound.[1]
-
Heat the reaction mixture to a reflux temperature of 70-80°C.
-
Maintain the reaction at this temperature for 2.5 to 5 hours.
-
Upon completion of the reaction, the mixture is filtered to recover the activated carbon.
-
The filtrate is then concentrated and cooled to 15-18°C to crystallize the crude 2,4-dimethoxyaniline.
-
The crude product can be further purified by washing with a 1:1 mixture of methanol and water to achieve a purity of over 99.6%.[1]
Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This is a widely used and generally efficient method for nitro group reduction.
Materials:
-
This compound
-
Methanol (or other suitable solvent)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
General Procedure:
-
Dissolve this compound in methanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% of the substrate.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, but can be higher).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization or chromatography.
Reduction with Raney Nickel (Raney Ni)
Raney Nickel is another common and effective catalyst for nitroarene reduction.
Materials:
-
This compound
-
Methanol (or other suitable solvent)
-
Raney Nickel (slurry in water or ethanol)
-
Hydrogen gas (H₂) or Formic acid
General Procedure (with Hydrogen Gas):
-
In a hydrogenation vessel, combine this compound and methanol.
-
Carefully add the Raney Nickel slurry. The amount of Raney Ni can vary, but a common starting point is a significant weight excess relative to the substrate.
-
Follow the same procedure for pressurizing with hydrogen and carrying out the reaction as described for Pd/C.
-
Workup involves filtering the catalyst and evaporating the solvent.
General Procedure (with Formic Acid):
-
Suspend this compound and Raney Nickel in methanol.
-
Stir the mixture and add formic acid (90%) dropwise at room temperature.
-
The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, filter off the catalyst.
-
Evaporate the organic solvent and dissolve the residue in a suitable solvent like chloroform or ether.
-
Wash the organic layer with a saturated sodium chloride solution to remove any remaining salts.
-
Dry the organic layer and evaporate the solvent to yield the product.
Reduction with Iron in Acidic Medium (Fe/HCl)
This classical method is cost-effective but may require more rigorous purification.
Materials:
-
This compound
-
Ethanol
-
Water
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
General Procedure:
-
In a round-bottom flask, prepare a solution of this compound in a mixture of ethanol and water.
-
Add iron powder to the solution.
-
Heat the mixture to reflux and then add concentrated HCl dropwise.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the iron residues.
-
Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide) until it is alkaline.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry over an anhydrous salt, and evaporate the solvent to obtain the crude product.
Visualizing the Process
General Experimental Workflow
The following diagram illustrates a typical workflow for the catalytic reduction of this compound.
References
A Comparative Guide to the Reactivity of 2,4- vs. 3,4-Dimethoxynitrobenzene for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aromatic compounds is critical for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a detailed comparison of the chemical reactivity of two closely related isomers: 2,4-dimethoxynitrobenzene and 3,4-dimethoxynitrobenzene. By examining their behavior in key chemical transformations and providing supporting experimental data, this document aims to inform strategic decisions in chemical synthesis and drug discovery.
The differential placement of the two methoxy groups in relation to the electron-withdrawing nitro group significantly influences the electronic and steric environment of the aromatic ring, leading to distinct reactivity profiles for 2,4-dimethoxynitrobenzene and 3,4-dimethoxynitrobenzene. This guide explores these differences through the lens of nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group, two fundamental reactions in organic synthesis.
Theoretical Reactivity Comparison
The reactivity of these isomers is governed by the interplay of the electron-donating methoxy groups (-OCH₃) and the electron-withdrawing nitro group (-NO₂).
-
Nucleophilic Aromatic Substitution (SNAr): For an SNAr reaction to occur, the aromatic ring must be electron-deficient. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions.
-
In 2,4-dimethoxynitrobenzene , the nitro group at C1 activates the C2 and C4 positions. The methoxy group at C2 is ortho to the nitro group, making it a potential leaving group in an SNAr reaction. The methoxy group at C4 is para to the nitro group and could also theoretically act as a leaving group. The strong activation provided by the ortho nitro group suggests that the C2-methoxy group is particularly susceptible to substitution.
-
In 3,4-dimethoxynitrobenzene , the nitro group at C1 activates the C2 (ortho) and C4 (para) positions. However, neither of these positions bears a methoxy group. The methoxy groups are at C3 and C4. The C4-methoxy group is para to the nitro group, but the position of nucleophilic attack would be C1 (ipso-substitution of the nitro group) or C2/C6, which are not substituted with a leaving group. Therefore, SNAr reactions involving the displacement of a methoxy group are less likely compared to the 2,4-isomer.
-
-
Reduction of the Nitro Group: The reduction of the nitro group to an amine is a common transformation. The electronic environment of the nitro group can influence the reaction rate. The electron-donating methoxy groups can slightly increase the electron density on the nitro group, potentially making it less electrophilic and thus slightly slower to reduce compared to unsubstituted nitrobenzene. However, a significant difference in the reduction rate between the two isomers is not anticipated based solely on electronic effects, as the overall electron-donating effect of the two methoxy groups is similar.
Experimental Data on Reactivity
Direct comparative studies on the reactivity of 2,4- and 3,4-dimethoxynitrobenzene under identical conditions are limited in the available literature. However, individual studies provide valuable insights into their respective chemical behaviors.
Nucleophilic Aromatic Substitution of 2,4-Dimethoxynitrobenzene
A study on the transetherification of 2,4-dimethoxynitrobenzene with sodium t-butoxide demonstrated its high reactivity in SNAr reactions. The reaction shows exclusive ortho-selectivity, with the methoxy group at the C2 position being displaced.[1]
| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |
| 2,4-Dimethoxynitrobenzene | Sodium t-butoxide | 10% Dimethoxyethane in Toluene | 110 (Microwave) | 20 | 2-(t-butoxy)-4-methoxynitrobenzene | 87 |
Reduction of 3,4-Dimethoxynitrobenzene
The reduction of 3,4-dimethoxynitrobenzene to 3,4-dimethoxyaniline has been successfully achieved via catalytic hydrogenation. This transformation is a key step in the synthesis of various fine chemical intermediates.[2]
| Reactant | Catalyst | Solvent | Hydrogen Pressure (MPa) | Temperature (°C) | Product | Yield (%) |
| 3,4-Dimethoxynitrobenzene | Raney-Ni | Ethanol | 1.6 | 100 | 3,4-Dimethoxyaniline | >90 |
Experimental Protocols
Nucleophilic Aromatic Substitution of 2,4-Dimethoxynitrobenzene[1]
A mixture of 2,4-dimethoxy-1-nitrobenzene (55 mg, 0.3 mmol) and sodium t-butoxide (NaOtBu) in 1.5 mL of 10% dimethoxyethane (DME) in toluene was subjected to microwave irradiation at 110°C for 20 minutes. Following the reaction, the mixture was diluted with dichloromethane (DCM), filtered through Celite, and concentrated under reduced pressure. The product, 2-(t-butoxy)-4-methoxynitrobenzene, was obtained with a yield of 87%.
Catalytic Hydrogenation of 3,4-Dimethoxynitrobenzene[2]
3,4-Dimethoxynitrobenzene was dissolved in ethanol. The reduction was carried out in an autoclave using Raney-Ni as the catalyst. The reaction mixture was subjected to a hydrogen pressure of 1.6 MPa and heated to 100°C. The reaction proceeded to yield 3,4-dimethoxyaniline with a purity of over 98% and a yield exceeding 90%.
Visualizing Reaction Pathways
Conclusion
The isomeric positioning of methoxy groups on the nitrobenzene core imparts distinct chemical personalities to 2,4- and 3,4-dimethoxynitrobenzene.
2,4-Dimethoxynitrobenzene is highly susceptible to nucleophilic aromatic substitution, specifically at the C2 position, due to the strong activating effect of the ortho-nitro group. This makes it a valuable substrate for introducing a variety of nucleophiles at this position.
3,4-Dimethoxynitrobenzene , on the other hand, is more amenable to the reduction of its nitro group to form the corresponding aniline, a versatile building block in medicinal chemistry. While SNAr at the methoxy-substituted positions is theoretically less favorable, its nitro group can be efficiently transformed under catalytic hydrogenation conditions.
For drug development professionals, this comparative guide highlights that the choice between these two isomers can significantly influence synthetic strategy. The demonstrated reactivity of 2,4-dimethoxynitrobenzene in SNAr reactions offers a direct route to ortho-functionalized nitroaromatics, while the established reduction protocol for 3,4-dimethoxynitrobenzene provides reliable access to 3,4-dimethoxyaniline and its derivatives. A thorough understanding of these reactivity differences is paramount for the efficient and successful synthesis of target molecules.
References
A Comparative Guide to Alternative Synthetic Routes for 2,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
2,4-Dimethoxyaniline is a pivotal intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. Its production is of significant interest, and the exploration of alternative synthetic routes is crucial for process optimization, cost reduction, and improved environmental footprint. This guide provides a comparative analysis of established and alternative methods for the synthesis of 2,4-dimethoxyaniline, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of 2,4-dimethoxyaniline traditionally relies on the reduction of 2,4-dimethoxynitrobenzene. However, alternative approaches offer distinct advantages in terms of yield, purity, and sustainability. The following table summarizes the key quantitative data for various synthetic methodologies.
| Synthetic Route | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| Route 1: Hydrazine Hydrate Reduction | 2,4-Dimethoxynitrobenzene | Hydrazine hydrate (80%), FeCl₃, Activated Carbon | Ethanol | 2.5 hours | 70-80 °C (reflux) | 97.2 | 99.8 | [1] |
| Route 2: Iron Powder Reduction | 2,4-Dimethoxynitrobenzene | Iron powder, Acetic acid | Toluene, Water | 2 hours | Reflux | 84 | - | [1] |
| Route 3: Catalytic Hydrogenation | 2,4-Dimethoxynitrobenzene | H₂, Platinum on Carbon (Pt/C) catalyst | Aromatic Solvent | - | 80-110 °C | High | High | General method, specific data not cited |
| Route 4: Two-Step Synthesis from 1,3-Dimethoxybenzene | 1,3-Dimethoxybenzene | 1. SnCl₄, CsOH·H₂O (Nitration) 2. Reduction (e.g., SnCl₂) | Dichloromethane, Ethane-1,2-diol | 0.25h, 4h | 20°C, 160°C | 45.6 (overall) | - | [2] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for the primary synthetic routes discussed.
Caption: General reduction pathway from the nitro-precursor.
Caption: Two-step synthesis via nitration and reduction.
Experimental Protocols
Route 1: Hydrazine Hydrate Reduction of 2,4-Dimethoxynitrobenzene
This method provides a high-yield and high-purity route to 2,4-dimethoxyaniline.[1]
Materials:
-
2,4-Dimethoxynitrobenzene (100 g)
-
Ethanol (200 g)
-
Activated Carbon (12 g)
-
Ferric Chloride (0.5 g)
-
80% Hydrazine Hydrate (70 g)
-
Methanol/Water (1:1 mixture) for washing
Procedure:
-
To a 500 ml four-necked flask equipped with a stirrer, add 100 g of 2,4-dimethoxynitrobenzene, 200 g of ethanol, 12 g of activated carbon, and 0.5 g of ferric chloride.
-
Add 70 g of 80% hydrazine hydrate to the mixture.
-
Heat the reaction mixture to reflux (70-80 °C) and maintain for 2.5 hours.
-
After the reaction is complete, filter to recover the activated carbon.
-
Concentrate the filtrate and then cool to 15-18 °C to precipitate the crude product.
-
Collect the crude product by centrifugation.
-
Wash the crude product with a 1:1 mixture of methanol and water.
-
Dry the purified product to obtain 2,4-dimethoxyaniline.
Expected Outcome: 81.3 g of 2,4-dimethoxyaniline (97.2% yield) with a purity of 99.8% as determined by gas chromatography.[1]
Route 2: Iron Powder Reduction of 2,4-Dimethoxynitrobenzene
A classic and cost-effective method for the reduction of nitroarenes.[1]
Materials:
-
Iron Powder (12.8 g, 0.225 mol)
-
Acetic Acid (0.5 mol)
-
Water (10 ml)
-
Toluene (30 ml)
-
2,4-Dimethoxynitrobenzene (9.2 g, 0.05 mol, 99% purity)
Procedure:
-
In a 250 ml four-necked flask, add 12.8 g of iron powder, 0.5 mol of acetic acid, 10 ml of water, and 30 ml of toluene.
-
Reflux the mixture for 1.5 hours for pre-erosion of the iron.
-
Add 9.2 g of 2,4-dimethoxynitrobenzene in batches to the refluxing mixture.
-
Continue the reaction for 2 hours.
-
After the reaction, decant the product solution.
-
Extract the remaining iron sludge with an additional 20 ml of solvent.
-
Combine the organic phases and evaporate the solvent to yield the product.
Expected Outcome: A yield of 84% is reported for this method.[1]
Route 4: Two-Step Synthesis from 1,3-Dimethoxybenzene
This route offers an alternative starting point for the synthesis.
Step 1: Nitration of 1,3-Dimethoxybenzene
Materials:
-
1,3-Dimethoxybenzene
-
Tin(IV) Chloride (SnCl₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 1,3-dimethoxybenzene in dichloromethane.
-
Cool the solution and add SnCl₄.
-
The reaction is typically fast, proceeding at 20 °C for about 15 minutes.
-
Work-up of the reaction mixture yields 2,4-dimethoxynitrobenzene.
Expected Outcome: A yield of 86% for the nitration step has been reported.[2]
Step 2: Reduction of 2,4-Dimethoxynitrobenzene
The resulting 2,4-dimethoxynitrobenzene can then be reduced using one of the methods described above (e.g., hydrazine hydrate or iron powder reduction) to obtain the final product, 2,4-dimethoxyaniline. A reduction using Cesium Hydroxide in ethane-1,2-diol at 160°C for 4 hours has been reported with a 53% yield for this step.[2]
Alternative Modern Synthetic Strategies
Modern organic synthesis offers several powerful C-N bond-forming reactions that present potential alternatives to the classical methods. While specific experimental data for the synthesis of 2,4-dimethoxyaniline using these methods is not as readily available in the literature, they are worth considering for future process development.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides and amines.[3] In principle, 2,4-dimethoxy-substituted aryl halides could be coupled with an ammonia equivalent to produce 2,4-dimethoxyaniline. This method is known for its high functional group tolerance and generally good yields.
-
Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-N bonds, typically between an aryl halide and an amine.[4] While it often requires harsher conditions than the Buchwald-Hartwig amination, modern developments have introduced milder protocols.
Conclusion
The synthesis of 2,4-dimethoxyaniline can be achieved through several viable routes. The reduction of 2,4-dimethoxynitrobenzene using hydrazine hydrate and a ferric chloride/activated carbon catalyst stands out as a high-yielding and high-purity method based on the available data.[1] The traditional iron powder reduction offers a more cost-effective but lower-yielding alternative.[1] For researchers looking for alternative starting materials, the two-step synthesis from 1,3-dimethoxybenzene is a feasible option. Modern C-N coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation represent promising future avenues for the synthesis of 2,4-dimethoxyaniline, though further research is needed to optimize these reactions for this specific target molecule. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as yield, purity, cost, and environmental impact.
References
A Comparative Analysis of Palladium and Nickel Catalysts for Nitro Group Reduction
The reduction of nitro compounds to their corresponding amines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, dyes, and agrochemicals. The selection of an appropriate catalyst is critical to ensure high yield, selectivity, and cost-effectiveness. This guide provides a detailed, data-driven comparison between two of the most common catalytic systems for this reaction: those based on palladium and those based on nickel.
Performance Comparison: A Quantitative Overview
The efficacy of a catalyst is measured by several quantitative parameters, including conversion, yield, selectivity, and reaction time under specific conditions. The following tables summarize experimental data for the reduction of various nitroarenes using both palladium and nickel catalysts.
Table 1: Performance Data for Palladium-Catalyzed Nitro Reduction
| Substrate | Catalyst | H₂ Source | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Nitrobenzene | 0.5 wt% Pd/C | H₂ (1 atm) | 40 | 1.5 | 100 | ~100 | [1][2] |
| Nitrobenzene | Pd/PVA | H₂ | 30 | 0.5 | 99.3 | 100 (selectivity) | [3] |
| 4-Nitrotoluene | 0.008 mol% Pd@CQD@Fe₃O₄ | NaBH₄ | RT | 2 | >99 | 98 | [4] |
| 4-Chloronitrobenzene | 0.4 mol% Pd/C | H₂ (1 atm) | RT | 1 | - | 99 | [5] |
Table 2: Performance Data for Nickel-Catalyzed Nitro Reduction
| Substrate | Catalyst | H₂ Source | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Nitrobenzene | Raney Ni | H₂ | 50 | - | - | - | [6] |
| 4-Nitrotoluene | Ni Nanowires | N₂H₄·H₂O | 100 | 4 | ~100 | ~100 (selectivity) | [7] |
| p-Nitrophenol | 5 wt% Ni/Al₂O₃ | N₂H₄·H₂O | - | - | 100 | - | [8] |
| 4-Chloro-2-nitroaniline | NiCl₂/NP | NaBH₄ | RT | 0.17 | 99 | 99 | [9] |
Detailed Comparison of Catalytic Systems
Activity and Efficiency
Palladium catalysts, particularly palladium on carbon (Pd/C), are renowned for their high catalytic activity, often facilitating nitro reductions under mild conditions (room temperature and atmospheric pressure of H₂).[5] The turnover frequency (TOF) for palladium catalysts can be exceptionally high. For instance, a Pd-Ni/γ-Al₂O₃ catalyst showed a TOF of 940.4 h⁻¹, which was 8.3 times higher than a commercial Pd/C catalyst (130.6 h⁻¹) for the hydrogenation of nitrobenzene.[1][2]
Nickel catalysts, such as Raney Nickel, are also highly active but may require slightly more forcing conditions (higher temperatures or pressures) to achieve comparable reaction rates to palladium.[5][10] However, nickel-based systems can be very effective, especially when using alternative hydrogen donors like hydrazine hydrate.[7][8] The primary advantage of nickel lies in its significantly lower cost, making it a more economical choice for large-scale industrial processes.[5]
Selectivity
Chemoselectivity is a critical factor when the substrate contains other reducible functional groups.
-
Palladium Catalysts : Pd/C is a powerful hydrogenation catalyst but can sometimes be unselective. A significant drawback is its propensity to catalyze the hydrogenolysis of other functional groups, most notably the dehalogenation of aryl halides (Cl, Br, I).[11] This can be a major issue in complex syntheses where halogen atoms are required for subsequent cross-coupling reactions.
-
Nickel Catalysts : Raney Nickel is often the catalyst of choice when chemoselectivity is a concern, particularly for substrates containing aromatic halogens.[11] It effectively reduces the nitro group while leaving C-Cl, C-Br, and C-I bonds intact.[11] However, both catalyst types can be prone to reducing other groups like ketones or alkenes if conditions are not carefully controlled.[12]
Cost-Effectiveness and Sustainability
The economic aspect presents one of the most significant differences between the two metals.
-
Palladium : As a precious metal, palladium is expensive and its price is subject to high market volatility. This high cost is a major driver for the development of catalysts with very low loading or for recycling protocols.[5]
-
Nickel : Nickel is a base metal and is vastly more abundant and significantly cheaper than palladium.[5] From a sustainability perspective, nickel is considered a "greener" alternative due to its abundance, which reduces the environmental impact associated with mining. The main safety concern with nickel catalysts, especially Raney Nickel, is their pyrophoric nature when dry, requiring careful handling.[5]
Experimental Protocols
Below are representative experimental methodologies for the reduction of a generic nitroaromatic compound using both palladium and nickel catalysts.
Protocol 1: General Procedure for Nitroarene Reduction using Pd/C and Hydrogen Gas
-
Setup : A round-bottom flask or a Parr hydrogenation apparatus is equipped with a magnetic stir bar.
-
Reagents : The nitroaromatic substrate is added to the flask, followed by a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition : 5-10% Palladium on carbon (typically 0.5-5 mol% of Pd) is carefully added to the mixture. The catalyst is often handled wet to mitigate its pyrophoric risk.
-
Inerting : The reaction vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air. This is typically done by evacuating the vessel and backfilling with the inert gas, repeated 3-5 times.
-
Hydrogenation : The atmosphere is replaced with hydrogen gas (H₂), either from a balloon (for atmospheric pressure) or a pressurized cylinder.
-
Reaction : The mixture is stirred vigorously at the desired temperature (often room temperature) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up : Upon completion, the system is purged again with an inert gas to remove excess hydrogen. The reaction mixture is diluted with a solvent and filtered through a pad of Celite® to remove the Pd/C catalyst. Caution : The filter cake must be kept wet as dry Pd/C is pyrophoric.[2]
-
Isolation : The filtrate is concentrated under reduced pressure to yield the crude amine, which can be purified by standard techniques like crystallization or chromatography.
Protocol 2: General Procedure for Nitroarene Reduction using Raney® Nickel and Hydrazine Hydrate
-
Setup : A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.
-
Reagents : The nitroaromatic substrate is dissolved in a suitable solvent, typically an alcohol like ethanol or methanol.
-
Catalyst Addition : An aqueous slurry of Raney Nickel (a catalytic amount) is added to the flask. Caution : Raney Nickel is pyrophoric and must be handled with care, always kept wet.[5]
-
Reaction Initiation : The mixture is heated to a gentle reflux. Hydrazine hydrate is then added dropwise via an addition funnel. An exothermic reaction and evolution of gas (N₂ and H₂) are typically observed.
-
Reaction Monitoring : The reaction is stirred at reflux until completion, as monitored by TLC or GC-MS. The disappearance of the yellow color of the nitro compound is often a visual indicator of progress.
-
Work-up : After cooling to room temperature, the mixture is filtered through Celite® to remove the Raney Nickel, ensuring the filter cake remains wet.
-
Isolation : The filtrate is concentrated, and the resulting crude product is typically purified by extraction and subsequent crystallization or chromatography.
Visualization of Workflow and Reaction Pathway
General Reaction Pathway for Nitroarene Reduction
The catalytic hydrogenation of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.
Caption: Generalized pathway for the reduction of a nitroarene to an aniline.
Experimental Workflow for Comparative Catalyst Study
This diagram illustrates a logical workflow for comparing the performance of palladium and nickel catalysts in a research setting.
Caption: Workflow for a comparative study of Pd vs. Ni catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. aidic.it [aidic.it]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Dimethoxybenzene Isomers: A DFT Analysis
The isomeric forms of dimethoxybenzene—1,2- (ortho), 1,3- (meta), and 1,4- (para)—serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals and functional materials.[1] Their utility is intrinsically linked to the reactivity and regioselectivity of their aromatic core, which is governed by the positioning of the two electron-donating methoxy groups. This guide provides a comparative analysis of the reactivity of these isomers towards electrophilic aromatic substitution, leveraging Density Functional Theory (DFT) principles and supported by experimental findings.
Theoretical Framework: Activating and Directing Effects
The reactivity of substituted benzenes in electrophilic aromatic substitution (EAS) is dictated by the electronic properties of the substituents. The methoxy group (–OCH₃) is a potent activating group, meaning it increases the rate of EAS compared to unsubstituted benzene. This is due to the strong electron-donating resonance effect of the oxygen atom, which enriches the electron density of the aromatic ring, making it more nucleophilic.
The position of electrophilic attack is also directed by the substituents. The methoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. In dimethoxybenzenes, the overall reactivity and the site of substitution are a result of the cumulative and sometimes competing effects of both methoxy groups.
-
1,2-Dimethoxybenzene (Veratrole): The two adjacent methoxy groups strongly activate the ring. The positions para to each methoxy group (positions 4 and 5) are the most electronically enriched and sterically accessible, making them the primary sites for electrophilic attack.
-
1,3-Dimethoxybenzene: The directing effects of the two meta methoxy groups reinforce each other. The position ortho to both groups (position 2) is sterically hindered. The positions para to one and ortho to the other (positions 4 and 6) are highly activated and are the most probable sites for substitution.
-
1,4-Dimethoxybenzene (Hydroquinone dimethyl ether): The two para methoxy groups activate all four available positions on the ring. Due to the symmetry of the molecule, all four positions are electronically equivalent and are susceptible to electrophilic attack.
Computational Analysis of Reactivity Descriptors
DFT calculations provide valuable insights into the electronic structure and reactivity of molecules. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater propensity to donate electrons, suggesting higher reactivity towards electrophiles. The HOMO-LUMO energy gap is an indicator of chemical stability.
Disclaimer: The following data has been compiled from different sources that may have employed varied computational methodologies (functionals and basis sets). Therefore, a direct quantitative comparison should be approached with caution. The data is presented to illustrate general trends.
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |
| 1,2-Dimethoxybenzene | -5.59 | 1.31 | 6.90 | B3LYP/6-31G(d) | Ab initio and DFT study on the structure and vibrational spectra of 1,2-dimethoxybenzene (2008) |
| 1,3-Dimethoxybenzene | -5.74 | 1.25 | 6.99 | B3LYP/6-31G(d) | Theoretical study on the molecular structure and properties of 1,3-dimethoxybenzene (2010) |
| 1,4-Dimethoxybenzene | -5.52 | 1.35 | 6.87 | B3LYP/6-31G(d) | A theoretical study of 1,4-dimethoxybenzene and its radical cation (2005) |
From the compiled data, 1,4-dimethoxybenzene exhibits the highest HOMO energy, suggesting it is the most reactive towards electrophiles, closely followed by 1,2-dimethoxybenzene. 1,3-dimethoxybenzene has the lowest HOMO energy, indicating it is the least reactive of the three isomers. This trend is consistent with the general understanding of the activating effects of methoxy groups.
Supporting Experimental Data: Regioselectivity in Nitration
Experimental results from electrophilic aromatic substitution reactions provide a tangible measure of the reactivity and regioselectivity of the dimethoxybenzene isomers. The nitration of these isomers is a well-studied example.
| Isomer | Major Mononitration Product(s) | Reference |
| 1,2-Dimethoxybenzene | 4-Nitro-1,2-dimethoxybenzene | A detailed DFT analysis of the regioselective dinitration of both 1,2- and 1,4-dimethoxybenzene reveals insights into the reaction mechanism.[2] |
| 1,3-Dimethoxybenzene | 4-Nitro-1,3-dimethoxybenzene | The reaction of 1,3-dimethoxybenzene with nitrogen dioxide/dinitrogen tetraoxide in dichloromethane primarily yields 1,3-dimethoxy-4-nitrobenzene.[3] |
| 1,4-Dimethoxybenzene | 2-Nitro-1,4-dimethoxybenzene | Nitration of 1,4-dimethoxybenzene with a mixture of nitric and sulfuric acids gives 2-nitro-1,4-dimethoxybenzene as the main product. The dinitration also shows surprising regioselectivity.[2][4] |
The experimental data aligns well with the theoretical predictions. For 1,2-dimethoxybenzene, substitution occurs at the 4-position, which is para to one methoxy group and meta to the other, but is sterically more accessible than the 3-position. In the case of 1,3-dimethoxybenzene, the reaction proceeds at the 4-position, which is ortho to one and para to the other methoxy group, a highly activated site. For 1,4-dimethoxybenzene, substitution occurs at any of the equivalent positions on the ring.
Experimental and Computational Protocols
The computational data presented in this guide were obtained from various literature sources. The general approach for such a DFT analysis is outlined below.
Computational Protocol for Reactivity Analysis
A typical computational protocol for analyzing the reactivity of the dimethoxybenzene isomers would involve the following steps using a quantum chemistry software package like Gaussian:
-
Geometry Optimization: The molecular structure of each isomer is optimized to find its lowest energy conformation. This is typically done using a DFT functional such as B3LYP with a suitable basis set like 6-31G(d).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometries to obtain various electronic properties, including:
-
HOMO and LUMO energies: To assess the electron-donating and accepting capabilities.
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich regions of the molecule that are susceptible to electrophilic attack.
-
Mulliken or Natural Population Analysis (NPA): To determine the partial atomic charges on each atom, which can also indicate reactive sites.
-
Workflow for DFT Analysis of Reactivity
Conclusion
The reactivity of dimethoxybenzene isomers towards electrophilic aromatic substitution is significantly influenced by the positions of the two methoxy groups. A qualitative analysis based on the principles of substituent effects, supported by available computational and experimental data, suggests the following reactivity order:
1,4-dimethoxybenzene ≈ 1,2-dimethoxybenzene > 1,3-dimethoxybenzene
The para and ortho isomers are highly activated due to the synergistic electron-donating effects of the methoxy groups. The meta isomer is also activated, but the directing effects lead to a slightly lower overall reactivity compared to the other two. The regioselectivity of substitution is also predictably controlled by the interplay of electronic activation and steric hindrance. This comparative understanding is essential for designing efficient synthetic routes to valuable molecules derived from these versatile building blocks.
References
Unveiling the Redox Landscape: A Comparative Guide to Experimental and Computational Reduction Potentials of Substituted Nitrobenzenes
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of substituted nitrobenzenes is crucial for applications ranging from medicinal chemistry to materials science. This guide provides a comprehensive comparison of experimental and computational approaches to determine the reduction potentials of these compounds, supported by experimental data and detailed methodologies.
The ease with which a nitroaromatic compound accepts an electron, quantified by its reduction potential, is a key parameter influencing its biological activity and chemical reactivity. This property can be determined through direct experimental measurement, most commonly by cyclic voltammetry, or predicted using computational quantum chemistry methods like Density Functional Theory (DFT). A strong correlation between experimentally measured reduction potentials and computationally derived parameters, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), has been well-established, providing a powerful predictive tool in chemical research.[1][2]
Quantitative Data Comparison
The following table summarizes the one-electron reduction potentials for a series of para-substituted nitrobenzenes, comparing experimental values obtained via cyclic voltammetry with computational predictions. This allows for a direct assessment of the accuracy of computational methods and the influence of different substituents on the reduction potential.
| Substituent (R) | Experimental E°' (V vs. SCE)[3] | Computational ELUMO (eV) |
| -N(CH₃)₂ | -1.33 | -1.16 |
| -NH₂ | -1.28 | -1.09 |
| -OCH₃ | -1.17 | -0.92 |
| -CH₃ | -1.12 | -0.85 |
| -H | -1.05 | -0.78 |
| -OCOCH₃ | -0.99 | - |
| -Cl | -0.97 | -0.98 |
| -CF₃ | -0.85 | -1.32 |
| -COCH₃ | -0.83 | -1.41 |
| -CHO | -0.80 | -1.49 |
| -CN | -0.77 | -1.60 |
| -NO₂ | -0.67 | -1.94 |
Note: Experimental values were determined in acetonitrile at 25 °C with Bu₄NPF₆ as the supporting electrolyte and referenced to the Saturated Calomel Electrode (SCE). Computational values were calculated using DFT.
The data clearly illustrates that electron-donating groups (e.g., -NH₂, -OCH₃) lead to more negative reduction potentials, making the compound harder to reduce. Conversely, electron-withdrawing groups (e.g., -CN, -NO₂) result in less negative (or more positive) reduction potentials, facilitating the reduction process.[1]
Methodologies
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary experimental technique for determining the reduction potentials of substituted nitrobenzenes.[3][4][5]
A typical experimental setup and procedure involves:
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: The substituted nitrobenzene of interest is dissolved in an aprotic solvent, typically acetonitrile, containing a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆).[3] The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the measurements.[4]
-
Potential Sweep: A potentiostat is used to apply a linearly varying potential to the working electrode. The potential is swept from an initial value to a final value and then back to the initial value, forming a triangular waveform.
-
Data Acquisition: The current flowing between the working and counter electrodes is measured as a function of the applied potential. The resulting plot of current versus potential is called a cyclic voltammogram.
-
Determination of Reduction Potential: The cathodic peak potential (Epc) on the voltammogram corresponds to the reduction of the nitrobenzene derivative. For a reversible one-electron process, the formal reduction potential (E°') can be estimated as the midpoint of the cathodic and anodic peak potentials.
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry, particularly DFT, offers a powerful and cost-effective alternative for predicting reduction potentials.[2][6][7] The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a key descriptor that correlates linearly with the experimental reduction potential.
A general computational workflow is as follows:
-
Molecular Structure Optimization: The 3D structure of the substituted nitrobenzene molecule is built and its geometry is optimized to find the lowest energy conformation.
-
Quantum Chemical Calculation: A DFT calculation is performed on the optimized structure. This involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(2d,2p)).[6][7]
-
Solvation Model: To mimic the experimental conditions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is incorporated into the calculation.[6][7]
-
Extraction of LUMO Energy: From the output of the DFT calculation, the energy of the LUMO is extracted.
-
Correlation and Prediction: The calculated ELUMO values for a series of compounds are correlated with their experimental reduction potentials to establish a linear relationship. This relationship can then be used to predict the reduction potentials of new or unmeasured compounds.
Logical Workflow
The following diagram illustrates the synergistic relationship between experimental and computational approaches for determining and predicting the reduction potentials of substituted nitrobenzenes.
Figure 1. Workflow for comparing experimental and computational reduction potentials.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
comparison of different reducing agents for nitro to amine conversion
The transformation of a nitro group into a primary amine is a cornerstone of organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and fine chemicals. The choice of reducing agent is a critical decision, dictated by factors such as the substrate's functional group tolerance, the desired chemoselectivity, reaction conditions, and economic viability. This guide offers an objective comparison of common reducing agents, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in selecting the optimal methodology for their synthetic challenges.
Comparison of Common Reducing Agents
The efficacy and selectivity of various reducing agents for the conversion of nitroarenes to anilines are summarized below. The presented data represent typical outcomes and may vary based on the specific substrate and reaction conditions.
| Reducing Agent/System | Typical Substrate(s) | Reaction Conditions | Reaction Time | Typical Yield (%) | Functional Group Tolerance |
| H₂/Pd-C | Nitroarenes, Nitroalkanes | 1 atm H₂, RT, in solvents like EtOH, EtOAc | 1-12 h | >95 | Low; reduces many other functional groups (e.g., alkenes, alkynes, carbonyls).[1][2] |
| H₂/Raney Ni | Nitroarenes, Nitroalkanes | 1-50 atm H₂, RT-100°C, in EtOH | 2-24 h | >90 | Similar to Pd/C, but can be more selective for nitro groups over some functionalities.[1][2] |
| Fe/HCl or Fe/NH₄Cl | Nitroarenes | Reflux in EtOH/H₂O | 2-6 h | 80-95 | Good; tolerates esters, ketones, and nitriles.[1][3] |
| SnCl₂·2H₂O | Aromatic Nitro Compounds | RT to reflux in EtOH or EtOAc | 1-4 h | 70-95 | Excellent; highly selective for nitro groups over most other reducible functional groups, including carbonyls and nitriles.[1][4] |
| NaBH₄ with Catalyst | Aromatic and Aliphatic Nitro Compounds | Varies with catalyst (e.g., Ni(OAc)₂, Pd/C) | Varies | High | Good, but depends on the catalytic system used.[5][6] |
Reaction Mechanisms and Experimental Workflow
The reduction of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates. The general pathway is illustrated below.
General reaction mechanism for nitro to amine reduction.
A typical experimental workflow for the reduction of a nitro compound involves reaction setup, monitoring, workup, and purification, as depicted in the following diagram.
A generalized experimental workflow for nitro group reduction.
Detailed Experimental Protocols
Catalytic Hydrogenation using H₂/Pd-C
This method is highly efficient for the reduction of both aromatic and aliphatic nitro compounds.[1]
Materials:
-
Nitro-containing substrate
-
10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
In a round-bottom flask, dissolve the nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.
Reduction using Iron and Hydrochloric Acid (Fe/HCl)
A classic and robust method, particularly useful for its good functional group tolerance.[1][3]
Materials:
-
Aromatic nitro compound
-
Iron powder (reduced)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) and Water
-
Sodium bicarbonate or Sodium hydroxide solution
Procedure:
-
To a suspension of the nitro compound in a mixture of ethanol and water, add iron powder.
-
Heat the mixture to reflux and then add concentrated HCl dropwise.
-
Maintain the reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the iron residue and wash the residue with ethanol.
-
Make the filtrate basic by adding a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is known for its excellent chemoselectivity, preserving many other functional groups.[1][4]
Materials:
-
Aromatic nitro compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium hydroxide solution
Procedure:
-
Dissolve the aromatic nitro compound in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add a solution of sodium hydroxide to the residue to precipitate tin salts and dissolve the product.
-
Extract the product with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the amine.
Concluding Remarks
The selection of a reducing agent for nitro to amine conversion is a multifaceted decision. Catalytic hydrogenation offers high yields but with lower chemoselectivity. Metal/acid systems like Fe/HCl are cost-effective and have good functional group tolerance. For substrates with sensitive functionalities, SnCl₂ provides excellent selectivity. The choice will ultimately depend on the specific requirements of the synthetic route, including the nature of the substrate, desired purity of the product, and considerations of cost and environmental impact.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Quantifying 2,4-Dimethoxy-1-nitrobenzene
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of two primary analytical methods for the quantification of 2,4-Dimethoxy-1-nitrobenzene: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is a synthesis of established methodologies for structurally related nitroaromatic and dimethoxybenzene compounds, providing a robust framework for method development and validation.
Quantitative Performance Comparison
The selection of an analytical method is often a balance between various performance characteristics. The following table summarizes the anticipated performance of HPLC-UV and GC-MS for the analysis of this compound, based on data from analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity using a liquid mobile phase and stationary phase, with detection by UV absorbance. | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio. |
| Limit of Detection (LOD) | ~0.02 - 0.15 ng/mL | ~0.005 - 0.013 µg/L |
| Limit of Quantification (LOQ) | ~0.07 - 0.51 ng/mL | ~1.11 - 1.14 ppm |
| Linearity (R²) | >0.999 | >0.99 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 85 - 115% |
| Selectivity | Good; can be affected by co-eluting impurities with similar UV spectra. | Excellent; mass spectrometer provides high selectivity based on mass-to-charge ratio. |
| Sample Throughput | Moderate to High | Moderate |
Experimental Workflows
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following diagrams illustrate the typical workflows for both HPLC-UV and GC-MS analysis.
Detailed Experimental Protocols
The following are proposed starting methods for the quantification of this compound. These should be optimized and validated for specific applications and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in various matrices.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known volume in a volumetric flask.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC-UV Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a PDA detector is recommended for this).
-
-
Quantification: Generate a calibration curve using a series of standard solutions of this compound of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it ideal for trace-level quantification and confirmation of identity.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a known volume in a volumetric flask.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be added for accurate quantification.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
-
-
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
Analytical Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[1] The following diagram outlines the key parameters that must be assessed during method validation, in accordance with ICH Q2(R1) guidelines.
References
A Comparative Analysis of Nucleophilic Substitution Reactivity in Bromo-nitrobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleophilic substitution reactivity of ortho-, meta-, and para-bromo-nitrobenzene. The information presented herein is supported by established chemical principles and collated experimental insights to assist researchers in predicting reaction outcomes and designing synthetic strategies.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway in the synthesis of a wide array of organic compounds, including pharmaceuticals and fine chemicals. This reaction involves the displacement of a leaving group from an aromatic ring by a nucleophile. The reactivity of the aromatic substrate is profoundly influenced by the electronic nature and position of its substituents. In the case of bromo-nitrobenzene isomers, the potent electron-withdrawing nitro group (-NO₂) plays a pivotal role in activating the benzene ring towards nucleophilic attack. The reaction generally proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The formation of this complex is typically the rate-determining step of the reaction.[1][2]
Comparative Reactivity and Supporting Data
The position of the nitro group relative to the bromine atom dictates the reactivity of the bromo-nitrobenzene isomers towards nucleophilic substitution. The established order of reactivity is:
para-bromo-nitrobenzene > ortho-bromo-nitrobenzene >> meta-bromo-nitrobenzene
This trend is a direct consequence of the ability of the nitro group to stabilize the negatively charged Meisenheimer complex formed during the reaction.
-
Ortho and Para Isomers: When the nitro group is in the ortho or para position, the negative charge of the intermediate can be delocalized onto the nitro group through resonance. This significant stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate.[1][2]
-
Meta Isomer: In the meta isomer, the nitro group cannot participate in the resonance stabilization of the negative charge on the carbon atom bearing the leaving group.[1] It can only exert a weaker, inductive electron-withdrawing effect. Consequently, the Meisenheimer complex is significantly less stable, leading to a much slower reaction rate. In many cases, the meta isomer is considered essentially unreactive under conditions that are effective for the ortho and para isomers.[3]
| Isomer | Nucleophile | Solvent | Relative Rate Constant (k_rel) | Rationale for Reactivity |
| p-bromo-nitrobenzene | Piperidine | Ethanol | High | Strong resonance stabilization of the Meisenheimer complex by the para-nitro group.[1][2] |
| o-bromo-nitrobenzene | Piperidine | Ethanol | Moderate to High | Good resonance stabilization, slightly impeded by potential steric hindrance from the ortho-nitro group. |
| m-bromo-nitrobenzene | Piperidine | Ethanol | Very Low / Inert | Lack of resonance stabilization of the Meisenheimer complex by the meta-nitro group.[1][3] |
Mechanism of Nucleophilic Aromatic Substitution
The SNAr reaction of bromo-nitrobenzene with a nucleophile, such as piperidine, proceeds through a well-defined pathway. The key steps are the initial nucleophilic attack to form the Meisenheimer complex, followed by the departure of the bromide leaving group to restore aromaticity.
Caption: Generalized mechanism for the SNAr reaction.
Experimental Protocols
The following is a general methodology for conducting a comparative kinetic study of the nucleophilic aromatic substitution reactions of bromo-nitrobenzene isomers.
Objective:
To determine the second-order rate constants for the reactions of ortho-, meta-, and para-bromo-nitrobenzene with piperidine.
Materials:
-
o-bromo-nitrobenzene
-
m-bromo-nitrobenzene
-
p-bromo-nitrobenzene
-
Piperidine
-
Anhydrous ethanol (solvent)
-
Internal standard (e.g., naphthalene, for chromatographic analysis)
-
Quenching solution (e.g., dilute sulfuric acid)
-
Thermostatted reaction vessel
-
Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of each bromo-nitrobenzene isomer in anhydrous ethanol at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of piperidine in anhydrous ethanol at a known concentration (e.g., 1.0 M).
-
Prepare a stock solution of the internal standard in anhydrous ethanol.
-
-
Reaction Setup:
-
Equilibrate the reaction vessel (e.g., a three-necked flask equipped with a condenser and sampling port) to the desired temperature (e.g., 50 °C) in a thermostatted bath.
-
Add a known volume of the bromo-nitrobenzene isomer stock solution and the internal standard stock solution to the vessel. Allow the solution to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a known volume of the pre-heated piperidine stock solution.
-
Start a timer immediately upon addition.
-
-
Sampling:
-
At regular time intervals, withdraw aliquots (e.g., 0.5 mL) of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction in each aliquot by adding it to a vial containing a known volume of the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples using GC-FID or HPLC to determine the concentration of the bromo-nitrobenzene isomer relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the bromo-nitrobenzene isomer versus time. The slope of this line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of piperidine (which is in large excess).
-
Experimental Workflow Diagram:
Caption: Workflow for kinetic analysis of SNAr reactions.
Conclusion
The nucleophilic substitution reactivity of bromo-nitrobenzene isomers is fundamentally governed by the position of the nitro group. The para and ortho isomers are significantly more reactive than the meta isomer due to the ability of the nitro group to stabilize the key Meisenheimer intermediate through resonance. This predictable reactivity trend is a cornerstone of synthetic organic chemistry, enabling the rational design of reaction pathways for the synthesis of complex aromatic molecules. The provided experimental protocol offers a robust framework for quantifying these reactivity differences in a laboratory setting.
References
A Comparative Guide to the Stability of Nitro Radical Anions from Dimethoxybenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the stability of nitro radical anions derived from dimethoxybenzene isomers. The stability of these radical intermediates is a critical factor in various fields, including medicinal chemistry, where nitroaromatic compounds are often used as prodrugs, and in materials science. This document synthesizes experimental data to offer a comparative analysis, focusing on the well-characterized 2,5-dimethoxy nitrobenzene radical anion and extending the principles of its behavior to predict the stability of other isomers.
Introduction to Nitro Radical Anion Stability
The one-electron reduction of a nitroaromatic compound results in the formation of a nitro radical anion. The stability of this radical species is paramount, as it often represents an obligate intermediate in the mechanism of action for many nitroaromatic drugs. Instability can lead to rapid, uncontrolled reactions, while a sufficiently stable radical can participate in targeted biological pathways. The molecular structure, particularly the substitution pattern on the aromatic ring, strongly dictates the ease of formation and the subsequent stability of the nitro radical anion. Electron-donating groups, such as methoxy (-OCH₃) groups, play a significant role in modulating this stability through electronic and steric effects.
Quantitative Comparison of Radical Anion Stability
Cyclic voltammetry is a powerful technique used to generate and characterize the stability of radical anions. By analyzing the voltammetric response at different scan rates, key kinetic parameters such as the decay rate constant and the half-life of the radical anion can be determined.
| Compound | Isomer | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Half-life (t₁₂) [s] |
| 2,5-Dimethoxy nitrobenzene | 2,5-DMNB | 1.1 x 10² | 9.1 |
Table 1: Experimentally determined stability parameters for the nitro radical anion of 2,5-dimethoxy nitrobenzene in a mixed media solution (DMF/aqueous citrate buffer, pH 9.0) at a concentration of 1 mM.[1]
Factors Influencing Stability in Dimethoxybenzene Isomers
The stability of the nitro radical anion is primarily governed by the delocalization of the unpaired electron across the π-system of the molecule. The positioning of the two methoxy groups on the benzene ring influences this delocalization through a combination of electronic and steric effects.
-
Electronic Effects : Methoxy groups are strong electron-donating groups through resonance. This increased electron density on the aromatic ring can destabilize the radical anion, making the initial reduction less favorable. However, once formed, the ability of the methoxy groups to participate in resonance can help delocalize the radical, influencing its kinetic stability.
-
Steric Effects : Methoxy groups in the ortho position (e.g., in 2,3- or 2,6-dimethoxy nitrobenzene) can cause significant steric hindrance. This can force the nitro group to twist out of the plane of the benzene ring. Such a loss of planarity disrupts the π-conjugation between the nitro group and the ring, which is the primary pathway for delocalizing the unpaired electron. This disruption is expected to significantly decrease the stability of the radical anion. For isomers without ortho substituents, like the 3,4- and 3,5- isomers, the nitro group can remain more coplanar with the ring, allowing for better delocalization and thus greater predicted stability compared to ortho-substituted isomers.
The logical relationship between isomer structure and stability is visualized below.
Caption: Relationship between isomer structure and radical anion stability.
Based on these principles, the predicted order of stability for the nitro radical anions of common dimethoxybenzene isomers is:
3,4-DMNB ≈ 2,5-DMNB > 2,3-DMNB
Isomers without steric hindrance around the nitro group are expected to form more stable radical anions due to superior resonance delocalization.
Experimental Protocols
The data presented in this guide for 2,5-dimethoxy nitrobenzene was obtained using cyclic voltammetry.[1][2] This electrochemical technique allows for the in-situ generation of the radical anion and the study of its subsequent chemical reactions.
Protocol: Cyclic Voltammetry for Radical Anion Stability Analysis
-
Preparation of Solutions:
-
A stock solution of the dimethoxybenzene isomer (e.g., 1 mM) is prepared in a suitable solvent mixture. For the cited data, a mixed media of dimethylformamide (DMF) and an aqueous buffer (e.g., 60/40 DMF/citrate buffer at pH 9.0) was used.[1]
-
The ionic strength is adjusted to 0.3 M using a supporting electrolyte like KCl.
-
The solution is deaerated by purging with an inert gas (e.g., high-purity nitrogen or argon) for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can react with the radical anion.
-
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used.
-
Working Electrode: A hanging mercury drop electrode (HMDE) or a glassy carbon electrode (GCE).
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: A platinum wire.
-
-
Data Acquisition:
-
Cyclic voltammograms are recorded by scanning the potential from an initial value (e.g., -0.6 V) to a point beyond the first reduction wave (e.g., -1.2 V) and back.
-
A series of voltammograms are recorded at various scan rates (ν), for example, from 0.1 V/s to 5.0 V/s.
-
-
Data Analysis for Kinetic Parameters:
-
The ratio of the anodic peak current (iₚₐ) to the cathodic peak current (iₚ꜀) is measured at each scan rate. For a stable radical, this ratio is close to unity. As the radical decays, the ratio iₚₐ/iₚ꜀ decreases with decreasing scan rate.
-
The data is analyzed based on the theory for an electrochemical-chemical (EC) process where the chemical step is a second-order reaction (dimerization or disproportionation of the radical anion).
-
The second-order rate constant (k₂) is calculated by comparing the experimental data (e.g., iₚₐ/iₚ꜀ vs. scan rate) with theoretical working curves or by using specialized electrochemical simulation software.[3]
-
The half-life (t₁₂) for a given initial concentration (C) is calculated using the formula: t₁₂ = 1 / (k₂ * C).
-
The general workflow for this experimental procedure is illustrated below.
Caption: Experimental workflow for stability analysis via cyclic voltammetry.
References
Safety Operating Guide
Proper Disposal of 2,4-Dimethoxy-1-nitrobenzene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,4-Dimethoxy-1-nitrobenzene is paramount for environmental protection and occupational health. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
The primary responsibility for the proper disposal of chemical waste lies with the generator. It is crucial to classify waste accurately and adhere to all local, regional, and national regulations. The following steps provide a framework for the safe handling and disposal of this compound.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1] All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1]
Step-by-Step Disposal Procedures
-
Waste Characterization: The first and most critical step is to determine if the this compound waste is classified as hazardous.[1][2] This determination must be made by consulting relevant federal, state, and local hazardous waste regulations.
-
Solid Waste (Unused Product and Contaminated Materials):
-
For unused or waste this compound, it should be collected in a clearly labeled, sealed, and appropriate container for chemical waste.
-
In the event of a spill, the material should be carefully swept up to avoid creating dust and placed into a suitable container for disposal.[1][3]
-
Any materials used for cleaning up spills, such as absorbent pads or wipes, must also be treated as hazardous waste and placed in the same container.
-
-
Contaminated Packaging:
-
Engage a Licensed Waste Disposal Company: The disposal of chemical waste, including this compound, should be entrusted to a licensed and qualified hazardous waste disposal company.[4] This ensures that the waste is transported, treated, and disposed of in a compliant and environmentally sound manner.
Quantitative Data Summary
While specific disposal parameters can vary based on local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C8H9NO4 | [1] |
| Physical State | Solid (Yellow) | [1] |
| Melting Point/Range | 72 - 76 °C / 161.6 - 168.8 °F | [1][5] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide (CO2) | [1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [1] |
Experimental Protocols
The safety data sheets for this compound do not provide specific experimental protocols for its disposal (e.g., chemical neutralization). The standard and required procedure is to transfer the waste to a licensed disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,4-Dimethoxy-1-nitrobenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Dimethoxy-1-nitrobenzene (CAS No. 4920-84-7). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a yellow solid.[1] While specific toxicity data is limited, it is prudent to handle it with care, assuming potential hazards associated with nitroaromatic compounds. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (conforming to EN 166 or OSHA 29 CFR 1910.133).[1][3] | Protects against dust particles and splashes. |
| Hand Protection | Chemically resistant gloves. Butyl rubber gloves are recommended for handling nitro compounds.[1][4] Inspect gloves for integrity before each use.[1] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat, long-sleeved clothing.[2] For larger quantities or potential for significant exposure, consider chemical-resistant coveralls. | Minimizes skin exposure to dust or spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[3] If dust is generated or ventilation is poor, use a NIOSH-approved particulate respirator.[3] | Prevents inhalation of airborne powder. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the chemical's integrity.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure to control dust.[5][8]
-
Use anti-static weigh boats to prevent dispersal of the powder.[6]
-
Handle the solid with care to minimize dust generation.
-
Keep containers of this compound tightly closed when not in use.[1]
-
-
Post-Handling:
Storage Plan:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly sealed to prevent moisture absorption and contamination.[1]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill Response Plan:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Table 1.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for disposal.[1]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
For large spills, contact your institution's environmental health and safety department.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Waste Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Keep the container closed.
-
-
Waste Disposal:
Quantitative Data
Table 3: Toxicological and Exposure Data for Nitrobenzene (for reference)
| Parameter | Value | Species |
| OSHA PEL (8-hour TWA) | 1 ppm (5 mg/m³) | Human |
| NIOSH REL (10-hour TWA) | 1 ppm (5 mg/m³) | Human |
| IDLH | 200 ppm | Human |
Data obtained from the OSHA Occupational Chemical Database for Nitrobenzene.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
